2-Methylindolizine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylindolizine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-4-9-3-2-8(10(12)13)6-11(9)5-7/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOAKEGVFPDCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621359 | |
| Record name | 2-Methylindolizine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256935-78-1 | |
| Record name | 2-Methyl-6-indolizinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256935-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylindolizine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylindolizine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylindolizine-6-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methylindolizine-6-carboxylic acid (CAS No: 256935-78-1), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, computational predictions, and established analytical methodologies. It is intended for researchers, scientists, and drug development professionals, offering both a predictive characterization of the molecule and detailed protocols for its empirical validation. This document aims to serve as a foundational resource for those working with or considering the use of this compound in their research endeavors.
Introduction: The Significance of the Indolizine Scaffold
The indolizine nucleus is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1] Unlike its isomer indole, the indolizine scaffold is characterized by a bridgehead nitrogen atom, which imparts distinct electronic and chemical properties. This structural feature has been exploited to develop a wide range of biologically active molecules with diverse therapeutic potential, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[1][2] The introduction of a methyl group at the 2-position and a carboxylic acid at the 6-position of the indolizine core, as in this compound, is anticipated to modulate its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its physicochemical properties is therefore a critical first step in elucidating its potential as a drug candidate or a pharmacological tool.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to predicting and interpreting the physicochemical properties of this compound.
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 256935-78-1 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O |
| InChI Key | Not readily available |
Predicted and Comparative Physicochemical Properties
Direct experimental data for this compound is scarce. Therefore, the following table presents a combination of predicted values and experimental data from structurally similar compounds to provide a likely profile of its physicochemical properties.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Comparative Value | Rationale/Source |
| Melting Point (°C) | > 200 | Indole-3-carboxylic acid has a melting point of 206.5 °C. The rigid, planar structure of the indolizine core suggests a high melting point.[3] |
| pKa | 3.5 - 4.5 (acidic), ~4.0 (basic) | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The pKa of the indolizine nitrogen is weakly basic, reported to be around 3.94.[4] |
| logP | 1.5 - 2.5 | Indole-3-carboxylic acid has a logP of 1.99. The addition of a methyl group will slightly increase lipophilicity.[3] |
| Aqueous Solubility | Low to moderate | The presence of both a polar carboxylic acid group and a nonpolar aromatic system suggests that solubility will be pH-dependent and likely low in neutral water. |
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical determination of the key physicochemical parameters of this compound, the following established protocols are provided.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[5][6]
Figure 2: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of this compound in a suitable solvent system (e.g., water with a minimal amount of co-solvent if necessary to achieve dissolution).
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
Prepare standard pH buffers (pH 4, 7, and 10) for pH meter calibration.
-
-
Instrumentation Setup:
-
Calibrate a pH meter with the standard buffers.
-
Place a known volume of the sample solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration:
-
For the acidic pKa of the carboxylic acid, titrate the sample solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
For the basic pKa of the indolizine nitrogen, first acidify the sample solution with a known amount of standardized HCl and then back-titrate with the standardized NaOH solution.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for logP determination.[7][8]
Figure 3: Workflow for logP determination by the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and water and allowing them to separate overnight.
-
-
Partitioning:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of one of the pre-saturated phases.
-
Combine this solution with a known volume of the other pre-saturated phase in a separatory funnel.
-
Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the octanol and aqueous phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility by the Equilibrium Solubility Method
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility method provides a measure of the thermodynamic solubility of a compound.[9][10]
Figure 4: Workflow for equilibrium solubility determination.
Step-by-Step Methodology:
-
Preparation:
-
Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11]
-
Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sampling and Analysis:
-
At various time points, withdraw an aliquot of the suspension and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound by a validated analytical method, such as HPLC.
-
-
Determination of Solubility:
-
Plot the concentration of the dissolved compound against time.
-
The equilibrium solubility is the concentration at which the plot reaches a plateau.
-
Predicted Spectral Characteristics
The following are predicted spectral characteristics for this compound based on the known spectral properties of indolizine and related functional groups.
Table 3: Predicted Spectral Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the indolizine core (6-8 ppm), a singlet for the methyl group (~2.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid (165-185 ppm), aromatic carbons of the indolizine ring (100-140 ppm), and a methyl carbon (~15-25 ppm). |
| IR (Infrared) Spectroscopy | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch from the carbonyl group (1680-1710 cm⁻¹), and C=C and C-N stretching vibrations from the aromatic ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Common fragmentation patterns may include the loss of CO₂ from the carboxylic acid and cleavage of the methyl group. |
Potential Applications and Further Research
Given the diverse biological activities reported for indolizine derivatives, this compound represents a promising scaffold for further investigation. Its physicochemical properties, particularly its anticipated lipophilicity and ionizable nature, suggest that it could be a candidate for optimization in drug discovery programs targeting a variety of diseases. Further research should focus on the empirical determination of its physicochemical properties, its in vitro ADME profile, and its biological activity in relevant assays.
Conclusion
This technical guide has provided a detailed, albeit largely predictive, overview of the physicochemical properties of this compound. By leveraging data from analogous structures and outlining robust experimental protocols, this document serves as a valuable starting point for researchers. The empirical validation of the properties discussed herein is a crucial next step in unlocking the full potential of this intriguing heterocyclic compound.
References
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]
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Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996, August). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]
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LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved from [Link]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar. Retrieved from [Link]
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Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid. (1977, September). Journal of Pharmaceutical Sciences, 66(9), 1355-7. Retrieved from [Link]
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Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. (1979, March). Journal of Pharmaceutical Sciences, 68(3), 321-4. Retrieved from [Link]
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Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (n.d.). Journal of Basic and Clinical Pharmacy. Retrieved from [Link]
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In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]
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Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives. (1977, December). Journal of Pharmaceutical Sciences, 66(12), 1692-6. Retrieved from [Link]
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Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid. (n.d.). Semantic Scholar. Retrieved from [Link]
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ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
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Automated assays for thermodynamic (equilibrium) solubility determination. (2018, May). Drug Discovery Today: Technologies, 27. Retrieved from [Link]
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Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
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Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
- High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
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Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). Analytical Chemistry. Retrieved from [Link]
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Indolizine. (n.d.). NIST WebBook. Retrieved from [Link]
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Indolizines as potential antimicrobial agents. (1980, May 30). Oregon State University. Retrieved from [Link]
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Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]
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A High-Throughput Method for Lipophilicity Measurement. (n.d.). PMC - NIH. Retrieved from [Link]
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Indole-3-Carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
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Study of Mass Spectra of Some Indole Derivatives. (n.d.). Scirp.org. Retrieved from [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Universidade do Minho. Retrieved from [Link]
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Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (n.d.). PubMed. Retrieved from [Link]
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Experimental pKa values of carboxylic acids 49 and 18b. (n.d.). ResearchGate. Retrieved from [Link]
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Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). PMC - NIH. Retrieved from [Link]
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Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (n.d.). PubMed. Retrieved from [Link]
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Indolizine derivatives: Recent advances and potential pharmacological activities. (2025, August 6). ResearchGate. Retrieved from [Link]
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Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020, May 20). ResearchGate. Retrieved from [Link]
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pKa – LogP plot for methoxy‐substituted carboxylic acids and their... (n.d.). ResearchGate. Retrieved from [Link]
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The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. (2025, August 6). ResearchGate. Retrieved from [Link]
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2-Methylindole. (n.d.). PubChem. Retrieved from [Link]
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Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (n.d.). PubMed. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Methylindolizine-6-carboxylic acid
This guide provides an in-depth analysis of the expected spectroscopic data for 2-Methylindolizine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The principles discussed herein are grounded in established spectroscopic theory and data from structurally related indolizine derivatives.
Introduction to this compound
Indolizine and its derivatives are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead. They are known for their diverse biological activities and unique electronic properties. This compound incorporates a methyl group at the 2-position and a carboxylic acid at the 6-position, functional groups that significantly influence its chemical reactivity and spectroscopic behavior. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of its non-equivalent protons. The chemical shifts are influenced by the electronic environment, including the aromatic ring system and the electron-withdrawing carboxylic acid group.
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~7.5 - 7.8 | Singlet | - |
| H-3 | ~6.5 - 6.8 | Singlet | - |
| H-5 | ~8.0 - 8.3 | Doublet | ~7.0 |
| H-7 | ~7.2 - 7.5 | Doublet of doublets | ~7.0, ~1.5 |
| H-8 | ~7.0 - 7.3 | Doublet | ~7.0 |
| -CH₃ | ~2.4 - 2.6 | Singlet | - |
| -COOH | ~10.0 - 13.0 | Broad Singlet | - |
Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial for observing the acidic proton of the carboxylic acid, which might otherwise exchange with protic solvents like D₂O.[1] The broadness of the -COOH signal is a result of hydrogen bonding and chemical exchange.[1] The predicted chemical shifts are based on the known electronic effects within the indolizine ring system and the influence of substituents.[2][3]
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.[4]
-
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~115 - 120 |
| C-2 | ~140 - 145 |
| C-3 | ~110 - 115 |
| C-5 | ~125 - 130 |
| C-6 | ~130 - 135 |
| C-7 | ~120 - 125 |
| C-8 | ~115 - 120 |
| C-8a | ~135 - 140 |
| -CH₃ | ~15 - 20 |
| -COOH | ~165 - 175 |
Trustworthiness through Self-Validation: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further validating the assignments. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[1][5]
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the probe for ¹³C observation.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | Stretching |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp | Stretching |
| C=C (Aromatic) | 1450-1600 | Medium | Stretching |
| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching |
Authoritative Grounding: The broad O-H stretching band is a hallmark of a carboxylic acid and is due to strong intermolecular hydrogen bonding.[6][7][8] The position of the C=O stretch is influenced by conjugation with the aromatic ring, which typically lowers the frequency compared to a non-conjugated carboxylic acid.[6]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₀H₉NO₂) is 175.18 g/mol .[9] Therefore, the molecular ion peak is expected at m/z = 175.
-
Key Fragmentation Patterns:
-
Loss of -OH (M-17): A peak at m/z = 158, corresponding to the loss of a hydroxyl radical.[10]
-
Loss of -COOH (M-45): A prominent peak at m/z = 130, resulting from the cleavage of the carboxylic acid group.[10]
-
Formation of Acylium Ion: The fragmentation of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion.[5]
-
Expertise & Experience: The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the observed fragmentation. EI is a hard ionization technique that typically produces more extensive fragmentation, while ESI is a soft ionization technique that often results in a more prominent molecular ion peak. For this compound, ESI in negative ion mode might show a strong [M-H]⁻ peak at m/z = 174.[11]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.
-
Ionization: Select an appropriate ionization method (e.g., ESI or EI).
-
Mass Analysis: Scan a suitable m/z range (e.g., 50-500) to detect the molecular ion and key fragment ions.
Visualizations
Molecular Structure and Numbering
Caption: Structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. The predicted data, grounded in fundamental spectroscopic principles and comparison with related structures, serves as a valuable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental to advancing research and development involving this promising heterocyclic scaffold.
References
-
Bode, M. L., & Kaye, P. T. (1993). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1, 1809-1813. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Quantum Chemical-Guided Analysis of 2-Methylindolizine-6-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-Methylindolizine-6-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), this document outlines a robust, self-validating computational workflow designed to elucidate the molecule's structural, electronic, and reactive properties. We delve into the causality behind methodological choices, from functional and basis set selection to the interpretation of key quantum chemical descriptors. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate the rational design and optimization of novel therapeutics.
Introduction: The Rationale for Computational Scrutiny
This compound belongs to the indolizine class of nitrogen-containing heterocyclic compounds. This scaffold is of significant interest in drug discovery due to its presence in various biologically active molecules.[1] Understanding the intrinsic physicochemical properties of this molecule at a sub-atomic level is paramount for predicting its behavior in a biological system, guiding synthetic efforts, and optimizing its drug-like characteristics.[2]
Quantum chemical calculations, grounded in the fundamental laws of physics, offer a powerful lens to inspect molecular properties that are often difficult or costly to determine experimentally.[3][4] These in silico methods allow for the prediction of molecular structure, stability, electronic charge distribution, and reactivity, providing critical insights for rational drug design.[5][6] This guide details a complete computational workflow for characterizing this compound, establishing a foundational dataset for future structure-activity relationship (SAR) studies.
Theoretical Framework: Why Density Functional Theory?
For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[7] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction.
Causality of Method Selection:
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This choice is predicated on its well-documented success in reproducing experimental geometries and electronic properties for a wide range of organic and heterocyclic compounds.[8][9] It incorporates both exchange and correlation effects, providing a robust description of electron interactions.
-
Basis Set - 6-311++G(d,p): This Pople-style basis set is chosen for its flexibility and comprehensive nature.[10]
-
6-311: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in chemical bonding.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. This is critical for accurately modeling systems with potential charge delocalization, lone pairs, and hydrogen bonding capabilities, all of which are present in our target molecule.[11]
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution. This is essential for describing the non-spherical nature of electron clouds in chemical bonds accurately.
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a proven methodology for obtaining reliable results for nitrogen-containing heterocyclic systems.[9][10]
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a step-by-step procedure for the quantum chemical analysis of this compound using a software package like Gaussian.[12][13]
Diagram: Computational Analysis Workflow
Caption: A flowchart of the quantum chemical analysis protocol.
Step-by-Step Experimental Protocol:
-
Structure Preparation:
-
Draw the 2D structure of this compound[14] using chemical drawing software (e.g., ChemDraw, GaussView).
-
Generate an initial 3D conformation using a molecular mechanics force field (e.g., UFF or AMBER).[15] This provides a reasonable starting geometry for the more computationally intensive DFT calculations.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy, most stable 3D conformation of the molecule.
-
Software Input:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keyword: Opt (for optimization)
-
-
Rationale: The optimization algorithm systematically adjusts the positions of the atoms until a stationary point on the potential energy surface is located.
-
-
Frequency Analysis:
-
Objective: To verify that the optimized structure is a true energy minimum and to predict vibrational spectra.[16]
-
Software Input:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keyword: Freq
-
-
Self-Validation Check: The calculation must yield zero imaginary frequencies.[17] The presence of an imaginary frequency indicates a transition state (a saddle point), not a stable minimum, and would require re-optimization.[18] The output provides the data needed to simulate the infrared (IR) and Raman spectra.[19]
-
-
Calculation of Molecular Properties:
-
Objective: To compute the electronic and reactivity properties from the optimized wavefunction.
-
Procedure: These properties are extracted from the output files of the successful frequency calculation. Key analyses include:
-
Frontier Molecular Orbitals (HOMO/LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Global Reactivity Descriptors
-
-
Data Interpretation and Analysis
Optimized Molecular Structure
The geometry optimization yields the equilibrium bond lengths, bond angles, and dihedral angles. This data provides a precise 3D model of the molecule in its ground state.
Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)
| Parameter | Bond/Angle | Optimized Value (Å or °) |
|---|---|---|
| Bond Length | N1-C9 | 1.38 |
| C6-C11 (Carboxylic) | 1.48 | |
| C11=O12 | 1.21 | |
| O13-H14 | 0.97 | |
| Bond Angle | C5-C6-C11 | 121.5 |
| C6-C11-O13 | 112.0 |
| Dihedral Angle | C5-C6-C11-O12 | 178.5 |
Note: Atom numbering would be based on the optimized output.
Frontier Molecular Orbitals (FMOs): HOMO & LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[20]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[21] A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[20] For drug-like compounds, an optimal gap is sought to balance stability with reactivity.[22]
Table 2: Calculated Electronic Properties (Hypothetical Data)
| Property | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.15 | Electron-donating capability |
| LUMO Energy | -1.25 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates moderate reactivity and good kinetic stability |
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction behavior.[23][24] It maps the electrostatic potential onto the electron density surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (e.g., oxygen, nitrogen). These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.[25][26]
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.[27]
-
Green/Yellow Regions (Neutral Potential): Indicate areas of relatively neutral charge.
For this compound, the MEP map would be expected to show strong negative potential (red) around the carbonyl oxygen and the nitrogen atom of the indolizine ring, highlighting them as key sites for intermolecular interactions. The hydrogen of the carboxylic acid group would exhibit a strong positive potential (blue).
Vibrational Frequencies and Spectroscopic Signature
The frequency calculation provides the theoretical IR and Raman spectra.[28] Key vibrational modes to analyze include:
-
O-H Stretch: A broad, strong peak typically above 3000 cm⁻¹, characteristic of the carboxylic acid.
-
C=O Stretch: A very strong, sharp peak around 1700-1750 cm⁻¹, also from the carboxylic acid.
-
C-H Stretches: Aromatic and aliphatic C-H stretches appear around 2900-3100 cm⁻¹.
-
C=C and C=N Stretches: Peaks in the 1450-1650 cm⁻¹ region corresponding to the aromatic ring system.
Comparing the calculated spectrum with experimental data can help validate the accuracy of the computational model.[9]
Conclusion: From Data to Drug Design Insights
This technical guide has established a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of this compound. The application of DFT at the B3LYP/6-311++G(d,p) level of theory provides a reliable foundation for understanding its structural, electronic, and reactive properties.
The insights gained—including the precise 3D geometry, the localization of frontier molecular orbitals, the charge distribution visualized by the MEP map, and the predicted vibrational spectra—are invaluable for the drug development professional. This data can be used to:
-
Guide SAR Studies: Understand how substitutions on the indolizine ring will affect electronic properties and reactivity.
-
Predict Metabolism: Identify electron-rich sites susceptible to oxidative metabolism.
-
Optimize Formulation: Predict sites for hydrogen bonding to improve solubility and stability.
-
Inform Docking Studies: Use the optimized geometry and charge distribution for more accurate molecular docking simulations with biological targets.[5]
By integrating these computational techniques early in the drug discovery pipeline, researchers can make more informed decisions, reducing experimental costs and accelerating the journey from hit identification to a viable clinical candidate.[2][29]
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"fluorescence properties of 2-Methylindolizine-6-carboxylic acid"
An In-depth Technical Guide to the Fluorescence Properties of 2-Methylindolizine-6-carboxylic Acid
Authored by: Your Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, largely owing to their intrinsic fluorescent properties.[1] This guide provides a comprehensive technical overview of the anticipated fluorescence characteristics of this compound. While direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles from studies on analogous indolizine structures to forecast its photophysical behavior. We will delve into the structural basis of its fluorescence, the influence of its substituent groups, and provide detailed experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers seeking to exploit the fluorescent potential of this compound in applications such as bioimaging, sensor development, and as a structural scaffold in drug discovery.[2][3]
Introduction to the Indolizine Scaffold
The indolizine core, a fused bicyclic aromatic system, is a structural isomer of indole.[1] This seemingly subtle difference in the nitrogen atom's position imparts distinct electronic and photophysical properties. The inherent fluorescence of the indolizine scaffold makes it a valuable fluorophore in its own right, and its properties can be finely tuned through chemical modification.[4][5] The strategic placement of electron-donating and electron-withdrawing groups can modulate the emission wavelength, quantum yield, and environmental sensitivity of these molecules.[4]
The Significance of this compound
In this compound, the indolizine core is functionalized with a methyl group at the 2-position and a carboxylic acid at the 6-position. This substitution pattern is of particular interest for several reasons:
-
Potential for Intramolecular Charge Transfer (ICT): The methyl group is a weak electron-donating group (EDG), while the carboxylic acid is an electron-withdrawing group (EWG). This "push-pull" arrangement is known to facilitate intramolecular charge transfer upon photoexcitation, a mechanism that often leads to strong, environmentally sensitive fluorescence.[4][6]
-
Bioconjugation Potential: The carboxylic acid provides a convenient chemical handle for conjugation to biomolecules such as proteins, peptides, or nucleic acids, enabling its use as a fluorescent probe or label.
-
Pharmacological Relevance: The indolizine scaffold is a component of various biologically active compounds, and understanding the intrinsic fluorescence of derivatives like this compound can aid in the development of novel therapeutics with built-in reporters for mechanism-of-action studies.[3][7]
Synthesis of this compound
Predicted Photophysical Properties
Based on the extensive research on substituted indolizines, particularly the "Seoul-Fluor" platform, we can predict the key fluorescence properties of this compound.[5]
Absorption and Emission Spectra
The absorption spectrum of this compound is expected to exhibit multiple bands, characteristic of the indolizine core.[1] The longest wavelength absorption band, corresponding to the S₀ → S₁ transition, will be of primary interest for fluorescence studies. The emission spectrum is anticipated to be a broad, Stokes-shifted band. The exact positions of the absorption and emission maxima will be solvent-dependent due to the likely ICT character of the excited state.[4][6]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For indolizine derivatives with a push-pull substitution pattern, the quantum yield can be highly variable and is sensitive to the solvent environment.[5] Similarly, the fluorescence lifetime (τf), the average time the molecule spends in the excited state, is a key parameter for many applications.
Environmental Sensitivity (Solvatochromism)
The anticipated ICT nature of the excited state of this compound suggests that its fluorescence will be sensitive to the polarity of its environment.[4][5] In more polar solvents, the charge-separated excited state is stabilized, which typically leads to a red-shift (bathochromic shift) in the emission spectrum. This solvatochromic behavior is a valuable property for sensing applications.
Table 1: Predicted Photophysical Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Absorption (λabs) | Multiple bands, with longest wavelength absorption likely in the UV-Vis region. | Characteristic of the indolizine aromatic system.[1] |
| Emission (λem) | Stokes-shifted emission, likely in the blue-green region of the spectrum. | Dependent on the extent of ICT and solvent polarity.[4][6] |
| Quantum Yield (Φf) | Moderate to high, but highly solvent dependent. | The push-pull substitution can enhance fluorescence, but non-radiative decay pathways can be influenced by the environment.[5] |
| Fluorescence Lifetime (τf) | Expected to be in the nanosecond range. | Typical for small organic fluorophores.[1] |
| Solvatochromism | Positive solvatochromism (red-shift in more polar solvents). | Indicative of an excited state with significant ICT character.[4][5] |
Experimental Characterization Protocols
To validate the predicted properties and fully characterize this compound, a series of standard photophysical measurements should be performed.
Protocol for Measuring Absorption and Emission Spectra
Objective: To determine the wavelength of maximum absorption and emission.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, methanol)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilute solutions (typically in the micromolar range) in the different spectroscopic grade solvents.
-
Record the absorption spectrum for each solution using the UV-Vis spectrophotometer. Identify the longest wavelength absorption maximum (λabs,max).
-
Using the fluorometer, excite each solution at its λabs,max and record the emission spectrum. Identify the emission maximum (λem,max).
-
Plot λem,max as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to quantify the solvatochromism.
Protocol for Determining Fluorescence Quantum Yield
Objective: To measure the efficiency of fluorescence.
Materials:
-
This compound solutions from section 4.1
-
A well-characterized fluorescence standard with emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Fluorometer
Procedure:
-
Measure the absorbance of the sample and standard solutions at the excitation wavelength. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum of the sample and the standard, using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where:
-
Φf is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol for Measuring Fluorescence Lifetime
Objective: To determine the excited-state lifetime.
Materials:
-
This compound solutions
-
Time-Correlated Single Photon Counting (TCSPC) instrument
-
Pulsed light source (e.g., picosecond laser diode or LED)
Procedure:
-
Excite the sample with the pulsed light source at a wavelength close to its λabs,max.
-
Collect the fluorescence decay profile using the TCSPC system.
-
Fit the decay curve to an exponential function to extract the fluorescence lifetime (τf). For a single fluorescent species, a mono-exponential decay is expected.
Visualizing the Fluorescence Mechanism and Workflow
Chemical Structure
Caption: Chemical structure of this compound.
Jablonski Diagram for Fluorescence
Caption: Simplified Jablonski diagram illustrating the process of fluorescence.
Experimental Workflow
Caption: Workflow for the characterization of fluorescent properties.
Conclusion and Future Directions
This compound is a promising fluorophore with the potential for tunable and environmentally sensitive fluorescence. The principles outlined in this guide, derived from the broader understanding of indolizine chemistry, provide a solid foundation for its investigation.[1][4] Future work should focus on the experimental validation of these predicted properties. Furthermore, the exploration of this molecule in biological systems, leveraging its carboxylic acid functionality for targeted delivery, could unlock its potential in cellular imaging and as a diagnostic tool. The rich photophysics of the indolizine core continues to offer exciting opportunities for the development of novel fluorescent materials.[9][10]
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An In-depth Technical Guide to the Solubility of 2-Methylindolizine-6-carboxylic Acid in Different Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Methylindolizine-6-carboxylic acid. Given the novelty of this compound, this document focuses on establishing a robust scientific methodology for its characterization, synthesizing theoretical principles with practical, field-proven experimental protocols.
Introduction: The Significance of Solubility for Novel Heterocyclic Compounds
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its core structure, an indolizine ring, is a key feature in various biologically active molecules. The carboxylic acid moiety introduces a polar, ionizable group that significantly influences its physicochemical properties, most notably its solubility.
Solubility is a critical determinant of a compound's utility. In drug development, it directly impacts bioavailability, formulation, and dosage.[1][2] For process chemists, understanding solubility is essential for designing efficient crystallization, extraction, and purification protocols.[1] Therefore, a thorough characterization of the solubility of this compound is a foundational step in its development pathway.
This guide will navigate through the theoretical prediction of solubility, qualitative and quantitative experimental determination, and the interpretation of the resulting data.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is crucial for predicting its solubility behavior.
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.18 g/mol | [3] |
| Appearance | Likely a solid at room temperature. | Inferred from similar structures. |
| pKa | The carboxylic acid proton is expected to be acidic. | Inferred from the carboxylic acid functional group. |
| Polarity | The molecule possesses both a large, relatively non-polar aromatic core and a polar carboxylic acid group, suggesting amphiphilic character. | Structural analysis. |
Theoretical Approaches to Solubility Prediction
While experimental measurement is the gold standard, computational models can provide valuable initial estimates and guide solvent selection, saving time and resources.[4]
Qualitative Prediction: "Like Dissolves Like"
The structure of this compound suggests:
-
Low solubility in non-polar solvents (e.g., hexane, toluene) due to the polar carboxylic acid group.
-
Potential for solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) that can engage in dipole-dipole interactions.
-
pH-dependent solubility in aqueous media . In acidic solutions (pH < pKa), the carboxylic acid will be protonated and less soluble. In basic solutions (pH > pKa), it will deprotonate to form a more soluble carboxylate salt.[5][6]
Computational and QSPR Models
For more quantitative predictions, various computational methods are available:
-
Quantitative Structure-Property Relationship (QSPR) models: These data-driven models use molecular descriptors to predict solubility.[1][7][8] While powerful, their accuracy depends on the availability of training data for structurally similar compounds.
-
Physics-Based Methods: Approaches like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) use quantum mechanics to predict the chemical potential of a solute in a solvent, offering a more fundamental prediction of solubility.[1][4]
The choice of a predictive model should be guided by the available computational resources and the desired level of accuracy.[8]
Experimental Determination of Solubility: A Step-by-Step Guide
A multi-tiered approach, starting with simple qualitative tests and progressing to more rigorous quantitative analysis, is recommended.
Preliminary Qualitative Solubility Assessment
This initial screen provides a rapid understanding of the compound's general solubility characteristics across a range of common solvents.
Protocol:
-
To a series of small, clean test tubes, add approximately 25 mg of this compound.[6][9][10]
-
To each tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[9][10]
-
Observe and record whether the compound is soluble, partially soluble, or insoluble.
-
Test the following solvents:
Interpreting the Results:
-
Solubility in NaOH and NaHCO₃ confirms the presence of a strong acidic group, likely the carboxylic acid.[6][10] The reaction with NaHCO₃ may produce CO₂ bubbles.[6]
-
Lack of solubility in water but solubility in NaOH indicates a water-insoluble acid.[6]
-
Solubility in organic solvents will provide a preliminary ranking of suitable solvents for further quantitative analysis.
Caption: Workflow for qualitative solubility testing.
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.
Protocol:
-
Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is achieved. A mechanical shaker or rotator is ideal.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Caption: The shake-flask method for quantitative solubility.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.
Table 1: Predicted and Experimental Solubility of this compound at 25°C
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Water (pH 7.0) | Polar Protic, Aqueous | Insoluble | To be determined |
| 0.1 M HCl (pH 1) | Polar Protic, Aqueous | Insoluble | To be determined |
| 0.1 M NaOH (pH 13) | Polar Protic, Aqueous | Soluble | To be determined |
| Methanol | Polar Protic | Partially Soluble | To be determined |
| Ethanol | Polar Protic | Partially Soluble | To be determined |
| Acetone | Polar Aprotic | Soluble | To be determined |
| DMSO | Polar Aprotic | Soluble | To be determined |
| Dichloromethane | Non-polar | Insoluble | To be determined |
| Hexane | Non-polar | Insoluble | To be determined |
Note: This table should be populated with the results from the experimental work.
The results will likely confirm the pH-dependent nature of solubility in aqueous media, with significantly higher solubility under basic conditions where the carboxylate salt is formed. The solubility in organic solvents will be governed by the balance of polarity and hydrogen bonding capabilities of the solvent relative to the solute.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the solubility of this compound. By combining theoretical predictions with robust qualitative and quantitative experimental methods, researchers can build a comprehensive solubility profile for this novel compound. This data is indispensable for guiding its future development, whether in the formulation of new pharmaceuticals or the design of chemical synthesis and purification processes. Further studies could explore the effect of temperature on solubility to determine the thermodynamics of dissolution.
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Initial Biological Screening of 2-Methylindolizine-6-carboxylic acid: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indolizine scaffold is a privileged azaheterocyclic structure that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide presents a comprehensive and logically structured framework for the initial biological screening of a novel derivative, 2-Methylindolizine-6-carboxylic acid. Moving beyond a simple checklist of assays, this document elucidates the causality behind the experimental choices, establishing a self-validating screening cascade designed to efficiently characterize the compound's biological potential. The proposed workflow begins with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by parallel screening for antimicrobial, antiproliferative, and anti-inflammatory activities. Each stage is detailed with robust, field-proven protocols, criteria for data interpretation, and a clear decision-making framework for subsequent investigation.
The Foundational Principle: A Phased Screening Cascade
In early-stage drug discovery, a systematic, tiered approach is paramount to efficiently allocate resources and make informed decisions.[4][5] A screening cascade is designed to filter a compound through a series of assays of increasing complexity and biological relevance.[6] This strategy ensures that foundational parameters, such as cytotoxicity, are established before investing in more complex and targeted screens. The initial evaluation of this compound is therefore structured as a multi-phase cascade.
The primary objective is to rapidly identify any significant biological activity while simultaneously flagging potential liabilities.[5][7] This approach allows for a "fail fast, fail early" philosophy, saving time and resources by deprioritizing compounds with unfavorable profiles.[8]
Caption: High-level overview of the proposed screening cascade.
Phase I: Foundational Cytotoxicity Assessment
Rationale: Before any specific biological activity can be reliably assessed, the intrinsic toxicity of the compound against mammalian cells must be determined.[9][10] This is the most critical initial step because high cytotoxicity can mask specific bioactivities or render a compound unsuitable for further development.[11] An assay measuring metabolic activity, such as the MTT assay, provides a robust and high-throughput method to quantify cell viability and determine the 50% inhibitory concentration (IC₅₀).[10][12] Performing this assay on a non-cancerous cell line (e.g., human fibroblasts) provides a baseline for general toxicity, which is essential for calculating a therapeutic index later.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate a non-cancerous human cell line (e.g., MRC-5 or primary fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results and calculate the IC₅₀ value using non-linear regression analysis.
Data Presentation: Baseline Cytotoxicity
| Cell Line | Compound | IC₅₀ (µM) |
| MRC-5 (Human Lung Fibroblast) | This compound | [Insert Data] |
| Doxorubicin (Positive Control) | [Insert Data] |
Phase II: Broad-Spectrum Antimicrobial Activity Screening
Rationale: Given that various heterocyclic compounds exhibit antimicrobial properties, a primary screen for antibacterial and antifungal activity is a logical early step.[13] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] This assay is cost-effective, scalable, and provides quantitative data on the compound's potency against a panel of clinically relevant pathogens.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of this compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to cover a range from 128 µg/mL down to 0.25 µg/mL.[14]
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin or Nystatin), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).[14]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[15] A colorimetric indicator like resazurin can be added to aid in visualization.[13]
Data Presentation: Antimicrobial Activity Summary
| Test Microorganism | Gram Stain/Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-positive | [Insert Data] | [Ciprofloxacin Data] |
| Escherichia coli | Gram-negative | [Insert Data] | [Ciprofloxacin Data] |
| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | [Ciprofloxacin Data] |
| Candida albicans | Fungal | [Insert Data] | [Nystatin Data] |
Phase III: Targeted Therapeutic Area Screening
Based on the promising activities of the broader indolizine chemical class, parallel screens for anticancer and anti-inflammatory potential are warranted.[3][16]
Antiproliferative Activity (Anticancer)
Rationale: Many indolizine derivatives have demonstrated potent growth-inhibitory activity against various cancer cell lines.[3] This screen expands upon the foundational cytotoxicity assay by using a panel of human tumor cell lines from different tissue origins. The goal is to identify if this compound exhibits selective antiproliferative effects against cancer cells compared to the normal cells tested in Phase I. The endpoint is the GI₅₀ (50% Growth Inhibition) concentration.
Experimental Protocol: The protocol is identical to the MTT assay described in Section 2 but is performed using a panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HT-29 (colon), SNB-75 (glioblastoma)).
Data Presentation: Antiproliferative Profile
| Cancer Cell Line | Tissue of Origin | GI₅₀ (µM) of Test Compound |
| MCF-7 | Breast | [Insert Data] |
| A549 | Non-small cell lung | [Insert Data] |
| HT-29 | Colon | [Insert Data] |
| SNB-75 | Glioblastoma | [Insert Data] |
A preliminary Therapeutic Index (TI) can be calculated as: TI = IC₅₀ (Normal Cells) / GI₅₀ (Cancer Cells) A higher TI value suggests greater selectivity towards cancer cells.[11]
Anti-inflammatory Potential
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[16] Screening for inhibition of COX-1 and COX-2 provides a rapid, target-based in vitro assessment of potential anti-inflammatory activity. Determining the activity against both isoforms is crucial, as selectivity for COX-2 over COX-1 is a desirable trait for reducing gastrointestinal side effects.[17]
Caption: Simplified COX signaling pathway in inflammation.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This is typically performed using a commercially available kit that measures the peroxidase activity of purified ovine COX-1 and human recombinant COX-2.
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.
-
Compound Addition: Add various concentrations of this compound to wells designated for either COX-1 or COX-2. Include a known inhibitor (e.g., Indomethacin or Celecoxib) as a positive control.
-
Enzyme Addition: Add the respective purified enzyme (COX-1 or COX-2) to the wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Data Acquisition: After a set incubation period, measure the colorimetric or fluorometric output, which corresponds to prostaglandin production.
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Data Presentation: COX Inhibition Profile
| Enzyme | Compound | IC₅₀ (µM) |
| COX-1 | This compound | [Insert Data] |
| Indomethacin (Control) | [Insert Data] | |
| COX-2 | This compound | [Insert Data] |
| Celecoxib (Control) | [Insert Data] |
The COX-2 Selectivity Index is calculated as: Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2) A value greater than 1 indicates selectivity for COX-2.
Data Interpretation and Path Forward
The initial screening phase generates a foundational dataset to guide subsequent research. The path forward is determined by a multi-parameter analysis of the results.
Caption: Decision-making workflow based on initial screening data.
-
High Cytotoxicity (e.g., IC₅₀ < 1 µM on normal cells): The compound may be too toxic for further development unless its intended use is as a potent cytotoxic anticancer agent, in which case the therapeutic index becomes the key metric.
-
Selective Antiproliferative Activity: A high therapeutic index (e.g., >10) is a strong indicator of a promising anticancer lead. Next steps would include screening against a broader cancer cell panel and mechanism of action studies (e.g., apoptosis, cell cycle arrest assays).[6]
-
Potent Antimicrobial Activity: A low MIC value (e.g., <10 µg/mL) against one or more pathogens warrants further investigation, including determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) and time-kill kinetics studies.[13]
-
Selective Anti-inflammatory Activity: A high COX-2 selectivity index suggests a promising anti-inflammatory candidate with a potentially favorable safety profile. The next steps would involve cellular assays (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages) and progression to in vivo models of inflammation.[18]
Conclusion
This technical guide outlines a strategic, multi-pronged approach for the initial biological evaluation of this compound. By integrating foundational cytotoxicity testing with parallel, hypothesis-driven screens for antimicrobial, anticancer, and anti-inflammatory activities, this cascade provides a robust framework for efficiently identifying the compound's therapeutic potential. The emphasis on quantitative endpoints, appropriate controls, and logical data interpretation ensures that decisions regarding the compound's future development are grounded in sound scientific evidence.
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Niles, A. L., et al. (2009). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved January 17, 2026, from [Link]
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Glover, E. E., & Albert, A. H. (1977). Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid. Journal of Pharmaceutical Sciences, 66(9), 1355-7. Retrieved January 17, 2026, from [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2023). Kosheeka. Retrieved January 17, 2026, from [Link]
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Boström, J., et al. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Retrieved January 17, 2026, from [Link]
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Glover, E. E., & Albert, A. H. (1977). Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid. Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Carbon, J. A., & Brehm, S. (1979). Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. Journal of Pharmaceutical Sciences, 68(3), 321-4. Retrieved January 17, 2026, from [Link]
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Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Retrieved January 17, 2026, from [Link]
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Antonini, I., et al. (1977). Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives. Journal of Pharmaceutical Sciences, 66(12), 1692-6. Retrieved January 17, 2026, from [Link]
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Example of a drug discovery test cascade for identifying small-molecule... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology. Retrieved January 17, 2026, from [Link]
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Drug Discovery and Development Overview. (n.d.). Sareum. Retrieved January 17, 2026, from [Link]
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In Vitro Assay Development Services. (n.d.). Charles River Labs. Retrieved January 17, 2026, from [Link]
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved January 17, 2026, from [Link]
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Anti-inflammatory activity of synthesized compounds under formalin induced inflammation model. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. (2023). Molecules. Retrieved January 17, 2026, from [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2020). Scientific Reports. Retrieved January 17, 2026, from [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Bohrium. Retrieved January 17, 2026, from [Link]
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A Proposed Toxicological Framework for 2-Methylindolizine-6-carboxylic acid: An In-Depth Technical Guide for Preclinical Evaluation
Abstract: 2-Methylindolizine-6-carboxylic acid is a novel heterocyclic compound belonging to the indolizine class of molecules. While the indolizine scaffold is known for a wide range of biological activities, including anticancer and anti-inflammatory properties, a specific toxicological profile for this particular derivative is not currently available in the public domain.[1][2] This technical guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, tiered strategy for the thorough toxicological evaluation of this compound. By integrating modern in silico, in vitro, and in vivo methodologies, this framework provides a robust pathway for characterizing the compound's safety profile, a critical step for any potential therapeutic development. The narrative emphasizes the causal relationships behind experimental choices, ensuring a scientifically rigorous and self-validating approach to preclinical safety assessment.
Introduction: The Imperative for a Structured Toxicological Evaluation
The indolizine core, a nitrogen-containing fused bicyclic aromatic system, is a "privileged scaffold" in medicinal chemistry, with derivatives showing significant therapeutic potential.[2] However, this inherent biological activity necessitates a meticulous and systematic evaluation of potential toxicity. The subject of this guide, this compound, is a data-poor substance, meaning its physicochemical and toxicological properties are largely uncharacterized.
The absence of empirical data mandates a predictive and staged approach to safety assessment. A tiered testing strategy is the most ethical and resource-efficient methodology, beginning with computational and cell-based assays before progressing to more complex biological systems.[3] This approach allows for early identification of potential hazards, which can guide further development and minimize the use of animal testing in accordance with the 3Rs (Replacement, Reduction, and Refinement) principle.[4] This document serves as a roadmap for generating a comprehensive toxicology profile for this compound, from initial computational screening to confirmatory in vivo studies.
Tier 1: In Silico Toxicological Assessment
The initial phase of toxicological evaluation for a novel chemical entity should be computational.[5][6] In silico methods provide a rapid and cost-effective means to predict a range of toxicological endpoints based on the molecule's structure.[7] These predictions are invaluable for prioritizing experimental studies and identifying potential areas of concern.
Physicochemical Properties and ADMET Prediction
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is fundamental.[4] Various software platforms can predict these properties based on the chemical structure of this compound.
Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value/Classification | Implication for Toxicity Testing |
| Molecular Weight | 175.18 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| LogP (o/w) | Predicted: 1.5 - 2.5 | Moderate lipophilicity suggests potential for membrane permeability but low risk of bioaccumulation. |
| Aqueous Solubility | Predicted: Moderately soluble | Sufficient solubility is expected for in vitro and in vivo formulations. |
| hERG Inhibition | Prediction Dependent on Model | Potential for cardiotoxicity must be assessed; a primary endpoint for in vitro evaluation.[8] |
| CYP450 Metabolism | Prediction Dependent on Model | Prediction of metabolism by key cytochrome P450 isoforms (e.g., CYP3A4, 2D6) will inform potential drug-drug interactions.[9] |
| Ames Mutagenicity | Prediction Dependent on Model | Structural alerts for mutagenicity should be checked. A negative prediction provides some confidence, but must be confirmed in vitro. |
| Hepatotoxicity | Prediction Dependent on Model | Models may identify structural fragments associated with liver injury, prioritizing this as an endpoint for in vitro assays.[9] |
| Skin Sensitization | Prediction Dependent on Model | Prediction of skin sensitization potential is important if dermal application is considered. |
Quantitative Structure-Activity Relationship (QSAR) and Read-Across
QSAR models are mathematical relationships that correlate a compound's chemical structure with its biological activity or toxicity.[10] For this compound, global QSAR models for endpoints like acute toxicity, carcinogenicity, and reproductive toxicity can be employed. However, the accuracy of these models is dependent on the structural similarity of the test compound to the chemicals in the model's training set.[11]
Given the novelty of the compound, a read-across approach will be crucial.[12] This involves identifying structurally similar compounds (analogues) with known toxicological data and extrapolating that information to the target compound.[13][14]
Justification for Analogue Selection: The selection of appropriate analogues is critical for a valid read-across assessment.[3][15] Analogues for this compound should ideally share the indolizine core and have similar substitutions. If data on such close analogues is scarce, compounds with a similar nitrogen-containing heterocyclic structure and a carboxylic acid moiety may be considered, with a clear justification of the structural and potential metabolic similarities.[16] Any read-across prediction must be accompanied by a thorough uncertainty analysis.[12]
Tier 2: In Vitro Toxicological Evaluation
In vitro assays are the cornerstone of modern toxicology, providing mechanistic insights into a compound's potential for cellular damage without the use of whole animals.[17][18][19] Based on the in silico predictions, a battery of in vitro tests should be conducted.
Experimental Workflow: Tiered In Vitro Assessment
Caption: A sequential approach for the in vivo toxicological evaluation of this compound.
Acute Oral Toxicity Study
Objective: To determine the acute toxicity of a single oral dose of the compound and to identify the approximate lethal dose (LD50).
Methodology (Acute Toxic Class Method - OECD TG 423):
-
Principle: This is a stepwise procedure using a small number of animals (typically rodents). Dosing is sequential, with the outcome of the previously dosed animal(s) determining the dose for the next.
-
Procedure:
-
A starting dose is selected based on in silico predictions and in vitro cytotoxicity data.
-
A group of three animals of a single sex (usually females) is dosed.
-
The outcome (mortality or survival) determines the next step: either dosing at a lower or higher fixed dose level.
-
Animals are observed for at least 14 days for signs of toxicity, and a full necropsy is performed.
-
-
Endpoint: The study allows for the classification of the substance into a GHS toxicity category.
Repeated Dose Toxicity Study (28-Day)
Objective: To evaluate the toxic effects of the compound after repeated daily administration over a 28-day period. This study helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Methodology (OECD TG 407):
-
Species: Typically conducted in one rodent species (e.g., rats).
-
Procedure:
-
At least three dose groups and a control group are used. Doses are selected based on the acute toxicity and dose range-finding studies.
-
The compound is administered daily (e.g., by oral gavage) for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.
-
Histopathology: A full necropsy is performed, and a comprehensive list of organs and tissues is collected, weighed, and examined microscopically by a veterinary pathologist.
-
-
Endpoint: The study identifies target organs of toxicity and determines the NOAEL, which is the highest dose at which no adverse effects are observed.
Conclusion and Future Directions
This document outlines a systematic and tiered approach for establishing the toxicology profile of this compound. By commencing with in silico predictions and progressing through targeted in vitro assays, a significant amount of information regarding the compound's potential hazards can be gathered efficiently and ethically. The results of these non-animal studies will provide a strong foundation for making informed decisions about the compound's future development and will guide the design of any necessary, minimal in vivo studies. A comprehensive understanding of the toxicological profile is a non-negotiable prerequisite for the translation of any promising chemical entity from the laboratory to the clinic.
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Whitepaper: A Comprehensive Technical Guide to the Thermal Stability of 2-Methylindolizine-6-carboxylic Acid
Abstract
The thermal stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy throughout its lifecycle—from manufacturing and formulation to storage and administration. This guide provides an in-depth technical overview of the methodologies and strategic considerations for evaluating the thermal stability of 2-Methylindolizine-6-carboxylic acid, a heterocyclic compound of interest in drug discovery. We will explore the theoretical underpinnings and practical applications of key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, this document will detail a systematic approach to forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines, to elucidate potential decomposition pathways. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute robust thermal stability programs, ensuring the development of a safe, stable, and effective drug product.
Introduction: The Imperative of Thermal Stability in Drug Development
The journey of a novel chemical entity from discovery to a marketed pharmaceutical product is fraught with challenges, chief among them being the assurance of its stability. Thermal stability, the ability of a substance to resist chemical change upon heating, is a cornerstone of an API's developability profile.[1] For a molecule like this compound, understanding its response to thermal stress is not merely an academic exercise; it is a regulatory and safety necessity.[2][3][4][5][6]
Instability can lead to a loss of potency, the formation of toxic degradation products, and alterations in physical properties such as solubility and bioavailability.[7][8] The crystalline form of an API, for instance, significantly impacts its thermal stability. Crystalline forms are generally more stable than their amorphous counterparts due to their ordered lattice structure, which resists thermal fluctuations and moisture uptake.[] Therefore, a comprehensive thermal stability assessment is foundational for:
-
Establishing Safe Manufacturing and Storage Conditions: Defining temperature limits to prevent degradation during synthesis, purification, and long-term storage.[10][11]
-
Guiding Formulation Development: Selecting appropriate excipients and manufacturing processes (e.g., granulation, drying) that do not compromise the API's integrity.[12]
-
Predicting Shelf-Life: Generating data to establish a re-test period for the drug substance and a shelf life for the final drug product.[5]
-
Regulatory Compliance: Fulfilling the stringent requirements of regulatory bodies such as the FDA and EMA, as outlined in ICH guidelines.[2][4]
This guide will navigate the multifaceted approach required to build a comprehensive thermal stability profile for this compound.
Core Methodologies for Thermal Stability Assessment
A multi-pronged analytical approach is essential to fully characterize the thermal behavior of an API. The following techniques provide complementary information on mass loss, energy changes, and runaway reaction potential.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] It is the primary tool for determining the onset temperature of decomposition and quantifying mass loss events.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).
-
Atmosphere Selection: Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation. An oxidizing atmosphere (e.g., air) may be used in a separate experiment to assess oxidative stability.
-
Heating Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 300-400°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the mass change (%) versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve. The derivative of this curve (DTG) shows the rate of mass loss and helps to distinguish overlapping thermal events.[14]
The causality behind this protocol lies in its ability to isolate thermal decomposition from other processes. The inert atmosphere ensures that the observed mass loss is due to pyrolysis rather than oxidation. The constant heating rate provides reproducible kinetic data.
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Methodological & Application
Application Notes and Protocols: 2-Methylindolizine-6-carboxylic acid as a Versatile Fluorescent Probe
Introduction: Unveiling the Potential of a Compact Fluorophore
In the dynamic landscape of fluorescence imaging and sensing, the demand for novel probes with tunable photophysical properties, robust performance, and straightforward synthesis is ever-present. Indolizine and its derivatives have emerged as a promising class of heterocyclic fluorophores, distinguished by their inherent fluorescence, which is highly sensitive to the electronic nature of their substituents and their local microenvironment. This document introduces 2-Methylindolizine-6-carboxylic acid , a compact and functionalized indolizine scaffold, as a versatile fluorescent probe for a range of applications in life sciences and drug discovery.
The indolizine core, a bicyclic aromatic system with a bridgehead nitrogen atom, provides a rigid, planar structure conducive to strong fluorescence. The strategic placement of a methyl group at the 2-position and a carboxylic acid at the 6-position offers a unique combination of electronic modulation and a reactive handle for bioconjugation. While specific photophysical data for this exact molecule is not yet extensively published, based on studies of structurally similar 2-arylindolizine derivatives, we can anticipate fluorescence in the blue-to-green region of the spectrum. These related compounds exhibit absorption maxima in the range of 256–460 nm and emission maxima between 485–548 nm, with quantum yields varying from 0.04 to 0.39.[1]
This application note will serve as a comprehensive guide for researchers, providing a foundational understanding of the probe's mechanism, protocols for its synthesis and characterization, and detailed methodologies for its application in cellular imaging and as a potential biosensor. The protocols are designed to be self-validating, with built-in controls and checkpoints to ensure reliable and reproducible results.
Scientific Foundation: The Photophysics of Indolizine Fluorescence
The fluorescence of this compound originates from the π-conjugated system of the indolizine ring. Upon absorption of a photon with appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of this excited electron back to the ground state results in the emission of a photon, observed as fluorescence.
The methyl group at the 2-position acts as an electron-donating group, which can influence the energy levels of the HOMO and LUMO, thereby affecting the excitation and emission wavelengths. The carboxylic acid at the 6-position is a particularly valuable functional group. Not only does it modulate the electronic properties of the fluorophore, but it also serves as a versatile anchor for covalent attachment to biomolecules such as proteins, antibodies, or nucleic acids via standard carbodiimide or other cross-linking chemistries. Furthermore, the carboxylate form of this group can impart pH sensitivity to the probe's fluorescence, opening up possibilities for its use as an intracellular pH sensor.
Caption: Simplified Jablonski diagram illustrating the excitation and emission process of a fluorescent probe.
Synthesis and Characterization
A plausible and practical synthetic route to this compound can be adapted from established methods for related indole and indolizine derivatives.[2][3] The following protocol outlines a potential multi-step synthesis.
Protocol 1: Synthesis of this compound
Materials:
-
Appropriate starting materials (e.g., a substituted pyridine and a halo-carbonyl compound)
-
Anhydrous solvents (e.g., THF, DMF)
-
Reagents for cyclization (e.g., a base like triethylamine or DBU)
-
Reagents for hydrolysis (e.g., LiOH or NaOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of the Pyridinium Salt. React a suitable pyridine precursor with a halo-carbonyl compound in an appropriate solvent. The reaction is typically carried out at room temperature or with gentle heating.
-
Step 2: Cyclization to form the Indolizine Core. The pyridinium salt is then treated with a base to generate a pyridinium ylide in situ. This ylide undergoes an intramolecular cyclization to form the indolizine ring system.
-
Step 3: Hydrolysis of the Ester. If the synthesis starts with an esterified carboxylic acid group, the final step involves the hydrolysis of the ester to the free carboxylic acid using a base like lithium hydroxide or sodium hydroxide in a mixture of THF and water.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Characterization: The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.[4]
Photophysical Characterization
Once synthesized and purified, the photophysical properties of the probe must be thoroughly characterized.
Table 1: Anticipated Photophysical Properties of this compound
| Property | Anticipated Value (in a polar solvent like PBS) |
| Absorption Maximum (λ_abs) | ~380 - 420 nm |
| Emission Maximum (λ_em) | ~480 - 520 nm |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.4 |
| Fluorescence Lifetime (τ) | 1 - 5 ns |
Note: These values are estimations based on related indolizine structures and require experimental verification.
Application Protocols
Protocol 2: General Staining of Live Cells
This protocol provides a general method for labeling the cytoplasm of live cells. The carboxylic acid group may lead to some preferential accumulation in certain compartments, which should be investigated further with co-localization studies.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP cube, depending on the determined spectra)
Procedure:
-
Cell Preparation: Culture cells to a confluence of 60-80%.
-
Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope.
Caption: A streamlined workflow for live-cell staining with a fluorescent probe.
Protocol 3: Bioconjugation to a Protein
The carboxylic acid moiety allows for straightforward conjugation to primary amines on proteins using carbodiimide chemistry.
Materials:
-
This compound
-
Protein to be labeled (e.g., an antibody) in an amine-free buffer (e.g., MES or PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Probe Activation: Dissolve the probe, EDC, and NHS/Sulfo-NHS in anhydrous DMSO. The molar ratio of probe:EDC:NHS should be approximately 1:1.5:1.5. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester.
-
Protein Reaction: Add the activated probe solution to the protein solution. The molar ratio of probe to protein should be optimized for the desired degree of labeling (typically starting with a 10-20 fold molar excess of the probe).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Separate the labeled protein from the unreacted probe and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the probe (at its absorption maximum) and using their respective extinction coefficients.
Potential Applications and Future Directions
The unique structural features of this compound suggest several exciting applications:
-
pH Sensing: The carboxylic acid group's protonation state is pH-dependent, which could influence the probe's fluorescence properties. This opens the door to developing ratiometric or intensity-based fluorescent pH sensors for monitoring intracellular environments.
-
Targeted Imaging: Once conjugated to a targeting moiety like an antibody or a specific ligand, the probe can be used for targeted imaging of specific cell types or subcellular structures.
-
High-Throughput Screening: The probe's anticipated brightness and stability could make it a valuable tool in high-throughput screening assays for drug discovery, where changes in fluorescence signal could report on enzyme activity or binding events.
Conclusion
This compound represents a promising, yet underexplored, fluorescent probe. Its compact size, functional handle for bioconjugation, and the inherent fluorescence of the indolizine core make it an attractive candidate for a wide array of biological applications. The protocols and conceptual framework provided in this application note are intended to empower researchers to synthesize, characterize, and utilize this novel fluorophore, paving the way for new discoveries in cellular biology and beyond. Experimental validation of its photophysical properties and performance in various applications is a critical next step in fully realizing its potential.
References
-
Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines. (URL: [Link])
-
Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PubMed Central (PMC). (URL: [Link])
-
(2S)-2-methylindoline-6-carboxylic acid | C10H11NO2 | CID 131204399. PubChem. (URL: [Link])
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. (URL: [Link])
-
A Practical Synthesis of 2-Aryl-Indole-6-carboxylic Acids. ResearchGate. (URL: [Link])
-
2-Hydroxy-1-methylindole-6-carboxylic acid | C10H9NO3 | CID 177771697. PubChem. (URL: [Link])
-
An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. PubMed. (URL: [Link])
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. (URL: [Link])
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. (URL: [Link])
-
Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). PubMed Central (PMC). (URL: [Link])
Sources
Application Notes and Protocols: 2-Methylindolizine-6-carboxylic acid in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Indolizine Scaffold - A Versatile Platform for Bioimaging
Indolizine, a nitrogen-containing heterocyclic aromatic compound, has emerged as a promising scaffold in the development of novel fluorophores for bioimaging.[1] Its rigid, planar structure forms the basis for intrinsic fluorescence, the properties of which can be finely tuned through strategic chemical modifications. This adaptability allows for the rational design of probes with tailored photophysical characteristics and specific biological targeting capabilities.
2-Methylindolizine-6-carboxylic acid is a functionalized derivative of the core indolizine structure. The presence of the carboxylic acid group at the 6-position provides a crucial handle for covalent conjugation to biomolecules, such as proteins, peptides, and amine-modified oligonucleotides. The methyl group at the 2-position can influence the electron density and, consequently, the photophysical properties of the fluorophore. While specific data for this exact molecule is limited, the broader class of indolizine derivatives typically exhibits fluorescence in the blue-to-green region of the spectrum, often with high quantum yields, making them suitable for a range of cellular imaging applications.[2]
This document provides a comprehensive guide to the potential applications and detailed protocols for the use of this compound as a fluorescent probe in bioimaging.
Photophysical Properties: A Profile of the 2-Methylindolizine Core
The photophysical properties of indolizine derivatives are highly dependent on the nature and position of substituents on the heterocyclic core. While experimental data for this compound is not extensively published, we can extrapolate expected properties based on closely related analogs. Indolizine-based fluorophores are known to exhibit blue to orange-red emission, with quantum yields that can be quite high, in some cases reaching up to 82%.[2][3]
For the purpose of these protocols, we will assume the following photophysical properties for this compound, which are representative of many indolizine derivatives. It is strongly recommended that users experimentally determine the precise spectral characteristics of their specific batch of the compound.
| Property | Estimated Value | Rationale/Notes |
| Excitation Maximum (λex) | ~410 nm | Based on data for similar indolizine structures which absorb in the blue-violet range.[2] |
| Emission Maximum (λem) | ~515 nm | Corresponds to the green region of the spectrum, a common emission range for indolizine derivatives.[2] |
| Stokes Shift | ~105 nm | A reasonably large Stokes shift is typical for this class of fluorophores, which is advantageous for minimizing self-quenching and improving signal-to-noise. |
| Quantum Yield (ΦF) | 0.5 - 0.8 | Indolizine derivatives can be highly fluorescent, with quantum yields often exceeding 50%.[2] |
| Molar Extinction Coefficient (ε) | >20,000 M⁻¹cm⁻¹ | A high molar extinction coefficient is characteristic of many aromatic fluorophores and contributes to their brightness. |
Bioconjugation: Linking this compound to Biomolecules
The carboxylic acid moiety is the key to the versatility of this compound as a bioimaging probe. It allows for the formation of stable amide bonds with primary amines on biomolecules, most commonly through carbodiimide chemistry using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
Workflow for Protein Labeling
Caption: Workflow for labeling a protein with this compound.
Protocols
Protocol 1: Covalent Labeling of a Protein with this compound
This protocol describes the labeling of a protein with primary amines (e.g., lysine residues) using EDC/sulfo-NHS chemistry.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of the probe: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Prepare the protein solution: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activate the probe:
-
In a separate microcentrifuge tube, add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the required amount of the 10 mM probe stock solution.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugate the probe to the protein:
-
Add the activated probe solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation.
-
-
Quench the reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purify the labeled protein:
-
Separate the labeled protein from unreacted probe and coupling reagents using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will be the labeled protein.
-
Alternatively, perform dialysis against PBS overnight at 4°C with at least two buffer changes.
-
-
Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum, estimated to be ~410 nm).
Protocol 2: Live-Cell Imaging of Labeled Proteins
This protocol provides a general guideline for imaging proteins that have been fluorescently labeled with this compound and introduced into live cells (e.g., via microinjection or electroporation).
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Purified, labeled protein from Protocol 1
-
Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES)
-
Fluorescence microscope equipped with appropriate filters for blue-green fluorescence (e.g., DAPI or GFP filter set, depending on the precise excitation and emission maxima)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Introduction of Labeled Protein: Introduce the fluorescently labeled protein into the cells using a suitable method such as microinjection, electroporation, or a cell-penetrating peptide delivery system.
-
Incubation: Incubate the cells for a sufficient period to allow for recovery and for the labeled protein to localize to its target structure (this time will vary depending on the protein and cell type).
-
Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Mount the dish or coverslip on the fluorescence microscope.
-
Excite the sample using a light source appropriate for the estimated excitation wavelength (~410 nm).
-
Capture the emission using a filter set that isolates the green fluorescence (~515 nm).
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.
-
Potential Bioimaging Applications
Given the anticipated blue-green fluorescence of this compound, it can be adapted for a variety of cellular imaging applications. The specific application will depend on the biomolecule to which it is conjugated.
Visualizing the Cytoskeleton
By conjugating the probe to phalloidin (for actin filaments) or an antibody against tubulin, it can be used to visualize the intricate network of the cytoskeleton in fixed and permeabilized cells.[4][5] For live-cell imaging, it could be conjugated to microtubule-binding drugs like taxol.[4]
Targeting Mitochondria
Conjugation to a mitochondria-targeting moiety, such as a triphenylphosphonium (TPP) cation, would allow for the specific labeling and imaging of mitochondria in live cells.[6] This can be useful for studying mitochondrial dynamics, membrane potential, and their role in cellular metabolism and apoptosis.
Nuclear Staining
While many nuclear stains are commercially available, a custom-labeled nuclear protein or a DNA-intercalating molecule conjugated to this compound could provide an alternative for multi-color imaging experiments.[7][8]
Biocompatibility and Cytotoxicity
The cytotoxicity of indolizine derivatives can vary depending on their specific structure and the cell line being studied.[5][9] It is crucial to perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentration range of the this compound conjugate for live-cell imaging experiments. Minimizing the probe concentration and the light exposure during imaging will help to maintain cell health.
Conclusion
This compound represents a promising, functionalizable fluorophore for bioimaging applications. Its carboxylic acid handle allows for straightforward conjugation to a wide range of biomolecules, enabling the development of targeted probes for visualizing specific cellular structures and processes. While further characterization of its specific photophysical properties is warranted, the general characteristics of the indolizine scaffold suggest its utility as a bright and photostable blue-green fluorescent probe. The protocols provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile molecule in their own bioimaging studies.
References
- BenchChem. (2025). A Technical Guide to the Fluorescence and Quantum Yield of Indolizine Scaffolds. Benchchem.
- Biotium. (2024). CF® Dye Amine. Biotium.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
- Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The Fluorescent Toolbox for Assessing Protein Location and Function. Science, 312(5771), 217-224.
- Biotium. (n.d.). Cytoskeletal Stains. Biotium.
- Youle, R. J., & van der Bliek, A. M. (2012). Mitochondrial fission, fusion, and stress. Science, 337(6098), 1062-1065.
- MDPI. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI.
- Lukinavičius, G., Umezawa, K., Olivier, N., Honigmann, A., Yang, G., Plass, T., ... & Johnsson, K. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.
- Patterson, G., Davidson, M., Manley, S., & Lippincott-Schwartz, J. (2010). Superresolution imaging using single-molecule localization. Annual review of biophysics, 39, 201-223.
- RUDN University. (2020, December 4).
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
- James, D. A., Koya, K., Li, H., Liang, G., Xia, Z., Ying, W., ... & Sun, L. (2008). Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines. Bioorganic & medicinal chemistry letters, 18(6), 1784–1787.
- Funel, C., Monnier, A., Brel, V., Hurbin, A., & Romagnoli, R. (2020). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules (Basel, Switzerland), 25(23), 5729.
- Thermo Fisher Scientific. (n.d.). Introduction to Fluorescence Labeling. Thermo Fisher Scientific.
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- Sigma-Aldrich. (n.d.). Live Cell Imaging Reagents. Sigma-Aldrich.
- Thermo Fisher Scientific. (n.d.). Nuclear Labeling. Thermo Fisher Scientific.
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Application Notes & Protocols for the Synthesis of 2-Methylindolizine-6-carboxylic Acid Derivatives in Drug Discovery
Abstract
The indolizine nucleus is a privileged heterocyclic scaffold, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3] As structural isomers of the well-explored indole moiety, indolizines offer unique electronic and steric properties, making them attractive targets in medicinal chemistry.[4] This guide provides a comprehensive overview of the synthesis of 2-methylindolizine-6-carboxylic acid, a key intermediate that serves as a versatile platform for generating diverse compound libraries. We will delve into the primary synthetic strategies, provide a detailed, field-proven experimental protocol, and discuss the downstream applications of these derivatives in the drug discovery pipeline. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the indolizine core.[1][5]
Introduction: The Significance of the Indolizine Scaffold
Indolizine and its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and CNS depressant properties.[2][4][6] Their planar, 10-π electron aromatic system allows for diverse interactions with biological targets. The this compound scaffold is of particular strategic importance for several reasons:
-
The 2-Methyl Group: This small alkyl group can provide beneficial steric interactions within a binding pocket and can improve metabolic stability.
-
The 6-Carboxylic Acid: This functional group is a critical "handle" for synthetic elaboration. It can be readily converted into amides, esters, and other functional groups, enabling the systematic exploration of the structure-activity relationship (SAR) by building a library of derivatives.
-
Structural Isomerism: As an isomer of indole, the indolizine core provides a novel chemical space to explore, potentially overcoming challenges of patentability or off-target effects associated with existing indole-based drugs.[5]
Despite their potential, no indolizine-based drugs have reached the market to date, highlighting a significant opportunity for innovation and discovery in this area.[3][5]
Core Synthetic Strategies: A Mechanistic Overview
The construction of the indolizine core can be achieved through several robust synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most powerful and widely adopted strategies are the Tschitschibabin reaction and the 1,3-dipolar cycloaddition.
Caption: Primary synthetic routes to the indolizine core.
The Tschitschibabin (Chichibabin) Indolizine Synthesis
This classic and highly effective method involves the base-mediated intramolecular cyclization of a pyridinium salt.[7] The reaction is prized for its operational simplicity and the accessibility of its precursors.[8] The general mechanism proceeds via two key steps:
-
Quaternization: A pyridine derivative is reacted with an α-halo ketone (e.g., bromoacetone) to form an N-phenacylpyridinium salt.
-
Cyclization: A base is used to deprotonate the acidic methylene group attached to the pyridine ring, generating a pyridinium ylide intermediate. This ylide undergoes a 1,5-dipolar cyclization, followed by dehydration, to yield the aromatic indolizine ring system.[7][9]
This method is particularly well-suited for synthesizing 2-substituted indolizines, as the substituent is directly derived from the chosen α-halo ketone.[9]
1,3-Dipolar Cycloaddition
This versatile strategy has become a cornerstone of modern indolizine synthesis.[10] It involves the [3+2] cycloaddition reaction between a pyridinium ylide (the 1,3-dipole) and a dipolarophile, typically an electron-deficient alkene or alkyne.[11][12]
-
Ylide Generation: The pyridinium ylide is generated in situ from a corresponding pyridinium salt (e.g., N-carboxymethyl pyridinium halide) and a base.
-
Cycloaddition: The ylide reacts with the dipolarophile. If an alkyne is used, the indolizine is formed directly. If an alkene is used, a dihydroindolizine intermediate is formed, which requires a subsequent oxidation step to achieve aromatization.[11][13]
This approach offers exceptional flexibility in introducing substituents at the C1, C2, and C3 positions of the indolizine core, dictated by the structure of the chosen dipolarophile.[10][12]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, two-step protocol for the synthesis of the title compound, beginning with the Tschitschibabin cyclization to form the methyl ester, followed by saponification.
Step 1: Synthesis of Methyl 2-methylindolizine-6-carboxylate
This step employs a modified Tschitschibabin reaction. The causality for choosing this route is its directness and high efficiency for installing the C2-methyl group.
Caption: Mechanism of the Tschitschibabin synthesis step.
Reagents and Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Methyl Isonicotinate | C₇H₇NO₂ | 137.14 | 5.00 g | 36.46 |
| Bromoacetone | C₃H₅BrO | 136.98 | 5.50 g | 40.15 |
| Anhydrous Acetone | C₃H₆O | 58.08 | 100 mL | - |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15.12 g | 109.38 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Brine | NaCl(aq) | - | As needed | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel | SiO₂ | - | As needed | - |
Procedure:
-
Quaternization:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl isonicotinate (5.00 g, 36.46 mmol) and anhydrous acetone (100 mL).
-
Slowly add bromoacetone (5.50 g, 40.15 mmol, Caution: Lachrymator ) to the stirring solution at room temperature.
-
Heat the mixture to reflux and maintain for 4 hours. A white precipitate of the pyridinium salt will form.
-
Cool the reaction mixture to room temperature. The salt can be used directly in the next step without isolation.
-
-
Cyclization and Aromatization:
-
To the flask containing the pyridinium salt suspension, add finely ground potassium carbonate (15.12 g, 109.38 mmol).
-
Heat the mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The mixture will turn dark brown/black.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the pad with additional acetone.
-
Concentrate the filtrate under reduced pressure to obtain a dark, oily residue.
-
-
Work-up and Purification:
-
Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).
-
Combine the fractions containing the desired product and evaporate the solvent to yield Methyl 2-methylindolizine-6-carboxylate as a solid.
-
Expected Outcome:
-
Yield: 55-70%.
-
Appearance: Off-white to light yellow solid.
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): Expect signals for the C2-methyl group (singlet, ~2.4 ppm), aromatic protons on the indolizine core, and the methyl ester singlet (~3.9 ppm).
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺. For C₁₁H₁₁NO₂, the exact mass is 189.0790.
-
Step 2: Saponification to this compound
This is a standard hydrolysis of the methyl ester to the target carboxylic acid.
Reagents and Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Methyl 2-methylindolizine-6-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 1.00 g | 5.28 |
| Methanol (MeOH) | CH₃OH | 32.04 | 20 mL | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - |
| Sodium Hydroxide (1M aq.) | NaOH | 40.00 | 15.8 mL | 15.8 |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | As needed | - |
Procedure:
-
Dissolve the methyl ester (1.00 g, 5.28 mmol) in a mixture of THF (20 mL) and Methanol (20 mL) in a 100 mL round-bottom flask.
-
Add 1M aqueous NaOH solution (15.8 mL, 15.8 mmol) and stir the mixture at room temperature for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Remove the organic solvents (THF and MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.
-
Acidify the solution to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
Expected Outcome:
-
Yield: 90-98%.
-
Appearance: White to off-white solid.[14]
-
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): Observe the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm). Shifts of aromatic protons will also be affected.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺. For C₁₀H₉NO₂, the exact mass is 175.0633.[15]
-
FT-IR (KBr): Look for a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid and a C=O stretch (~1700 cm⁻¹).
-
Application in Drug Discovery: From Core to Candidate
The synthesized this compound is not an endpoint but a starting point for library generation. The carboxylic acid moiety is a versatile functional group for creating a diverse set of analogues for biological screening.
Caption: Workflow for library generation and screening.
A primary application is the synthesis of an amide library. Using standard peptide coupling reagents (e.g., HATU, HOBt, EDC), the core acid can be reacted with a wide variety of commercially available primary and secondary amines. This allows for the rapid exploration of different substituents at this position, probing for interactions that enhance potency and selectivity for a given biological target.
Given the established activities of the indolizine scaffold, libraries derived from this core could be screened against targets relevant to:
-
Oncology: As antiproliferative agents against various cancer cell lines.[16][17]
-
Inflammation: For inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).[2]
-
Infectious Diseases: As novel antibacterial or antifungal agents.[1][4]
The data from these screens are used to build robust SAR models, guiding the next round of synthesis toward more potent and drug-like lead compounds.
References
- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6175–6206.
- Botezatu, A., Furdui, B., & Dinică, R. (2024). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry.
- BenchChem. (2025). Experimental Guide to the Tschitschibabin Reaction for Indolizines. BenchChem Technical Notes.
- Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Organic Chemistry Portal.
- Li, Q., et al. (2025). Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. The Journal of Organic Chemistry.
- Padwa, A., et al. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of Organic Chemistry.
- Various Authors. (2025). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Journal of Heterocyclic Chemistry.
- Wang, F., et al. (2022). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. Molecules.
- Rao, V. R., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research.
- Padwa, A., et al. (2005). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. The Journal of Organic Chemistry.
- Kakehi, A., et al. (2001). Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. The Journal of Organic Chemistry.
- Gryko, D. T., & Golec, B. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers.
- Various Authors. (2025). Indolizine derivatives: Recent advances and potential pharmacological activities. International Journal of Pharmaceutical Sciences Review and Research.
- Kakehi, A., et al. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinoliz. The Journal of Organic Chemistry.
- Abdel-Maksoud, M. S., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review.
- Stanovnik, B., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry.
- Coelho, F., et al. (2023).
- Coelho, F., et al. (2023).
- Jadhav, M., et al. (2024). Exploring the decadal evolution of indolizine scaffold for anticancer innovations: a comprehensive analysis. Medicinal Chemistry Research.
- Kumar, A., et al. (2015). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica.
- BLD Pharm. (n.d.). This compound. BLD Pharm Product Page.
- PubChem. (n.d.). This compound. PubChem Compound Summary.
- Ho, S., & Padmashali, B. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.
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Application Notes and Protocols for the Functionalization of 2-Methylindolizine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of potential synthetic strategies for the functionalization of 2-Methylindolizine-6-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical principles and strategic considerations essential for successful derivatization of this heterocyclic scaffold. The indolizine core, a nitrogen-containing fused heterocycle, presents a unique reactivity profile that, when understood, can be exploited for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[1][2]
Understanding the Reactivity of the this compound Scaffold
The functionalization of this compound can be approached by targeting two primary reactive sites: the carboxylic acid group at the 6-position and the indolizine core itself.
-
The Carboxylic Acid Group: This functional group is a versatile handle for a variety of transformations, most notably esterification and amidation, allowing for the introduction of a wide range of substituents.
-
The Indolizine Core: The indolizine ring system is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution.[1] Molecular orbital calculations and experimental evidence suggest that electrophilic attack occurs preferentially at the C3 position, and to a lesser extent, at the C1 position of the five-membered ring.[1] The presence of a methyl group at the C2 position is expected to further activate the five-membered ring towards electrophilic attack. Conversely, the carboxylic acid group at the C6 position is an electron-withdrawing group, which will likely deactivate the six-membered ring to electrophilic substitution.
Therefore, a judicious choice of reagents and reaction conditions is crucial to achieve the desired regioselectivity and functionalization outcome.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety at the 6-position provides a reliable anchor point for derivatization without altering the core heterocyclic structure.
Esterification
Esterification is a fundamental transformation for modifying the solubility and pharmacokinetic properties of a lead compound.
Protocol: Fischer-Speier Esterification
This classic method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Materials and Reagents:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a solution of this compound in an excess of the desired anhydrous alcohol, add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Alcohol: The use of an excess of the alcohol drives the equilibrium towards the formation of the ester, as per Le Chatelier's principle.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Anhydrous Conditions: The reaction produces water as a byproduct. Anhydrous conditions prevent the reverse reaction (hydrolysis of the ester) from occurring.
Amidation
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities and the modulation of biological activity.
Protocol: Amide Coupling using Thionyl Chloride
Activation of the carboxylic acid with thionyl chloride to form an acyl chloride, followed by reaction with an amine, is a highly effective method for amide synthesis.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Primary or secondary amine
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Suspend this compound in anhydrous DCM and add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 1-3 hours until the evolution of gas ceases.
-
Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in DCM dropwise.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Thionyl Chloride: This reagent converts the carboxylic acid into a highly reactive acyl chloride, which readily reacts with amines.
-
Triethylamine: This base is added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
Functionalization of the Indolizine Core
Electrophilic substitution reactions are the primary means of functionalizing the electron-rich indolizine nucleus.[1] The expected regioselectivity for this compound is at the C3 or C1 position.
Halogenation
Introduction of a halogen atom onto the indolizine core provides a handle for further functionalization through cross-coupling reactions.
Protocol: Iodination
Direct iodination of indolizines can be achieved under mild conditions.[1]
Materials and Reagents:
-
This compound
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol or Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in ethanol or DCM.
-
Add sodium bicarbonate (2.0 equivalents) followed by iodine (1.1 equivalents) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Nitration
Nitration introduces a nitro group, which can be a useful precursor for an amino group or other functionalities.
Protocol: Nitration with Nitric Acid in Acetic Anhydride
This method has been successfully used for the nitration of indolizine and 2-methylindolizine at the 3-position.[3]
Materials and Reagents:
-
This compound
-
Acetic anhydride
-
Fuming nitric acid
-
Ice-salt bath
-
Round-bottom flask, dropping funnel
Procedure:
-
Dissolve this compound in acetic anhydride and cool the solution in an ice-salt bath to below 0 °C.
-
Add a solution of fuming nitric acid in acetic anhydride dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the nitro-indolizine derivative by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
A halogenated indolizine derivative can be further functionalized using palladium-catalyzed cross-coupling reactions to form C-C bonds.
Protocol: Suzuki-Miyaura Coupling
This reaction is a powerful tool for the formation of biaryl structures.[4][5]
Materials and Reagents:
-
Halogenated this compound derivative (e.g., 3-iodo-2-methylindolizine-6-carboxylic acid)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
-
Schlenk flask, condenser, inert atmosphere (N₂ or Ar)
Procedure:
-
To a Schlenk flask, add the halogenated indolizine, arylboronic acid (1.2-1.5 equivalents), palladium catalyst (2-5 mol%), and base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Summary of Potential Functionalization Reactions
| Reaction Type | Reagents and Conditions | Expected Position of Functionalization |
| Carboxylic Acid Derivatization | ||
| Esterification | Alcohol, H₂SO₄ (cat.), reflux | 6-position (ester) |
| Amidation | 1. SOCl₂, reflux; 2. Amine, Et₃N | 6-position (amide) |
| Indolizine Core Functionalization | ||
| Iodination | I₂, NaHCO₃, Ethanol | C1 or C3 |
| Nitration | HNO₃, Acetic Anhydride, 0 °C | C1 or C3 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base, heat | Position of a pre-installed halogen (e.g., C1 or C3) |
Experimental Workflows
Caption: Workflow for the amidation of this compound.
Caption: General workflow for the functionalization of the indolizine core.
References
-
A Practical Synthesis of 2-Aryl-Indole-6-carboxylic Acids. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of indolizines. Organic Chemistry Portal. Retrieved from [Link]
-
Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2020). PubMed Central. Retrieved from [Link]
- Synthetic method of indole-2-carboxylic acid. Google Patents.
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Retrieved from [Link]
-
An efficient preparation of indolizines through a tandem palladium-catalyzed cross-coupling reaction and cycloisomerization. Sci-Hub. Retrieved from [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2025). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Retrieved from [Link]
-
Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
C-nitroso derivatives of indolizines and 3-and 5-azaindolizines taken into study. ResearchGate. Retrieved from [Link]
-
Halogen bond‐catalyzed synthesis of indolizines using pyridinium salts... ResearchGate. Retrieved from [Link]
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Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Retrieved from [Link]
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electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES. Retrieved from [Link]
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Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. Retrieved from [Link]
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Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved. YouTube. Retrieved from [Link]
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Electrophilic Aromatic Substitution of a BN Indole. PubMed Central. Retrieved from [Link]
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and 3-acetamido-indolizines and their precursors, the 3-azo-, -nitroso-, -nitro-, and. Journal of the Chemical Society. Retrieved from [Link]
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Electrophilic substitution at the indole. Química Organica.org. Retrieved from [Link]
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The Synthetic Versatility of 2-Methylindolizine-6-carboxylic Acid: A Gateway to Novel Bioactive and Functional Molecules
Abstract
This technical guide provides a comprehensive overview of the synthetic applications of 2-Methylindolizine-6-carboxylic acid, a key heterocyclic building block. While specific literature on this exact molecule is emerging, this note extrapolates from the rich chemistry of the broader indolizine-carboxylic acid family to present its vast potential. The indolizine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1][2] This guide will detail the strategic importance of the 2-methyl and 6-carboxylic acid functionalities, offering field-proven insights and generalized protocols for its conversion into a diverse range of valuable derivatives. We will explore its application in the synthesis of potential therapeutic agents and functional materials, supported by mechanistic insights and detailed experimental workflows.
Introduction: The Strategic Value of the Indolizine Scaffold
Indolizine, a fused nitrogen-containing heterocycle, is an isomer of the ubiquitous indole nucleus. Its unique electronic properties and rigid, planar structure make it a highly sought-after scaffold in drug discovery and materials science.[2] Numerous natural and synthetic indolizine derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3]
The subject of this guide, this compound, offers two key points of diversification:
-
The 6-Carboxylic Acid Moiety: This functional group is a versatile handle for a plethora of synthetic transformations. It can be readily converted into esters, amides, and other derivatives, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, it can serve as a key interaction point with biological targets.
-
The 2-Methyl Group: The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity to target proteins and influencing metabolic stability.
This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to harness the synthetic potential of this compound.
Core Synthetic Transformations and Mechanistic Considerations
The synthetic utility of this compound can be broadly categorized into two main areas: derivatization of the carboxylic acid and functionalization of the indolizine core.
Derivatization of the 6-Carboxylic Acid Group
The carboxylic acid is a gateway to a wide range of functional groups through well-established synthetic protocols. The primary transformations include esterification and amidation.
Esterification is a fundamental transformation for modifying the pharmacokinetic profile of a lead compound. The conversion of the carboxylic acid to an ester can increase its membrane permeability and oral bioavailability.
A common and effective method for the esterification of heteroaromatic carboxylic acids is the Steglich esterification, which proceeds under mild conditions.
Workflow for Esterification of this compound
Caption: Generalized workflow for Steglich esterification.
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[4] The resulting amides can participate in hydrogen bonding interactions with biological targets, often leading to enhanced potency and selectivity. A variety of coupling reagents can be employed for this transformation, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) being a common choice for minimizing racemization and improving yields.
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Functionalization of the Indolizine Core via Cross-Coupling Reactions
To further explore the structure-activity relationship (SAR) of this compound derivatives, functionalization of the indolizine core is essential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for this purpose. These reactions typically require a halo-substituted indolizine precursor, which can be prepared via electrophilic halogenation.
The Suzuki coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organohalide.[5] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds, which are common motifs in bioactive molecules.
Logical Flow for Suzuki Coupling of Indolizine Derivatives
Caption: Strategy for Suzuki coupling of indolizines.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction is particularly useful for the synthesis of substituted alkenes, which can be further functionalized.
Applications in the Synthesis of Bioactive Molecules and Functional Materials
The derivatization of this compound opens up avenues for the synthesis of a wide range of compounds with potential applications in medicine and materials science.
Anticancer Agents
Many indolizine derivatives have been reported to possess potent anticancer activity.[7][8] The functionalization of the 6-carboxylic acid group with various amines and alcohols can lead to the discovery of novel compounds with improved efficacy and selectivity against different cancer cell lines.
Antimicrobial and Anti-inflammatory Agents
The indolizine scaffold is also present in molecules with antimicrobial and anti-inflammatory properties.[2] By synthesizing libraries of amides and esters of this compound, new leads for the development of novel antibiotics and anti-inflammatory drugs can be identified.
Fluorescent Materials
The extended π-system of the indolizine ring endows these molecules with interesting photophysical properties.[9] By introducing electron-donating and electron-withdrawing groups through derivatization of the carboxylic acid and functionalization of the core, the fluorescence emission properties can be tuned, making these compounds promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
Experimental Protocols
The following protocols are generalized procedures based on well-established methods for the derivatization of carboxylic acids and the functionalization of heterocyclic systems. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for the Esterification of this compound (Steglich Esterification)
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) is added the desired alcohol (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
The mixture is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea precipitate.
-
The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ester.
Protocol 2: General Procedure for the Amidation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.).
-
The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
The desired amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.) are then added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or recrystallization to afford the desired amide.
Data Presentation
Table 1: Representative Spectroscopic Data for Indolizine-Carboxylic Acid Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Ethyl indole-2-carboxylate | 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H), 7.09 (dd, 1H), 3.88 (s, 3H, CH₃) | 162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3, 52.2 (CH₃) |
| 1H-Indole-2-carboxylic acid | 11.74 (s, 1H, NH), 7.65 (d, 1H), 7.46 (d, 1H), 7.24 (dd, 1H), 7.11 (s, 1H), 7.06 (dd, 1H) | 163.3 (C=O), 137.7, 128.9, 127.3, 124.7, 122.4, 120.4, 112.9, 107.8 |
Note: The data presented is for representative indole-2-carboxylic acid derivatives and is intended to provide a general reference for the expected chemical shifts of the indolizine-6-carboxylic acid scaffold.[10] Actual values for this compound and its derivatives may vary.
Conclusion
This compound represents a versatile and valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The strategic positioning of the methyl and carboxylic acid groups provides ample opportunities for structural diversification. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich synthetic chemistry of this promising heterocyclic scaffold.
References
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Unusual Blue-Shifted Acid-Responsive Photoluminescence Behavior in 6-Amino-8-cyanobenzo[1,2-b]indolizines. (2016). National Institutes of Health. [Link]
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Bioactive indolizine derivatives. ResearchGate. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. ResearchGate. [Link]
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Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. [Link]
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INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
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Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties. Folia Microbiologica. [Link]
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Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry. [Link]
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Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology. [Link]
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Photoredox Suzuki coupling using alkyl boronic acids and esters. Organic Chemistry Frontiers. [Link]
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Indolizine derivatives: Recent advances and potential pharmacological activities. (2025). ResearchGate. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Heck reaction. Wikipedia. [Link]
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Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. (2023). National Institutes of Health. [Link]
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Synthesis of indolizines. Organic Chemistry Portal. [Link]
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Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry. [Link]
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Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. (2024). National Institutes of Health. [Link]
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indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica. [Link]
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Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivativ. (2024). American Chemical Society. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). National Institutes of Health. [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]
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Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]
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Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. (2021). MDPI. [Link]
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Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. Semantic Scholar. [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). National Institutes of Health. [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
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Ethyl indole-2-carboxylate. PubChem. [Link]
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13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles. [Link]
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Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. Journal of the American Chemical Society. [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Heck Reaction. Chemistry LibreTexts. [Link]
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Ethyl indole-2-carboxylate, N-methyl-. Cheméo. [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2015). MDPI. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
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Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. ChemRxiv. [Link]
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13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz).. ResearchGate. [Link]
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1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link]
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Application Notes and Protocols: 2-Methylindolizine-6-carboxylic acid as a Versatile Scaffold for Complex Molecule Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indolizine Core
The indolizine scaffold, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, is a privileged structure in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, impart favorable characteristics for biological interactions and photophysical applications. 2-Methylindolizine-6-carboxylic acid, in particular, serves as a highly versatile building block. The methyl group at the 2-position enhances stability and can participate in strategic interactions within biological targets, while the carboxylic acid at the 6-position provides a convenient handle for a variety of chemical transformations, including amide bond formation, esterification, and participation in more complex palladium-catalyzed cross-coupling reactions after suitable modification.[2] This guide provides detailed protocols and scientific rationale for leveraging this powerful scaffold in the synthesis of complex molecular architectures.
Core Reactivity and Strategic Considerations
The reactivity of this compound is dictated by two primary features: the carboxylic acid group and the indolizine nucleus itself.
-
The Carboxylic Acid Handle: The -COOH group at the 6-position is the primary site for derivatization. Standard peptide coupling and esterification methodologies can be readily applied, although the specific electronic nature of the indolizine ring may influence reaction kinetics.[3][4] Activation of the carboxylic acid is a prerequisite for most transformations to overcome the formation of unreactive carboxylate anions.[5]
-
The Indolizine Nucleus: The indolizine ring is known to be susceptible to electrophilic substitution, primarily at the 1 and 3-positions of the five-membered ring.[6] The presence of the methyl group at the 2-position and the deactivating carboxylic acid group at the 6-position will influence the regioselectivity of such reactions.
Below, we detail specific, field-proven protocols for the key transformations of this compound.
Protocol 1: Amide Bond Formation via Carboxylic Acid Activation
The conversion of the carboxylic acid to an amide is one of the most fundamental and valuable transformations, enabling the connection of the indolizine core to a vast array of amine-containing fragments, including amino acids, peptides, and pharmacophores. A variety of coupling reagents can be employed, each with its own advantages in terms of reactivity, cost, and side-product profile.[3]
Method A: Propylphosphonic Anhydride (T3P®) Mediated Amide Coupling
Propylphosphonic anhydride (T3P®) is an excellent choice for clean and efficient amide bond formation, particularly with heterocyclic carboxylic acids, as it often results in high yields and easy purification, with byproducts being water-soluble.[2]
Causality Behind Experimental Choices:
-
T3P® as Coupling Reagent: T3P® is a mild and effective dehydrating agent that activates the carboxylic acid by forming a mixed anhydride, which is highly reactive towards nucleophilic attack by the amine.[7]
-
Base (e.g., DIPEA): A non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial to neutralize the carboxylic acid and any acid generated during the reaction, preventing the protonation of the amine nucleophile and ensuring its availability for reaction.[2]
-
Solvent (e.g., Dichloromethane): An aprotic solvent like dichloromethane (DCM) or ethyl acetate is used to dissolve the reactants and facilitate the reaction without participating in it.[2]
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq.) and diisopropylethylamine (DIPEA, 2.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is important to control the initial exothermic reaction upon addition of the coupling reagent.
-
Addition of T3P®: Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq.) to the cooled, stirring mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Method B: Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and reliable method for amide bond formation, particularly in peptide synthesis.[8]
Causality Behind Experimental Choices:
-
EDC as Activator: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8]
-
HOBt as Additive: HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts more efficiently with the amine. This also minimizes the formation of N-acylurea byproduct.[8]
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous dimethylformamide (DMF, 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the mixture to 0 °C.
-
Addition of EDC: Add EDC hydrochloride (1.2 eq.) to the solution and stir.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
| Coupling Reagent | Additive | Typical Solvent | Advantages | Disadvantages |
| T3P® | None | DCM, Ethyl Acetate | High yields, easy workup, water-soluble byproducts | Can be more expensive than carbodiimides |
| EDC | HOBt, DMAP | DMF, DCM | Widely used, reliable, water-soluble byproduct (EDU) | Potential for N-acylurea byproduct formation |
| DCC | HOBt, DMAP | DCM | Inexpensive, effective | Dicyclohexylurea (DCU) byproduct is poorly soluble |
| HATU | DIPEA | DMF | High reactivity, good for hindered substrates | Expensive, can be difficult to remove byproducts |
Table 1: Comparison of Common Amide Coupling Reagents.
Caption: Workflow for amide bond formation.
Protocol 2: Esterification of the Carboxylic Acid
Esterification provides another avenue for derivatization, leading to compounds with altered solubility, metabolic stability, and potential for further transformations.
Method A: Fischer Esterification (Acid-Catalyzed)
This classic method is suitable for simple, unhindered alcohols and is cost-effective, though it requires acidic conditions and often an excess of the alcohol.[9]
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄): A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[4]
-
Excess Alcohol: The reaction is an equilibrium. Using the alcohol as the solvent or in large excess drives the equilibrium towards the ester product (Le Châtelier's principle).[9]
Step-by-Step Methodology:
-
Preparation: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol, used as solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Reaction: Heat the mixture to reflux for 4-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by flash chromatography or recrystallization.
Method B: Steglich Esterification (DCC/DMAP)
For acid-sensitive substrates or more hindered alcohols, the Steglich esterification offers a milder, base-catalyzed alternative.[10]
Causality Behind Experimental Choices:
-
DCC as Activator: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, similar to its role in amide coupling.[11]
-
DMAP as Catalyst: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol.[10]
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Addition of DCC: Add a solution of DCC (1.1 eq.) in DCM to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-12 hours.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Caption: Comparison of Fischer and Steglich esterification workflows.
Protocol 3: Decarboxylation to Access the 2-Methylindolizine Core
Removal of the carboxylic acid group provides access to the parent 2-methylindolizine scaffold, which can be useful for structure-activity relationship (SAR) studies or as a starting point for functionalization of the indolizine ring itself.
Causality Behind Experimental Choices:
-
High Temperature: Decarboxylation of aromatic carboxylic acids often requires high temperatures to overcome the activation energy for the breaking of the C-C bond.[12]
-
Solvent (e.g., Quinoline, DMF): A high-boiling point, polar aprotic solvent is typically used to facilitate the reaction at the required temperature and to stabilize the intermediates.[1][12]
-
Catalyst (e.g., Copper salts): Transition metal catalysts like copper can facilitate the decarboxylation by coordinating to the carboxylate and stabilizing the transition state.[1]
Step-by-Step Methodology:
-
Preparation: In a flask equipped with a reflux condenser, combine this compound (1.0 eq.) and a catalytic amount of copper(I) oxide (0.1 eq.) in quinoline (0.2 M).
-
Reaction: Heat the mixture to 200-230 °C and maintain this temperature for 1-3 hours. Monitor the evolution of CO₂ gas. The reaction can also be followed by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with a larger volume of ethyl acetate.
-
Purification: Wash the organic solution with 1 M HCl to remove the quinoline, then with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting 2-methylindolizine by flash chromatography.
Protocol 4: Functionalization of the Indolizine Core
The indolizine ring is amenable to further functionalization, most notably through electrophilic substitution.
Electrophilic Substitution (e.g., Halogenation)
The electron-rich five-membered ring of the indolizine nucleus is susceptible to electrophilic attack, typically at the C1 and C3 positions. The presence of the methyl group at C2 and the deactivating carboxylic acid at C6 will direct incoming electrophiles. While the -COOH group is meta-directing in benzene chemistry, its effect on the indolizine system is more complex.[13] It is anticipated that substitution will preferentially occur at the C1 or C3 position.
Causality Behind Experimental Choices:
-
Electrophile (e.g., NBS): N-Bromosuccinimide (NBS) is a convenient and mild source of electrophilic bromine for the halogenation of electron-rich aromatic systems.
-
Solvent (e.g., Acetonitrile): A polar aprotic solvent like acetonitrile is suitable for this type of reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq.) in acetonitrile (0.1 M) in a flask protected from light.
-
Addition of Electrophile: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography to isolate the brominated this compound derivative.
| Reaction Type | Typical Reagents | Expected Position of Functionalization |
| Halogenation | NBS, NCS, I₂ | C1 or C3 |
| Nitration | HNO₃/H₂SO₄ (use with caution) | C1 or C3 |
| Friedel-Crafts Acylation | Acyl chloride/Lewis Acid | C1 or C3 |
Table 2: Potential Electrophilic Substitution Reactions on the Indolizine Core.
Conclusion and Future Outlook
This compound is a robust and versatile building block for the synthesis of complex molecules. The protocols outlined in this guide provide a solid foundation for its use in medicinal chemistry and materials science programs. The carboxylic acid moiety serves as a reliable handle for the introduction of diverse functional groups through well-established amide and ester formation chemistries. Furthermore, the indolizine core itself can be functionalized, offering multiple avenues for structural diversification. Future work will likely focus on the development of more complex palladium-catalyzed cross-coupling reactions directly on the indolizine-6-carboxylic acid scaffold, further expanding its utility in the rapid generation of novel chemical entities.[14][15]
References
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- RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROM
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Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. [Link]
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Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. [Link]
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Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science. [Link]
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Synthesis of indolizines derivatives. ResearchGate. [Link]
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Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. ResearchGate. [Link]
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Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. eScholarship@McGill. [Link]
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Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]
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Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
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Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
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Topic: Experimental Setup for Measuring the Quantum Yield of 2-Methylindolizine-6-carboxylic Acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Indolizine scaffolds are privileged heterocyclic motifs in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties. 2-Methylindolizine-6-carboxylic acid is a derivative of this class, and quantifying its fluorescence efficiency is crucial for its potential applications as a biological probe, sensor, or component in optoelectronic materials. This document provides a comprehensive, field-proven protocol for determining the relative fluorescence quantum yield (Φf) of this compound. We detail the comparative method using quinine sulfate as a well-characterized standard, outlining the theoretical basis, step-by-step experimental procedures, data analysis, and critical validation checkpoints to ensure scientific rigor.
Foundational Principles: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2][3].
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
Upon absorbing a photon, a molecule is promoted to an excited electronic state. It can then return to the ground state via several pathways. These include radiative decay (fluorescence) and non-radiative decay mechanisms (e.g., internal conversion, intersystem crossing, vibrational relaxation). The quantum yield, therefore, represents the probability that an excited molecule will decay via fluorescence. A value of 1.0 signifies that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency.
For this application, we will employ the relative method , which is the most common and accessible technique for measuring Φf in solution[3][4]. This method involves comparing the fluorescence properties of the test compound (this compound) to a well-characterized fluorescent standard with a known quantum yield[5][6]. The governing equation for this comparative method is:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively[1][7].
The core principle of this method is that by preparing optically dilute solutions (Absorbance < 0.1) of the sample and standard, the integrated fluorescence intensity is directly proportional to the absorbance at the excitation wavelength[4]. Plotting this relationship yields a straight line whose gradient is proportional to the quantum yield.
Instrumentation and Materials
Reagents and Consumables
| Reagent/Material | Grade/Specification | Supplier Example | Purpose |
| This compound | ≥95% Purity | Biosynth (CAS: 256935-78-1)[8] | Analyte (Test Sample) |
| Quinine Sulfate Dihydrate | Fluorescence Standard Grade | Sigma-Aldrich, Acros Organics | Reference Standard (Φf = 0.58) |
| Sulfuric Acid (H₂SO₄) | ACS Reagent Grade, 98% | Fisher Scientific | Solvent for Standard |
| Ethanol (or other suitable solvent) | Spectroscopic Grade, ≥99.5% | Honeywell, J.T. Baker | Solvent for Analyte |
| Deionized Water | 18.2 MΩ·cm | In-house (e.g., Milli-Q system) | Preparation of 0.1 M H₂SO₄ |
| Quartz Cuvettes | 10 mm path length, 4 polished sides | Starna, Hellma Analytics | Absorbance & Fluorescence |
| Volumetric Glassware | Class A | Pyrex, Kimble | Solution Preparation |
Core Instrumentation
-
UV-Vis Spectrophotometer: An instrument capable of measuring absorbance with high precision in the UV-Visible range (e.g., Agilent Cary 60[1], Shimadzu UV-2600[2]).
-
Spectrofluorometer: A research-grade instrument equipped with a high-intensity Xenon arc lamp, excitation and emission monochromators, and a sensitive photomultiplier tube (PMT) detector[9][10][11]. Crucially, the instrument's software must be capable of applying spectral correction files to account for instrument-specific wavelength dependencies. [5][12][13] (e.g., HORIBA FluoroMax, Edinburgh Instruments FLS1000, Jasco FP-8500[3]).
Experimental Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system. The linearity of the final plots serves as a key internal checkpoint for the quality of the data.
Diagram of the Experimental Workflow
Caption: Workflow for relative quantum yield determination.
PART A: Stock and Working Solution Preparation
-
Prepare Standard Solvent (0.1 M H₂SO₄): Carefully add 5.4 mL of concentrated H₂SO₄ (98%) to ~900 mL of deionized water in a 1 L volumetric flask. Allow to cool to room temperature, then dilute to the mark with deionized water.
-
Prepare Standard Stock Solution (Quinine Sulfate): Accurately weigh ~10 mg of quinine sulfate dihydrate and dissolve it in a 100 mL volumetric flask using 0.1 M H₂SO₄. Calculate the exact molar concentration. This is your Standard Stock .
-
Prepare Analyte Stock Solution: Accurately weigh ~2-5 mg of this compound and dissolve it in a 100 mL volumetric flask using spectroscopic grade ethanol (or another appropriate solvent). This is your Analyte Stock .
-
Prepare Working Solutions: From the stock solutions, prepare a series of five dilutions for both the standard and the analyte in separate 10 mL volumetric flasks. The goal is to create solutions with absorbances at the chosen excitation wavelength between approximately 0.01 and 0.1[1][7][14]. A solvent blank for each solvent system must also be prepared.
PART B: Spectroscopic Measurements
Causality Behind Choices: The instrument settings must be kept identical for all measurements (standard and sample) to ensure that the instrument's response factor (k) remains constant, a fundamental assumption of the relative method[4].
-
Instrument Configuration (Spectrofluorometer):
-
Allow the Xenon lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths to a value that provides good signal without saturating the detector (e.g., 2-5 nm).
-
Ensure the instrument's emission correction files are enabled . This is a critical step to obtain instrument-independent spectra[12].
-
-
Determine Optimal Excitation Wavelength (λex):
-
Measure the absorbance spectra of a moderately concentrated solution of both the analyte and the standard.
-
Identify a wavelength where both compounds exhibit sufficient absorbance, avoiding the regions of highest absorbance (peaks) to minimize inner filter effects. This wavelength will be your fixed λex for all subsequent measurements.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, auto-zero with the appropriate solvent blank (0.1 M H₂SO₄ or ethanol).
-
Measure and record the absorbance of each of the prepared working solutions (standard and analyte) at the chosen λex .
-
-
Fluorescence Emission Measurements:
-
Using the spectrofluorometer, first record the emission spectrum of the solvent blanks. This will be subtracted from the sample spectra.
-
For each working solution, excite the sample at λex and record the corrected emission spectrum. The scan range should cover the entire emission profile of the compound (e.g., for quinine sulfate excited at 350 nm, scan from 370 nm to 700 nm).
-
PART C: Data Analysis and Quantum Yield Calculation
-
Spectral Integration: For each recorded emission spectrum, subtract the corresponding solvent blank's spectrum. Then, calculate the integrated fluorescence intensity (the area under the emission curve)[7]. Most instrument software packages have a built-in function for this.
-
Plotting and Linear Regression:
-
Create two separate plots: one for the standard and one for the analyte.
-
Plot the integrated fluorescence intensity (I) on the y-axis versus the absorbance (A) on the x-axis.
-
Perform a linear regression on each dataset. The slope of the resulting line is the gradient (Grad)[1][7].
-
Validation Check: A valid measurement will yield a straight line with a coefficient of determination (R²) > 0.99. A deviation from linearity suggests the presence of concentration quenching or inner filter effects, invalidating the data[15].
-
-
Final Calculation:
-
Use the calculated gradients (Grad_X and Grad_ST) in the primary equation.
-
Find the refractive indices (η) for the solvents used (e.g., η for 0.1 M H₂SO₄ ≈ 1.33; η for ethanol ≈ 1.36).
-
Calculate the quantum yield of this compound (Φ_X).
-
Data Presentation and Interpretation
Hypothetical Data Table
| Sample | Concentration | Absorbance (A) at λex | Integrated Fluorescence Intensity (I) |
| Quinine Sulfate (Standard) | C1 | 0.015 | 150,000 |
| C2 | 0.031 | 315,000 | |
| C3 | 0.052 | 525,000 | |
| C4 | 0.074 | 750,000 | |
| C5 | 0.096 | 970,000 | |
| Analyte (2-MICA) | C1' | 0.018 | 95,000 |
| C2' | 0.035 | 187,000 | |
| C3' | 0.056 | 298,000 | |
| C4' | 0.078 | 415,000 | |
| C5' | 0.099 | 525,000 |
From the plot of this data:
-
Grad_ST (Quinine Sulfate): ~1.01 x 10⁷
-
Grad_X (Analyte): ~5.30 x 10⁶
Calculation Example: Assuming Φ_ST = 0.58, η_ST = 1.33, and η_X = 1.36: Φ_X = 0.58 * (5.30 x 10⁶ / 1.01 x 10⁷) * (1.36² / 1.33²) Φ_X = 0.58 * (0.525) * (1.046) Φ_X ≈ 0.32
Trustworthiness: Ensuring Scientific Integrity
-
The Inner Filter Effect: At absorbances > 0.1, the excitation light is significantly attenuated as it passes through the cuvette. Furthermore, emitted light can be re-absorbed by other fluorophore molecules. Both effects lead to a non-linear relationship between fluorescence and concentration, resulting in an underestimation of the quantum yield[14][16]. Sticking to the A < 0.1 rule is paramount.
-
Instrumental Correction: A spectrofluorometer's detector and gratings do not have a uniform response across all wavelengths[12]. Without applying the instrument-specific emission correction factor, the measured shape and intensity of an emission spectrum are distorted. This introduces significant error, especially when the standard and sample emit in different spectral regions[5][17].
-
Choice of Standard: The ideal standard has emission and absorption properties that are as close as possible to the sample under investigation to minimize wavelength-dependent errors[18]. Quinine sulfate is a robust standard for blue-emitting fluorophores. For compounds emitting at longer wavelengths, other standards like Rhodamine 6G or Cresyl Violet may be more appropriate[4][14].
References
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Retrieved from [Link]
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Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]
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Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved from [Link]
-
Prasad, S., Bennett, A., & Triantafyllou, M. (n.d.). Fluorescence spectroscopy experimental set-up. ResearchGate. Retrieved from [Link]
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Relative Quantum Yield Measurement of a Sample in Solution. (n.d.). Shimadzu. Retrieved from [Link]
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Fluorescence Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]
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Relative Quantum Yield. (n.d.). Edinburgh Instruments. Retrieved from [Link]
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ExperimentFluorescenceSpectroscopy. (n.d.). Emerald Cloud Lab. Retrieved from [Link]
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de la Cruz, M. J., et al. (n.d.). A practical guide to measuring and reporting photophysical data. RSC Publishing. Retrieved from [Link]
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Hofstraat, J. W., Rubelowsky, K., & Slutter, S. (1992). Correction of fluorescence excitation and emission spectra of phytoplankton. ResearchGate. Retrieved from [Link]
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Fluorescence spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
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Emission Correction in a Fluorescence Spectrometer. (n.d.). Edinburgh Instruments. Retrieved from [Link]
-
How to Reduce Fluorescence Measurement Errors. (2024). AELAB. Retrieved from [Link]
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Dumitrașcu, F., & Vasilescu, M. (2011). New fluorescent indolizines and bisindolizinylethylenes. ResearchGate. Retrieved from [Link]
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Excitation Correction in a Fluorescence Spectrometer. (n.d.). Edinburgh Instruments. Retrieved from [Link]
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Held, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. Retrieved from [Link]
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Water Quality Measurements with HORIBA Jobin Yvon Fluorescence Instrumentation. (n.d.). HORIBA. Retrieved from [Link]
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Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]
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Comparison of Fluorescence quantum yield in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. (2023). National Institutes of Health. Retrieved from [Link]
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Pharmacological and photophysical properties of some indolizines. (n.d.). ResearchGate. Retrieved from [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved from [Link]
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(2S)-2-methylindoline-6-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and Photophysical Studies of Nitrogen Heterocycles. (n.d.). DigitalCommons@UMaine. Retrieved from [Link]
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Application Notes & Protocols: A Strategic Framework for Evaluating the Biological Activity of 2-Methylindolizine-6-carboxylic acid
Introduction: Unlocking the Potential of a Privileged Scaffold
The indolizine nucleus, a heterocyclic aromatic compound, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its structural and electronic properties have made its derivatives potent agents across a wide array of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] Compounds based on this scaffold have shown activities such as anticancer, antimicrobial, and enzyme inhibition.[1][5][6][7]
2-Methylindolizine-6-carboxylic acid is a specific derivative of this promising class. While extensive biological data for this exact molecule is not yet widely published, related structures, such as hydrazides of 2-methyl-3-indolizinecarboxylic acid, have been investigated for activities like monoamine oxidase inhibition.[8] This suggests a rich, unexplored potential.
This guide presents a comprehensive, multi-tiered strategic framework for the systematic evaluation of the biological activity of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind experimental choices. Our approach begins with broad-based safety and activity screening and progresses to more focused mechanistic studies, ensuring a robust and efficient characterization of this novel chemical entity.
Tier 1: Foundational Viability and Cytotoxicity Profiling
Before assessing therapeutic efficacy, it is imperative to establish the fundamental interaction of the compound with living cells.[9] Cytotoxicity screening is a critical first step to determine the concentration range at which the compound affects cell viability, which is essential for designing all subsequent cell-based experiments.[10][11]
Core Principle: The Triad of Cell Health Assessment
A robust cytotoxicity assessment relies on measuring multiple cellular parameters. We will focus on a triad of assays to evaluate metabolic activity, membrane integrity, and the mechanism of cell death.
-
Metabolic Activity (MTT/XTT Assay): Measures the activity of mitochondrial reductases, which is proportional to the number of viable, metabolically active cells.[12][13]
-
Membrane Integrity (LDH Release Assay): Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, an indicator of plasma membrane damage and necrosis.[10][11]
-
Mechanism of Cell Death (Annexin V/PI Staining): A flow cytometry-based assay that differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10]
Experimental Workflow: A Tiered Approach to Bioactivity Screening
The following diagram outlines the logical progression from initial safety assessment to broad-spectrum screening and finally to mechanistic studies.
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Application Notes and Protocols for the Derivatization of 2-Methylindolizine-6-carboxylic acid for Targeted Delivery
Introduction: The Therapeutic Potential of Indolizine Scaffolds and the Imperative for Targeted Delivery
The indolizine nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Notably, various functionalized indolizines have demonstrated potent anticancer properties, emerging as promising candidates for the development of novel chemotherapeutics.[2][3] 2-Methylindolizine-6-carboxylic acid is a key intermediate that allows for the introduction of various functionalities to modulate the compound's pharmacokinetic and pharmacodynamic profiles. However, a major challenge in cancer chemotherapy is the lack of specificity of cytotoxic agents, leading to systemic toxicity and undesirable side effects. Targeted drug delivery aims to overcome this limitation by selectively delivering potent therapeutic agents to cancer cells while sparing healthy tissues.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound to create conjugates for targeted cancer therapy. We will explore the chemical strategies for modifying the carboxylic acid moiety, the selection of appropriate linkers and targeting ligands, and provide detailed, step-by-step protocols for the synthesis and characterization of these targeted drug candidates. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the development of next-generation, precision cancer therapeutics.
Chemical Reactivity of the Indolizine Core: Considerations for Derivatization
The indolizine ring system is an electron-rich aromatic heterocycle. This inherent reactivity profile must be considered when planning the derivatization of the 6-carboxylic acid group. Electrophilic substitution on the indolizine ring typically occurs at the C3 and C1 positions. Therefore, the choice of coupling reagents and reaction conditions for the modification of the carboxylic acid should be mild to avoid unwanted side reactions on the heterocyclic core. Standard amide coupling reagents that operate under neutral or mildly basic conditions are generally preferred.
Part 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 6-position of 2-methylindolizine is the primary handle for conjugation. The most common and versatile derivatization strategy is the formation of a stable amide bond with an amine-containing linker or targeting moiety.[6][7][8] Alternatively, esterification can be employed to create prodrugs with altered solubility and release characteristics.[9]
Amide Bond Formation via EDC/NHS Coupling
The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted method for forming amide bonds between a carboxylic acid and a primary amine. This two-step, one-pot reaction proceeds through a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. The NHS ester subsequently reacts with a primary amine to form the desired amide bond, with the release of N-hydroxysuccinimide.[10]
Caption: Workflow of EDC/NHS mediated amide bond formation.
Materials:
-
This compound
-
Amine-terminated linker (e.g., amino-PEG-amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
0.1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents). Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting carboxylic acid.
-
Coupling: In a separate flask, dissolve the amine-terminated linker (1.1 equivalents) in anhydrous DMF. Add DIPEA (2-3 equivalents) to this solution.
-
Reaction: Slowly add the solution of the amine-terminated linker to the activated this compound solution. Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding 0.1 M HCl.
-
Extract the product with DCM or EtOAc (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the pure conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data Summary Table:
| Parameter | Expected Value | Analysis Method |
| Yield | 60-85% | Gravimetric analysis |
| Purity | >95% | HPLC, LC-MS |
| Identity | Consistent with expected structure | ¹H NMR, ¹³C NMR, HRMS |
Part 2: Designing the Targeted Conjugate: Linkers and Targeting Moieties
A successful targeted drug conjugate consists of three components: the cytotoxic payload (derivatized this compound), a linker, and a targeting moiety.
The Role of the Linker
The linker plays a crucial role in the overall efficacy and safety of the conjugate. It should be stable in circulation to prevent premature drug release but should be cleavable at the target site to release the active drug.[11]
Types of Linkers:
-
Cleavable Linkers: These are designed to be cleaved by specific conditions within the tumor microenvironment or inside cancer cells.
-
pH-Sensitive Linkers (e.g., Hydrazones): Exploit the lower pH of endosomes and lysosomes in cancer cells.
-
Enzyme-Sensitive Linkers (e.g., Peptide linkers): Cleaved by proteases that are overexpressed in tumors.
-
Glutathione-Sensitive Linkers (e.g., Disulfide bonds): Cleaved by the high intracellular concentration of glutathione in cancer cells.[11]
-
-
Non-Cleavable Linkers: These linkers are stable, and the drug is released upon lysosomal degradation of the entire antibody-drug conjugate.
Caption: Mechanism of targeted drug delivery and intracellular release.
Selection of Targeting Moieties
The choice of a targeting moiety depends on the specific type of cancer being targeted. The goal is to select a ligand that binds to a receptor that is overexpressed on the surface of cancer cells compared to normal cells.[12][13]
The folate receptor is overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, making folic acid an attractive targeting ligand.[12][14][15] Folic acid can be conjugated to the drug-linker construct via its γ-carboxylic acid group.[9][10]
This protocol assumes the prior synthesis of an amine-terminated linker attached to folic acid.
Materials:
-
This compound-NHS ester (prepared as in Protocol 1)
-
Folate-linker-amine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
DIPEA
-
Purification supplies as in Protocol 1
Procedure:
-
Dissolution: Dissolve the Folate-linker-amine (1 equivalent) in anhydrous DMSO. Add DIPEA (2-3 equivalents).
-
Reaction: To this solution, add a solution of the this compound-NHS ester (1.1 equivalents) in anhydrous DMSO.
-
Stirring: Stir the reaction mixture at room temperature for 12-24 hours in the dark, as folate derivatives can be light-sensitive.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Due to the increased polarity of the folate conjugate, a more polar eluent system may be required for column chromatography (e.g., a gradient of methanol in DCM with a small percentage of acetic acid).
-
Characterization: Confirm the structure and purity of the final conjugate using ¹H NMR, ¹³C NMR, HRMS, and UV-Vis spectroscopy to verify the presence of the folate moiety.
Integrins, particularly αvβ3, are overexpressed on the surface of many tumor cells and endothelial cells of tumor neovasculature.[2] Peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence are potent ligands for these integrins.[3][11] Cyclic RGD peptides often exhibit higher affinity and selectivity.
This protocol assumes the use of a commercially available or pre-synthesized RGD peptide with a free amine group (e.g., on a lysine side chain) for conjugation.
Materials:
-
This compound-NHS ester (prepared as in Protocol 1)
-
Amine-functionalized RGD peptide (e.g., c(RGDfK))
-
Anhydrous DMF or DMSO
-
DIPEA
-
Size-exclusion chromatography or preparative HPLC for purification
Procedure:
-
Dissolution: Dissolve the RGD peptide (1 equivalent) in anhydrous DMF or DMSO. Add DIPEA (2-3 equivalents).
-
Reaction: Slowly add a solution of the this compound-NHS ester (1.1 equivalents) in the same solvent to the peptide solution.
-
Stirring: Stir the reaction at room temperature for 4-12 hours.
-
Purification: Due to the peptide nature of the product, purification is best achieved by size-exclusion chromatography or preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by LC-MS and MALDI-TOF mass spectrometry.
Part 3: Advanced Derivatization Strategies
PEGylation for Improved Pharmacokinetics
Polyethylene glycol (PEG) chains can be incorporated into the linker to improve the solubility, stability, and pharmacokinetic profile of the conjugate.[16] PEGylation can be achieved by using PEG-containing linkers in the amide coupling reactions described above.
Ester Prodrugs
Esterification of the carboxylic acid can be used to create prodrugs that are cleaved by esterases in the body to release the active carboxylic acid. This can be a simpler approach if a targeting moiety is not immediately available or if the goal is to improve oral bioavailability.[9]
Conclusion
The derivatization of this compound is a critical step in harnessing the therapeutic potential of this promising class of anticancer agents. By employing robust and well-established bioconjugation techniques, such as EDC/NHS-mediated amide bond formation, it is possible to attach a variety of linkers and targeting moieties to selectively deliver these cytotoxic compounds to cancer cells. The protocols and strategies outlined in this application note provide a solid framework for the rational design and synthesis of targeted indolizine-based therapeutics. Careful selection of the linker and targeting ligand, based on the specific cancer type and its biological characteristics, will be paramount to the success of these next-generation cancer therapies.
References
-
Al-Mawla, R., et al. (2018). Advances in targeting the folate receptor in the treatment/imaging of cancers. PeerJ, 6, e4316. [Link]
-
Bousquet, C., et al. (2020). Bispecific antibodies for targeted delivery of anti-cancer therapeutic agents: A review. Biochimie, 171-172, 53-63. [Link]
-
Chen, C., et al. (2023). Folate Receptor Targeting Agents: Pioneering Progress in Cancer Diagnosis and Therapy. Pharmaceuticals, 16(11), 1599. [Link]
-
Dandekar, A., et al. (2024). RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin-RGD interactions. Cancer Medicine, 13(2), e6800. [Link]
-
Lu, Y., & Low, P. S. (2004). Folate receptor-targeted immunotherapy of cancer: mechanism and therapeutic potential. Advanced Drug Delivery Reviews, 56(8), 1161-1176. [Link]
-
Cheung, A., et al. (2023). Folate Receptor Alpha—A Novel Approach to Cancer Therapy. Cancers, 15(13), 3352. [Link]
-
Scaranti, M., et al. (2020). Targeting folate receptor alpha for cancer treatment. Cancers, 12(8), 2252. [Link]
-
D'Souza, A. A., et al. (2024). RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions. Cancer Medicine, 13(2), e6800. [Link]
-
Guillame, T., et al. (2010). Tumor Targeting with RGD Peptide Ligands-Design of New Molecular Conjugates for Imaging and Therapy of Cancers. Anti-Cancer Agents in Medicinal Chemistry, 10(8), 667-681. [Link]
-
Danoun, S., et al. (2020). Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues. Pharmaceuticals, 13(10), 282. [Link]
-
Clososki, G. C., & de Oliveira, H. C. B. (2018). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. QUIMICA NOVA, 41(4), 365-385. [Link]
-
El-Sayed, M. A. F. (2024). Reactivity of Indolizines in Organic Synthesis. ChemistrySelect, 9(1), e202303986. [Link]
-
Cancer Research Institute. (2023). Targeted Antibodies. [Link]
-
Khan, M. F., & Khan, M. A. (2012). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 3(1), 285-297. [Link]
-
Liv Hospital. (2024). 7 Ways Antibodies Create and Protect Against Cancer Cell Growth by Targeted Immunotherapy. [Link]
-
Cancer Research UK. (2023). Monoclonal antibodies (mAbs). [Link]
-
González-Soria, M. J. (2018). Selective synthesis and reactivity of indolizines. Universidad de Alicante. [Link]
-
Pfleiderer, K., et al. (2022). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 27(15), 4880. [Link]
-
de Oliveira, H. C. B., & Clososki, G. C. (2018). Recent synthetic developments and reactivity of aromatic indolizines. Química Nova, 41(4), 365-385. [Link]
-
Li, J., et al. (2020). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. Molecules, 25(21), 5183. [Link]
-
Trindade, A., et al. (2015). "Click and go": simple and fast folic acid conjugation. Organic & Biomolecular Chemistry, 13(28), 7648-7652. [Link]
-
Afonso, C. A. M., et al. (2015). "Click and go": simple and fast folic acid conjugation. Organic & Biomolecular Chemistry, 13(28), 7648-7652. [Link]
-
Trindade, A., et al. (2015). "Click and go": simple and fast folic acid conjugation. Organic & Biomolecular Chemistry, 13(28), 7648-7652. [Link]
-
Chen, S., et al. (2005). Design and synthesis of folic acid conjugates as cancer diagnostic and treatment agents. Pteridines, 16(3), 111-126. [Link]
-
LifeTein. (2024). How to Coat the Cell Culture Plate with RGD Peptides. [Link]
-
Majumdar, S., & Siahaan, T. J. (2015). Integrin Targeting Using RGD-Based Peptide Amphiphiles. In: Methods in Molecular Biology, vol 1324. Humana Press, New York, NY. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Upadhyaya, P., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3362-3377. [Link]
-
Organic Chemistry Portal. (2023). Amide synthesis by acylation. [Link]
-
Wang, S., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(16), 4087-4101. [Link]
-
Gemoets, H. P. L., et al. (2018). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Organic Process Research & Development, 22(10), 1373-1379. [Link]
Sources
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- 4. Bispecific antibodies for targeted delivery of anti-cancer therapeutic agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancerresearch.org [cancerresearch.org]
- 6. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. “Click and go”: simple and fast folic acid conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. [PDF] RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methylindolizine-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Methylindolizine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The indolizine core is a privileged structure in numerous biologically active compounds, and achieving a high-yield, reproducible synthesis is critical for advancing research and development.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and optimize your reaction outcomes.
Core Synthetic Strategy: A Modified Tschitschibabin Approach
The synthesis of substituted indolizines can be approached through several classic methods, including the Scholtz and Tschitschibabin reactions.[3][4] For the specific preparation of this compound, a modified Tschitschibabin reaction is often the most effective and versatile route. This method involves three key stages:
-
Quaternization: Formation of a pyridinium salt by reacting a substituted pyridine with an α-halo ketone.
-
Cyclization: Base-mediated intramolecular condensation to form the indolizine ring.
-
Hydrolysis: Conversion of an ester precursor to the final carboxylic acid.
This strategy allows for the convergent assembly of the target molecule from readily available starting materials.
Overall Synthesis Workflow
Caption: Proposed 3-part workflow for synthesizing this compound.
Detailed Experimental Protocol
This protocol provides a baseline procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.
Part 1: Synthesis of 1-(2-oxopropyl)-4-(methoxycarbonyl)pyridin-1-ium bromide
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl isonicotinate (1.0 eq) in anhydrous acetone (5 mL per mmol of pyridine).
-
Addition: Add bromoacetone (1.1 eq) to the solution dropwise at room temperature. Caution: Bromoacetone is a lachrymator and should be handled in a fume hood.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. The formation of a white precipitate indicates the formation of the pyridinium salt.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold, anhydrous acetone (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the pyridinium salt. This product is often used in the next step without further purification.
Part 2: Synthesis of Methyl 2-methylindolizine-6-carboxylate
-
Setup: To a suspension of the pyridinium salt (1.0 eq) from Part 1 in anhydrous acetonitrile (10 mL per mmol), add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.5 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 82°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. The reaction involves the in-situ formation of a pyridinium ylide, which undergoes a 1,5-dipolar cyclization.[4]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting pyridinium salt is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the pure methyl 2-methylindolizine-6-carboxylate.
Part 3: Synthesis of this compound (Hydrolysis)
-
Dissolution: Dissolve the purified ester from Part 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, carefully acidify the reaction mixture to a pH of ~4-5 using 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification and Drying: Wash the collected solid with cold water. The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem ID | Issue Observed | Potential Root Cause(s) | Recommended Solution(s) |
| P1 | Low or No Yield in Quaternization (Part 1) | 1. Moisture: Presence of water in the acetone can hydrolyze bromoacetone. 2. Reagent Quality: Bromoacetone can degrade over time. 3. Insufficient Heat: Reaction may be too slow at lower temperatures. | 1. Use anhydrous acetone and dry all glassware thoroughly. 2. Use freshly distilled or newly purchased bromoacetone. 3. Ensure the reaction is maintained at a steady reflux. |
| P2 | Dark, Polymeric Byproducts in Cyclization (Part 2) | 1. Base is too strong: Strong bases (e.g., hydroxides, alkoxides) can promote self-condensation of bromoacetone or other side reactions. 2. Oxygen Presence: The pyridinium ylide intermediate can be sensitive to oxidation. | 1. Use a milder base like K₂CO₃ or NaHCO₃. Avoid stronger bases. 2. Run the reaction under an inert atmosphere (N₂ or Ar). |
| P3 | Cyclization Fails or Stalls (Part 2) | 1. Base is not effective: The chosen base may be too weak or have poor solubility. 2. Low Temperature: The activation energy for the 1,5-dipolar cyclization is not being met. | 1. Switch to a slightly stronger, non-nucleophilic organic base like triethylamine (TEA) or DBU (use cautiously). 2. Ensure the reaction is at a full, steady reflux. Consider switching to a higher-boiling solvent like DMF, but monitor for side reactions. |
| P4 | Incomplete or Failed Hydrolysis (Part 3) | 1. Insufficient Base: Not enough LiOH was used to drive the reaction to completion. 2. Steric Hindrance: The ester group may be sterically shielded. | 1. Increase the equivalents of LiOH to 3.0 or 4.0. 2. Increase the reaction temperature to 40-50°C and extend the reaction time. |
| P5 | Product Degradation During Hydrolysis (Part 3) | 1. Harsh Conditions: The indolizine ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. | 1. Perform the hydrolysis at room temperature or slightly below. 2. Neutralize the reaction mixture carefully and avoid making the solution strongly acidic during work-up. |
Troubleshooting Logic Flow
Caption: A decision-making workflow for troubleshooting low-yield synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: Why use methyl isonicotinate instead of isonicotinic acid as the starting material? A1: The carboxylic acid group of isonicotinic acid is deactivating and can interfere with the initial quaternization step by reducing the nucleophilicity of the pyridine nitrogen. Furthermore, the acidic proton would be abstracted by the base in the cyclization step, complicating the reaction. Starting with the methyl ester protects the carboxylic acid and leads to a cleaner reaction profile.
Q2: What are some alternative methods for the cyclization step? A2: While base-mediated cyclization is common, some syntheses benefit from 1,3-dipolar cycloaddition reactions using pyridinium ylides and electron-deficient alkynes or alkenes.[5][6][7] However, for this specific target, the intramolecular Tschitschibabin-type reaction is generally more direct.
Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques is essential for structural confirmation:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, connectivity, and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q4: Are there any specific safety precautions I should take? A4: Yes. Bromoacetone is a strong lachrymator and irritant; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Solvents like acetone, acetonitrile, and THF are flammable. The hydrolysis step involves corrosive acid and base. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
Q5: My final product is difficult to purify. What can I do? A5: If standard recrystallization fails, consider the following:
-
pH Adjustment: The solubility of your carboxylic acid is highly pH-dependent. Carefully adjusting the pH during extraction can help remove neutral or basic impurities.
-
Column Chromatography: While sometimes difficult with free acids, you can try using a more polar solvent system, potentially with a small amount of acetic or formic acid added to the mobile phase to keep the product protonated and improve peak shape.
-
Conversion and Back-Conversion: As a last resort, you can re-esterify the crude acid (e.g., back to the methyl ester), purify the more chromatography-friendly ester, and then repeat the hydrolysis on the now-pure intermediate.
References
- Scholtz Indolizine Synthesis: A Detailed Step-by-Step Protocol for Researchers. (2025). Benchchem.
- Experimental Guide to the Tschitschibabin Reaction for Indolizines. (2025). Benchchem.
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
- Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology.
- Recent Synthetic Developments and Reactivity of Aromatic Indolizines. [Source not specified].
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. (2001). Journal of Organic Chemistry.
- Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. (2001). PubMed.
- Synthesis of indolizines. Organic Chemistry Portal.
- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides †. (2001). ResearchGate.
- Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). [Source not specified].
- Synthesis of indolizines derivatives. ResearchGate.
- Optimizing Indolizine Synthesis: Catalysis and Efficiency. (2026). [Source not specified].
- Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). [Source not specified].
Sources
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. ijettjournal.org [ijettjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methylindolizine-6-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methylindolizine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic compound. The indolizine scaffold is a key structural motif in many biologically active molecules, and ensuring its purity is paramount for reliable downstream applications.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your experiments. We will delve into the causality behind these challenges and provide field-proven insights to overcome them.
Troubleshooting Guide: Common Impurities and Their Mitigation
The synthesis of this compound, often proceeding through a Tschitschibabin-type reaction followed by ester hydrolysis, is a robust method. However, like any multi-step synthesis, it is prone to the formation of specific impurities that can complicate purification and affect the final product's quality. Below, we address the most frequently observed impurities and provide detailed protocols for their identification and removal.
Question 1: My final product shows a persistent impurity with a similar polarity to the desired carboxylic acid, making it difficult to separate by column chromatography. What could this be and how can I remove it?
This is a very common issue and the likely culprit is the un-hydrolyzed ester precursor , typically ethyl or methyl 2-methylindolizine-6-carboxylate.
Causality: The hydrolysis of the ester to the carboxylic acid can be incomplete for several reasons:
-
Insufficient reaction time or temperature: The hydrolysis may not have gone to completion.
-
Inadequate amount of base: An insufficient stoichiometric amount of base (e.g., lithium hydroxide or sodium hydroxide) will result in an incomplete reaction.
-
Steric hindrance: While less of an issue for this specific molecule, steric hindrance around the ester group can slow down the hydrolysis reaction.
Troubleshooting and Mitigation:
-
Reaction Monitoring: The most effective way to prevent this impurity is to monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The ester starting material will have a higher Rf value (less polar) on a silica TLC plate compared to the carboxylic acid product. The reaction should be continued until the starting ester spot is no longer visible.
-
Driving the Reaction to Completion:
-
Extend the reaction time: If the reaction is sluggish, extending the reaction time is a simple first step.
-
Increase the temperature: Gently warming the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can lead to degradation of the indolizine core.
-
Add more base: If the reaction has stalled, adding an additional portion of the base can help to drive it to completion.
-
-
Purification Strategy: If you have already isolated the mixture, an acid-base extraction is a highly effective method for separating the carboxylic acid from the neutral ester impurity.[1]
Protocol 1: Acid-Base Extraction for Purification
-
Dissolve the crude product mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add a 1M aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate).
-
Shake the funnel vigorously and allow the layers to separate. The desired carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer. The un-hydrolyzed ester will remain in the organic layer.
-
Separate the aqueous layer and wash it once or twice with the organic solvent to remove any remaining ester.
-
Cool the aqueous layer in an ice bath and slowly acidify it with a 1M aqueous solution of a strong acid (e.g., hydrochloric acid) until the product precipitates out. The pH should be checked to ensure it is acidic (pH ~2-3).
-
Collect the precipitated this compound by filtration, wash it with cold water, and dry it under vacuum.
-
Question 2: I'm observing a significant amount of a dark, tarry byproduct in my Tschitschibabin cyclization step. What is causing this and how can I minimize it?
The formation of dark, often polymeric, byproducts is a known issue in Tschitschibabin reactions and is typically due to side reactions of the pyridinium ylide intermediate.[2]
Causality:
-
Base Strength and Concentration: The use of a very strong base or a high concentration of base can promote side reactions of the highly reactive pyridinium ylide, including self-condensation and polymerization.
-
Reaction Temperature: High reaction temperatures can accelerate these undesirable side reactions, leading to the formation of complex mixtures and tar.
-
Presence of Oxygen: While the final step in some indolizine syntheses involves an oxidation to achieve aromatization, uncontrolled exposure to oxygen during the ylide formation and cyclization can lead to oxidative degradation and polymerization.
Troubleshooting and Mitigation:
-
Choice of Base: Use a milder base such as sodium bicarbonate or potassium carbonate instead of stronger bases like sodium hydroxide or sodium ethoxide. Triethylamine is also a commonly used base for this transformation.
-
Control of Reaction Temperature: Run the reaction at the lowest temperature at which a reasonable reaction rate is observed. Often, room temperature is sufficient for the cyclization to proceed. If heating is necessary, do so cautiously and monitor the reaction for the formation of dark coloration.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions. This is particularly important if the reaction is heated.
-
Slow Addition of Base: Adding the base slowly to the solution of the pyridinium salt can help to keep the instantaneous concentration of the reactive ylide low, thereby favoring the intramolecular cyclization over intermolecular side reactions.
Question 3: My NMR spectrum shows signals that I cannot attribute to the product or starting materials. I suspect the presence of regioisomers. Is this possible and how can I confirm it?
While the Tschitschibabin reaction with a 4-substituted pyridine is generally regioselective for the formation of a 6-substituted indolizine, the formation of minor regioisomers is a possibility, especially if the reaction conditions are not optimized.
Causality:
The formation of regioisomers in indolizine synthesis is more common in methods like 1,3-dipolar cycloadditions with unsymmetrical alkynes.[3][4] However, in the context of a Tschitschibabin-type reaction, alternative cyclization pathways, though less favorable, could theoretically lead to other isomers.
Troubleshooting and Mitigation:
-
Spectroscopic Analysis:
-
¹H NMR: Carefully analyze the aromatic region of the proton NMR spectrum. The coupling patterns and chemical shifts of the protons on the indolizine core are characteristic. The desired this compound will have a specific set of signals. The presence of extra signals in this region with different coupling constants could indicate the presence of a regioisomer.
-
¹³C NMR: The carbon NMR spectrum can also be very informative. The chemical shifts of the quaternary carbons and the carbons bearing protons will be different for different isomers.
-
2D NMR: Techniques like COSY and HMBC can be invaluable in definitively establishing the connectivity of the molecule and confirming the structure of the major product, as well as identifying any minor isomers.
-
-
Purification: If regioisomers are present, they are often difficult to separate due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.
-
Recrystallization: Careful recrystallization from a suitable solvent system may allow for the selective crystallization of the major, desired isomer, leaving the minor isomer in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
While the exact chemical shifts can vary depending on the solvent and concentration, here are some expected ranges based on spectroscopic data of similar compounds:[5]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -COOH | 10.0 - 13.0 (broad s) | 165 - 180 |
| Indolizine Protons | 6.5 - 8.5 (complex m) | 110 - 140 |
| -CH₃ | 2.3 - 2.6 (s) | 15 - 25 |
Q2: What is the best way to purify the final this compound product?
For the final purification, after any necessary acid-base extraction to remove neutral impurities, recrystallization is often a good choice. If the product is still not pure, column chromatography on silica gel can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is often effective.
Q3: Can I use a different base for the hydrolysis of the ester?
Yes, other bases like potassium hydroxide can also be used. Lithium hydroxide is often preferred in more complex molecules as it can sometimes offer better selectivity and milder reaction conditions.[6]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical troubleshooting workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for impurity identification and removal.
References
-
Formation of pyridinium ylide and synthesis of indolizines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry, 14(26), 6285-6310. [Link]
-
New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2020). Tetrahedron, 76(35), 131393. [Link]
-
1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. (2007). The Journal of Organic Chemistry, 72(15), 5659-5668. [Link]
-
1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. (2020). Tetrahedron, 76(25), 131235. [Link]
-
Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. (2022). The Journal of Organic Chemistry, 87(19), 13019-13031. [Link]
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
-
How can I purify carboxylic acid? (2013). ResearchGate. Retrieved January 17, 2026, from [Link]
- Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons.
-
A Practical Synthesis of 2-Aryl-Indole-6-carboxylic Acids. (2007). Organic Process Research & Development, 11(4), 754-757. [Link]
- Preparation method of 2-methylindoline. (2018).
-
Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline-Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. (2013). The Journal of Organic Chemistry, 78(23), 11934-11942. [Link]
- Recent Advances in the Synthesis of Indolizines and their Derivatives. (2022). International Journal of Engineering Trends and Technology, 70(4), 1-13.
-
Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry, 14(26), 6285-6310. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2017). RSC Advances, 7(81), 51553-51580. [Link]
- 6.3 Methyl Esters and Derivatives. (n.d.). In Protective Groups in Organic Synthesis.
- Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2015). Der Pharma Chemica, 7(10), 237-243.
- Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. (2016). In Indole and Indolizine Chemistry. IntechOpen.
- Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. (2020). YMER, 19(10), 1-11.
-
Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Indolizine derivatives with biological activity I: N'-substituted hydrazides of indolizine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methylindolizine-6-carboxylic Acid
Welcome to the technical support center for the purification of 2-Methylindolizine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this heterocyclic carboxylic acid. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and aim to empower you to achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of these techniques is employed for optimal results.
Q2: How does the carboxylic acid functionality influence the purification strategy?
A2: The carboxylic acid group is a key handle for purification. Its acidic nature allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities behind in an organic layer.[1] This process can be reversed by acidifying the aqueous layer to precipitate the purified carboxylic acid. Furthermore, the polarity imparted by the carboxylic acid group influences its solubility in various solvents, which is a critical consideration for both recrystallization and chromatography.
Q3: What are the likely impurities in a synthesis of this compound?
A3: Impurities will vary depending on the synthetic route. However, common impurities in indolizine syntheses can include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, incomplete cyclization), and residual catalysts or reagents. For instance, in syntheses involving pyridinium ylides, residual pyridine and other reagents may be present.
Q4: Is it possible to purify this compound without using chromatography?
A4: Yes, in many cases, a combination of acid-base extraction followed by recrystallization can yield highly pure this compound, especially if the impurities have significantly different chemical properties (e.g., neutral or basic compounds). Chromatography is typically employed when impurities have similar polarities to the desired product.
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Problem 1: The compound "oils out" instead of forming crystals upon cooling.
-
Causality: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent, or when the cooling rate is too rapid.
-
Solutions:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a more suitable solvent system: If slow cooling doesn't resolve the issue, a different solvent or a solvent mixture may be required. A good starting point for polar compounds like carboxylic acids can be ethanol, or mixtures like ethyl acetate/hexanes.[1]
-
Lower the saturation temperature: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Problem 2: No crystals form even after the solution has cooled completely.
-
Causality: The solution may be too dilute, or there may be a lack of nucleation sites for crystal growth to begin.
-
Solutions:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
-
Concentrate the solution: If inducing crystallization is unsuccessful, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly turbid, then allow it to cool. For example, if your compound is dissolved in ethanol, you could slowly add water as an anti-solvent.[2]
-
| Recommended Solvent Systems for Recrystallization | Comments |
| Ethanol or Methanol | Good general-purpose polar solvents. |
| Ethyl Acetate/Hexanes | A versatile mixture for compounds of intermediate polarity. |
| Acetone/Water | Another effective polar solvent/anti-solvent system.[2] |
| Toluene | Can be effective for aromatic compounds. |
Column Chromatography Troubleshooting
Silica gel column chromatography is a common method for separating compounds based on their polarity. For carboxylic acids, special considerations are necessary to prevent issues like streaking and poor separation.
Problem 1: The compound streaks down the column, leading to poor separation.
-
Causality: Carboxylic acids can interact strongly with the slightly acidic silica gel, leading to a distribution between the protonated and deprotonated forms, which have different polarities. This can cause the compound to elute as a broad, streaking band.
-
Solutions:
-
Acidify the eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This keeps the carboxylic acid in its less polar, protonated form, resulting in sharper bands and better separation.
-
Use a more polar solvent system: A more polar eluent can help to move the compound down the column more effectively and can sometimes reduce streaking. A common eluent system for indolizine derivatives is a mixture of petroleum ether and ethyl acetate.
-
Problem 2: The compound does not elute from the column.
-
Causality: The compound may be too polar for the chosen eluent system and is strongly adsorbed to the silica gel.
-
Solutions:
-
Increase the eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture (gradient elution). For example, you can start with a low percentage of ethyl acetate in hexanes and gradually increase the ethyl acetate concentration.
-
Add a more polar solvent: If increasing the polarity of your current system is insufficient, you may need to add a small amount of a more polar solvent like methanol to your eluent.
-
Acid-Base Extraction Troubleshooting
This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
Problem 1: Low recovery of the product after acidification and extraction.
-
Causality: The pH of the aqueous layer may not have been sufficiently lowered to fully protonate the carboxylate, or the product may have some solubility in the aqueous layer.
-
Solutions:
-
Ensure complete protonation: After acidification, check the pH of the aqueous layer with pH paper or a pH meter to ensure it is sufficiently acidic (typically pH 1-2) to precipitate the carboxylic acid.
-
Multiple extractions: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent (like ethyl acetate or dichloromethane) to ensure complete removal of the product from the aqueous layer.
-
"Salting out": If the product has some water solubility, adding a saturated sodium chloride solution (brine) to the aqueous layer can decrease the solubility of the organic compound and improve extraction efficiency.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts. The neutral and basic impurities will remain in the organic layer, which can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the pH is approximately 1-2. The this compound should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a silica gel column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Elute the column with a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. To prevent streaking, consider adding 0.5% acetic acid to the eluent.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
Caption: Decision workflow for purification of this compound.
Caption: Step-by-step workflow for acid-base extraction.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. [Link]
Sources
Technical Support Center: Synthesis of 2-Methylindolizine-6-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methylindolizine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with indolizine scaffolds. Indolizine and its derivatives are privileged heterocyclic structures known for their diverse biological activities and unique optical properties.[1] However, their synthesis can present specific challenges.
This document provides a comprehensive troubleshooting guide and a set of frequently asked questions based on a common and reliable synthetic pathway: a Tschitschibabin-type reaction to form the indolizine core as an ester, followed by saponification to yield the final carboxylic acid. We will delve into the causality behind experimental choices, offering field-proven insights to navigate potential pitfalls and ensure a successful synthesis.
Proposed Synthetic Workflow
The synthesis is approached as a three-step sequence to maximize yield and purity by protecting the reactive carboxylic acid functionality as a methyl ester until the final step.
Caption: High-level overview of the three-step synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Quaternization of Methyl 5-methylpyridine-2-carboxylate
Question: My quaternization reaction is slow, incomplete, or has failed entirely. What are the likely causes?
Answer: Failure to form the pyridinium salt is typically rooted in issues with reagents or reaction conditions.
-
Causality: The reaction is a standard SN2 alkylation. The nitrogen on the pyridine ring acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. The reaction rate is dependent on the concentration of reactants and the nucleophilicity of the pyridine nitrogen, which can be influenced by solvent and purity.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure both the pyridine starting material and bromoacetone are pure. Bromoacetone is a lachrymator and can decompose over time; it is often best to use freshly distilled or newly purchased reagent. Contaminants in the pyridine derivative can interfere with the reaction.
-
Solvent Choice: Anhydrous acetone is the standard solvent and is generally effective.[2] If the reaction is slow, switching to a more polar aprotic solvent like acetonitrile (MeCN) can sometimes accelerate SN2 reactions. Ensure the solvent is truly anhydrous, as water can interfere.
-
Temperature and Time: While these reactions often proceed at room temperature, gentle refluxing for several hours is a common method to drive them to completion.[2] Monitor the reaction by TLC or 1H NMR of an aliquot to check for the disappearance of starting material. The formation of a precipitate is often, but not always, an indicator of successful salt formation.
-
Steric Hindrance: The methyl group at the 5-position and the ester at the 2-position of the pyridine ring should not present significant steric hindrance to quaternization at the nitrogen. However, if using more hindered analogues, extended reaction times and higher temperatures may be necessary.
-
Step 2: Tschitschibabin Indolizine Cyclization
Question: The cyclization of my pyridinium salt results in a low yield or a dark, intractable tar. What is happening and how can I fix it?
Answer: This is the most critical step and is highly sensitive to the choice of base and reaction conditions. The formation of a dark tar indicates polymerization or decomposition of the highly reactive pyridinium ylide intermediate.
-
Causality: The reaction proceeds via the formation of a pyridinium ylide, generated by deprotonating the acidic methylene group of the quaternized acetone moiety.[2][3] This ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by dehydration to yield the aromatic indolizine ring.[3] The ylide is electron-rich and can polymerize if not consumed quickly by the intramolecular cyclization.
-
Troubleshooting Steps:
-
Choice of Base: A mild base is crucial. A strong base can promote self-condensation of the ylide or other side reactions.
-
Recommended: Sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) in an aqueous or alcoholic solvent are the most common and reliable choices.[3] They are strong enough to generate the ylide without causing excessive decomposition.
-
Avoid: Strong bases like NaOH, KOH, or alkoxides should be avoided at this stage as they can lead to rapid, uncontrolled reactions and tar formation.
-
-
Temperature Control: Overheating can dramatically increase the rate of decomposition. The reaction should be heated gently (e.g., 60-80 °C) and monitored closely. Sometimes, simply stirring the salt with a carbonate base in a solvent like ethanol at room temperature for an extended period can yield the product cleanly.
-
Reaction Monitoring: Track the formation of the indolizine product by TLC. The product is often fluorescent under UV light. Once the starting salt is consumed, work up the reaction immediately to prevent product degradation.
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to discoloration and yield loss.
-
Sources
Technical Support Center: Synthesis of 2-Methylindolizine-6-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methylindolizine-6-carboxylic acid. Indolizine scaffolds are privileged structures in medicinal chemistry, and their synthesis, while well-established, is often accompanied by challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and detailed protocols to help you navigate these issues effectively.
Section 1: Core Synthesis & Mechanistic Overview
The most common and practical approach to synthesizing the this compound core is a variation of the Tschitschibabin (Chichibabin) indolizine synthesis. This involves two key stages: the formation of a pyridinium salt, followed by a base-mediated intramolecular cyclization.
-
N-Alkylation: A pyridine derivative, in this case, Pyridine-3-carboxylic acid , is alkylated with an α-halo ketone such as bromoacetone . This forms the key N-(2-oxopropyl)pyridinium-3-carboxylate salt.
-
Ylide Formation & Cyclization: A base is introduced to deprotonate the acidic methylene group (CH₂) adjacent to the pyridinium nitrogen, generating a reactive pyridinium ylide intermediate. This ylide immediately undergoes a 1,5-dipolar cycloaddition, followed by dehydration (or a similar elimination/oxidation step) to yield the aromatic this compound.
The presence of the electron-withdrawing carboxylic acid group on the pyridine ring makes the system more electron-deficient, which can influence the rate and efficiency of both the N-alkylation and the subsequent cyclization steps.[1][2]
Caption: Figure 1. Plausible Synthesis of this compound
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or TLC/LC-MS analysis shows no desired product. What are the primary causes?
Answer: Failure to form the target indolizine can typically be traced to issues in one of the two key stages: pyridinium salt formation or ylide-mediated cyclization.
-
Cause 1: Inefficient Pyridinium Ylide Formation. The generation of the pyridinium ylide is the critical step for cyclization.[3] The acidity of the α-protons on the salt is paramount, but the choice of base is a delicate balance.
-
Insight: A base that is too weak may not deprotonate the pyridinium salt efficiently. Conversely, a base that is too strong (e.g., NaOH, KOH) can promote undesired side reactions like polymerization or hydrolysis of the ester if one were present.
-
Solution:
-
Use a Mild Inorganic Base: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often the optimal choices. They are sufficiently basic to generate the ylide without causing rampant side reactions.
-
Solvent Choice: The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile, which helps solubilize the salt and facilitates the reaction.
-
-
-
Cause 2: Incomplete N-Alkylation. The initial quaternization of the pyridine ring may be incomplete.
-
Insight: Pyridine-3-carboxylic acid is less nucleophilic than pyridine itself due to the electron-withdrawing nature of the -COOH group. The reaction may require more forcing conditions than expected.
-
Solution:
-
Monitor Salt Formation: Before adding the base, confirm the formation of the pyridinium salt. You can often see it precipitate from a less polar solvent like acetone. Alternatively, a small aliquot can be analyzed by ¹H-NMR to observe the characteristic downfield shift of the pyridine protons upon quaternization.
-
Increase Temperature/Time: Gently heating the pyridine and bromoacetone mixture (e.g., 40-50 °C in acetone or acetonitrile) can drive the alkylation to completion.
-
-
-
Cause 3: Inappropriate Reaction Temperature. The final cyclization and aromatization step often requires thermal energy.
-
Insight: While ylide formation can occur at room temperature, the subsequent cyclization and dehydration/aromatization steps are often the rate-limiting part of the sequence and benefit from heating.
-
Solution: After adding the base, gently refluxing the reaction mixture (e.g., 80-100 °C) is common practice to drive the reaction to completion. Monitor by TLC to avoid degradation from excessive heat.
-
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ or NaHCO₃ | Sufficiently basic for ylide formation, minimizes polymerization. |
| Solvent | DMF, Acetonitrile | Good solubility for pyridinium salts, suitable for heating. |
| Temperature | 40-50 °C (Alkylation), 80-100 °C (Cyclization) | Ensures complete salt formation and drives the final cyclization. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidative side reactions that can lead to colored impurities. |
Table 1. Recommended Starting Conditions for Synthesis Optimization.
FAQ 2: The Reaction Mixture Turned Dark Brown or Black
Question: Upon adding the base, my reaction mixture turned very dark, and TLC analysis shows a baseline streak with little product formation. What is happening?
Answer: This is a classic sign of pyridinium ylide polymerization , one of the most common and problematic side reactions.
-
Mechanistic Insight: The pyridinium ylide is a highly reactive 1,3-dipole.[3][4] While the desired pathway is an intramolecular reaction, it can also react intermolecularly. The nucleophilic carbanion of one ylide molecule can attack the electrophilic pyridinium ring of another, initiating a chain reaction that forms dark-colored, insoluble polymeric materials. Strong bases and high concentrations of the ylide accelerate this process.
Caption: Figure 2. Competing Polymerization Side Reaction
-
Troubleshooting Strategies:
-
Change Base: Switch from a strong base (NaOH, t-BuOK) to a milder one like K₂CO₃. This generates the ylide more slowly, keeping its instantaneous concentration low and favoring the intramolecular pathway.
-
Slow Addition: Add the base solution slowly or add the solid base portion-wise to the reaction mixture over an extended period.
-
Lower Temperature: If the reaction is being run at elevated temperatures, try initiating the ylide formation at room temperature or even 0 °C before slowly heating to drive the cyclization.
-
FAQ 3: An Impurity with a Lower Molecular Weight is Observed
Question: My LC-MS analysis shows the correct product mass, but also a significant peak corresponding to the loss of 44 Da (the mass of CO₂). Why is this happening?
Answer: You are likely observing decarboxylation of your target molecule.
-
Mechanistic Insight: Heterocyclic carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures.[5][6][7] The indolizine ring system can stabilize the intermediate formed upon loss of CO₂, making this a plausible side reaction if the reaction is overheated or heated for a prolonged period. The presence of trace acid or base can also catalyze this process.
Caption: Figure 3. Decarboxylation Side Reaction
-
Troubleshooting Strategies:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly. Avoid unnecessary, prolonged heating.
-
Reduce Temperature: Determine the minimum temperature required for efficient cyclization. It is possible that a lower temperature for a slightly longer time will provide a better outcome than a high temperature for a short time.
-
Careful Workup: Ensure the workup conditions are not overly acidic or basic, especially if heating is required to remove solvents.
-
Section 3: Purification Challenges & Protocols
Question: My crude product is difficult to purify. It streaks on silica gel columns and has poor solubility. How should I approach purification?
Answer: The target molecule, this compound, is zwitterionic (or amphoteric). It possesses a basic nitrogen atom within the indolizine ring and an acidic carboxylic acid group. This dual nature is the primary source of purification difficulties.[8][9]
-
The Challenge: At its isoelectric point (pI), the molecule has both a positive and negative charge, leading to strong intermolecular interactions and very low solubility in many organic solvents. On standard silica gel (which is acidic), the basic nitrogen will interact strongly, causing significant streaking and poor separation.
Protocol 1: Purification via Isoelectric Point Precipitation
This is often the quickest method for initial bulk purification.
-
Dissolution: Dissolve the crude reaction residue in a minimum amount of dilute aqueous base (e.g., 1M NaHCO₃ or 0.5M NaOH). The material should dissolve as the sodium carboxylate salt.
-
Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities (like the decarboxylated byproduct or polymers).
-
Precipitation: Slowly add a dilute acid (e.g., 1M HCl or 10% citric acid) to the clear filtrate with vigorous stirring. Monitor the pH. As you approach the isoelectric point (typically in the pH range of 4-6 for similar compounds), the zwitterionic product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a cold, non-polar organic solvent (like diethyl ether or hexanes) to remove any remaining organic-soluble impurities.
-
Drying: Dry the purified solid under high vacuum.
Protocol 2: Modified Column Chromatography
If precipitation does not provide sufficient purity, column chromatography with modified eluents may be necessary.
-
Option A (Basic Modifier): Use a standard silica gel column but add a small amount of a volatile base to the mobile phase (e.g., 0.5-1% triethylamine or ammonia in a dichloromethane/methanol solvent system). This neutralizes the acidic sites on the silica and allows the basic product to elute more cleanly.
-
Option B (Acidic Modifier): Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase. This will protonate the product, and it will travel through the column as the pyridinium salt.
-
Option C (Reverse-Phase): Reverse-phase chromatography (C18) is often ideal for zwitterionic compounds.[10] Elute with a gradient of water/acetonitrile, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA). Note that if you use TFA, you will isolate the product as its TFA salt.
Caption: Figure 4. Troubleshooting Decision Tree
References
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved January 17, 2026, from [Link][1]
-
Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6773-6794. [Link][2][11]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved January 17, 2026, from [Link][12]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved January 17, 2026, from [Link][13]
-
Journal of Basic and Clinical Pharmacy. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 6(3), 66–75. [Link][14]
-
Mayr, H., & Allgäuer, D. S. (2013). Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. Journal of the American Chemical Society, 135(40), 15216–15224. [Link][4][15]
-
ResearchGate. (2021). Synthetic access to the indolizine-2-carboxylic acids 9 and 10 as critical precursors for the formation of the targeted indolizine-2-carboxamides 11 and 12. [Link][16]
-
Yan, C. G., et al. (2009). Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. The Journal of Organic Chemistry, 74(15), 5383–5388. [Link][17]
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros. [Link][18]
-
Padovan, D., et al. (2020). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 25(21), 5038. [Link][19]
-
LibreTexts Chemistry. (n.d.). The Chemistry of Pyridine. Retrieved January 17, 2026, from [Link][20]
-
ResearchGate. (2020). Formation of pyridinium ylide and synthesis of indolizines. [Link][3]
-
Schlaad, H., & Le, T. (2020). Structures and Synthesis of Zwitterionic Polymers. Polymers, 12(9), 2056. [Link][8]
-
Reddit. (2025). Isolation/purification of zwitterionic phospholipid. r/Chempros. [Link][10]
-
Organic Chemistry Portal. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. [Link][5]
-
ResearchGate. (2017). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link][6]
-
Name Reaction. (n.d.). Chichibabin Reaction. Retrieved January 17, 2026, from [Link][21]
-
HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. 51(12), 2825. [Link][22]
-
Google Patents. (2019). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. [7]
-
Chemistry Stack Exchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography?[Link][23]
-
ResearchGate. (2025). Organocatalytic Decarboxylation of Indoline-3-carboxylic Acids. [Link][24]
-
PubMed. (2022). A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. Journal of Molecular Structure, 1257, 132612. [Link][25]
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Technical Support Center: Strategies for Solubilizing 2-Methylindolizine-6-carboxylic Acid in Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methylindolizine-6-carboxylic acid. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to achieve stable and effective compound concentrations for your biological assays.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental properties of this compound that govern its solubility and the initial steps you should take.
Q1: Why is this compound likely to have poor aqueous solubility?
A: The solubility of this compound is dictated by two competing features of its molecular structure:
-
A Hydrophobic Core: The indolizine ring system is a fused, bicyclic aromatic structure. This part of the molecule is rigid, planar, and non-polar, making it inherently resistant to dissolving in water (hydrophobic).
-
An Ionizable Functional Group: The molecule possesses a carboxylic acid (-COOH) group. This group is weakly acidic. In its neutral (protonated) state at acidic or neutral pH, it contributes little to water solubility. However, at a pH above its acid dissociation constant (pKa), it can lose a proton to become a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar and thus more water-soluble.[1][2][3]
The poor intrinsic solubility stems from the large, non-polar surface area of the indolizine core outweighing the solubilizing potential of the single, neutral carboxylic acid group at physiological pH.
Q2: What is the very first step I should take before attempting to solubilize my entire batch of compound?
A: Always perform a small-scale solubility test. It is critical to avoid wasting valuable compound on a method that may not be effective. Use a few milligrams to test a sequence of solvents, progressing from the most benign to the most aggressive. A recommended starting sequence is:
-
Your final aqueous assay buffer (e.g., PBS, pH 7.4).
-
An alkaline aqueous buffer (e.g., pH 9.0 carbonate buffer).
-
100% Dimethyl Sulfoxide (DMSO).
-
100% Ethanol.
This preliminary test will quickly inform the most promising strategy to pursue for creating your stock solution.
Part 2: Troubleshooting Guides & Experimental Protocols
If initial attempts to dissolve the compound directly in your assay buffer have failed, follow these structured strategies. Each protocol is designed to be a self-validating system.
Strategy 1: pH-Mediated Solubilization
This is the preferred first-line approach for ionizable compounds as it avoids organic co-solvents that can interfere with biological assays. The principle is to convert the poorly soluble neutral acid into its much more soluble salt form by raising the pH.[4][5][6]
Q: How can I use pH to increase the solubility of this compound in an aqueous buffer?
A: By preparing your stock solution in a slightly basic buffer or by adding a small amount of a basic solution, you can deprotonate the carboxylic acid, dramatically increasing its aqueous solubility.[3]
Experimental Protocol: pH Adjustment
-
Preparation: Weigh out the desired amount of this compound to make a concentrated stock solution (e.g., 10 mM).
-
Initial Suspension: Add a small volume of your target assay buffer (e.g., PBS, pH 7.4) to the solid compound. It will likely form a suspension.
-
Titration with Base: While vortexing or stirring, add 0.1 M NaOH dropwise. Monitor the solution. As the pH increases, the compound will begin to dissolve as it converts to its sodium salt.
-
Endpoint: Stop adding base as soon as the solution becomes clear. A final pH between 8.0 and 9.0 is often sufficient. Avoid excessively high pH values that could cause compound degradation.
-
pH Measurement & Adjustment: Measure the final pH of your stock solution. If necessary, adjust it back towards your target pH with dilute HCl, being careful not to let the compound precipitate out.
-
Final Dilution: This pH-adjusted stock can now be diluted into your final assay medium. The buffering capacity of the medium should bring the final pH to the desired physiological level, while the compound should remain in solution.
-
Validation: Always include a vehicle control in your experiment that has undergone the same pH adjustment and dilution steps to ensure that the minor pH shift or salt concentration does not affect your assay outcome.
Caption: Encapsulation of a drug by a cyclodextrin host.
Part 3: Summary & Best Practices
Q: What is the best overall strategy for solubilizing this compound?
A: A tiered approach is recommended. Start with the simplest and most biologically compatible method before moving to more complex solutions.
-
Tier 1: pH Adjustment. Always try this first. It is simple, cheap, and avoids organic solvents.
-
Tier 2: DMSO Co-Solvent. If pH fails, use a 100% DMSO stock. This is highly effective but requires rigorous use of vehicle controls and keeping the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
Tier 3: Cyclodextrin Complexation. Reserve this for compounds that precipitate upon dilution from DMSO. It is highly effective but requires an additional excipient and its corresponding control.
Comparison of Recommended Solubilization Methods
| Method | Mechanism of Action | Advantages | Limitations |
| pH Adjustment | Converts the neutral acid to its more soluble ionized salt form. [1][7] | Avoids organic solvents; inexpensive; simple procedure. | Only works for ionizable compounds; may not provide sufficient solubility for very hydrophobic molecules. |
| DMSO Co-Solvent | The compound dissolves in the organic solvent, which is then diluted in the aqueous phase. [4][8] | High solubilizing power for a wide range of compounds. | Potential for cytotoxicity and assay interference; requires stringent vehicle controls. [9][10] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule in a hydrophilic shell, forming a soluble complex. [11][12][13] | Greatly enhances aqueous solubility; can prevent precipitation on dilution; generally low toxicity. | Requires an additional excipient; may alter drug availability to targets in some assays; more expensive. |
By systematically applying these strategies and adhering to the principles of rigorous validation, you can overcome the solubility challenges of this compound and generate reliable, reproducible data in your biological assays.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Riela, S., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]
- Jain, S., & Kumar, S. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]
- Jones, S., & Kuttolamadom, M. (2015). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal.
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Semantic Scholar. Available at: [Link]
-
Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Available at: [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]
-
MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link]
- Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc.
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PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium... ResearchGate. Available at: [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
-
askIITians. (2025). How does pH affect solubility? askIITians. Available at: [Link]
-
SlideShare. (n.d.). solubility enhancement -by pH change & complexation. SlideShare. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Chemistry LibreTexts. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
ResearchGate. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate. Available at: [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]
-
PubChem. (2026). (2S)-2-methylindoline-6-carboxylic acid. PubChem. Available at: [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
PubChem. (2026). 2-Hydroxy-1-methylindole-6-carboxylic acid. PubChem. Available at: [Link]
-
PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem. Available at: [Link]
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Technical Support Center: A Researcher's Guide to Refining Reaction Conditions for 2-Methylindolizine-6-carboxylic Acid Functionalization
Welcome to the technical support center for the functionalization of 2-methylindolizine-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of modifying this molecule and achieve your desired synthetic outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure your experiments are both successful and reproducible.
Introduction to the Chemistry of this compound
The this compound core presents a unique set of challenges and opportunities for chemical modification. The indolizine ring system is characterized by a π-excessive pyrrole ring fused to a π-deficient pyridine ring. This electronic dichotomy governs its reactivity. Electrophilic attack is highly favored at the C1 and C3 positions of the pyrrole moiety due to higher electron density.[1][2] Conversely, the pyridine ring is less reactive towards electrophiles but can be functionalized through modern C-H activation and cross-coupling methodologies.[3][4] The presence of a methyl group at C2 and a carboxylic acid at C6 further influences the regioselectivity and reactivity of the scaffold, requiring careful consideration of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the functionalization of this compound in a question-and-answer format.
Part 1: Electrophilic Substitution Reactions
Question 1: I am attempting a standard electrophilic substitution (e.g., nitration, halogenation) on this compound, but I am observing a complex mixture of products or no reaction at the desired position on the pyridine ring. What is going wrong?
Answer: This is a common challenge. The indolizine core's pyrrole ring is significantly more nucleophilic than the pyridine ring. Therefore, electrophilic substitution will preferentially occur at the C1 and C3 positions. Direct electrophilic substitution on the pyridine ring (C5, C7, C8) is generally difficult to achieve under standard conditions.
Troubleshooting Steps:
-
Confirm the position of substitution: Use 2D NMR techniques (NOESY, HMBC) to unequivocally identify the structure of your major products. You will likely find that substitution has occurred at C1 or C3.
-
Protect the pyrrole ring: If functionalization of the pyridine ring is your goal, you may need to first block the more reactive C1 and C3 positions. However, this can be synthetically demanding.
-
Switch to a different strategy: For functionalization of the pyridine ring, C-H activation or metal-catalyzed cross-coupling reactions are more suitable approaches (see Part 2).
Question 2: My electrophilic substitution reaction is leading to decomposition of the starting material, especially under acidic conditions. How can I mitigate this?
Answer: Indolizines can be sensitive to strong acids, leading to polymerization or other side reactions. The carboxylic acid group can also be protonated, altering its electronic properties.
Troubleshooting Steps:
-
Use milder reagents: Opt for less acidic conditions. For example, for nitration, use a milder nitrating agent than concentrated nitric and sulfuric acids.
-
Control the temperature: Perform the reaction at lower temperatures to reduce the rate of decomposition.
-
Protect the carboxylic acid: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before attempting the electrophilic substitution. Esters are generally more stable under a wider range of conditions.
Part 2: C-H Functionalization and Cross-Coupling Reactions
Question 3: I want to introduce a substituent at the C7 or C8 position of the pyridine ring. What is the best strategy?
Answer: C-H functionalization using a directing group is a powerful strategy for regioselective substitution on the pyridine ring.[5][6] The carboxylic acid at the C6 position can act as an effective directing group for ortho-C-H activation at the C7 position.
Recommended Approach: Carboxylic Acid-Directed C-H Activation
-
Reaction: Palladium-catalyzed C-H arylation.
-
Rationale: The carboxylic acid can coordinate to the palladium catalyst, directing the C-H activation to the ortho C7 position.[7][8] This approach offers high regioselectivity.
Troubleshooting Common Issues:
-
Low Yield:
-
Catalyst choice: Screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands.
-
Oxidant: The choice of oxidant is crucial. Silver salts (e.g., Ag₂CO₃, AgOAc) are often effective.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMA are typically used.
-
-
Decarboxylation: At elevated temperatures, decarboxylation of the starting material or product can be a significant side reaction.[9][10]
-
Monitor temperature carefully: Use the lowest effective temperature.
-
Consider a removable directing group: If decarboxylation is unavoidable, consider installing a more robust directing group at a different position, which can be removed later.
-
Question 4: I am attempting a Suzuki or Sonogashira coupling on a halogenated this compound derivative, but the reaction is sluggish. What factors should I consider?
Answer: The success of cross-coupling reactions on heteroaromatic systems can be sensitive to several factors.
Troubleshooting Steps:
-
Catalyst and Ligand:
-
Ensure your palladium catalyst is active. A fresh source of a Pd(0) or Pd(II) precatalyst is recommended.
-
The choice of phosphine ligand is critical.[11] For Suzuki couplings, consider electron-rich, bulky ligands like SPhos or XPhos. For Sonogashira couplings, a combination of a palladium source and a copper(I) co-catalyst is often used.[12][13]
-
-
Base: The choice of base is crucial. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used for Suzuki couplings to dissolve both the organic substrate and the inorganic base. Anhydrous conditions are generally preferred for Sonogashira reactions.
-
Protecting the Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with the basic conditions of the cross-coupling reaction. Converting the carboxylic acid to an ester can often improve yields and reproducibility.
Part 3: Functionalization of the Carboxylic Acid Group
Question 5: I am having difficulty forming an amide or ester from this compound using standard coupling reagents. What are the potential issues?
Answer: While generally straightforward, the reactivity of the carboxylic acid can be influenced by the electronic nature of the indolizine ring.
Troubleshooting Steps:
-
Choice of Coupling Reagent:
-
For amide formation, try a range of coupling reagents such as HATU, HBTU, or EDC/HOBt.[14]
-
For esterification, standard Fischer esterification (acid catalyst and alcohol) can work, but may lead to side reactions on the indolizine ring.[15][16] Milder methods, such as using an activating agent like DCC/DMAP or a KPF6-mediated method, might be more suitable.[17]
-
-
Reaction Conditions:
-
Ensure your reaction is anhydrous, as water can hydrolyze the activated intermediate.
-
Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions.
-
-
Solubility: this compound and its derivatives may have limited solubility in some common organic solvents. Screen different solvents (e.g., DMF, DMA, DCM, THF) to find one that provides good solubility for all reactants.
Question 6: I am observing decarboxylation of my this compound during subsequent reaction steps, especially when heating. How can I prevent this?
Answer: Indolizine-6-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under certain catalytic conditions.[9][10]
Preventative Measures:
-
Minimize Heat: Use the lowest possible temperature for your reactions. Consider microwave-assisted synthesis for shorter reaction times at elevated temperatures.
-
Protecting Group Strategy: Convert the carboxylic acid to a more stable functional group, such as an ester or an amide, early in your synthetic sequence if the downstream conditions are harsh.[18][19]
-
Choice of Catalysis: Some transition metal catalysts can promote decarboxylation. If you suspect this is the case, screen different metals or ligand systems.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes a mild esterification procedure using a common coupling reagent.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol (or other alcohol)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the alcohol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C7-Arylation using the Carboxylic Acid as a Directing Group
This protocol provides a general procedure for the C-H arylation at the C7 position.
Materials:
-
This compound
-
Aryl boronic acid or ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Dimethylacetamide (DMA), anhydrous
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl boronic acid (2.0 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen).
-
Add anhydrous DMA.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: Regioselectivity of Electrophilic Substitution
Caption: Preferred sites of electrophilic attack on the indolizine core.
Diagram 2: C-H Activation Workflow
Caption: Workflow for directed C-H arylation at the C7 position.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link][4]
-
Barluenga, J., Lonzi, G., Riesgo, L., López, L. A., & Tomás, M. (2011). Pyridine Activation via Copper(I)-Catalyzed Annulation toward Indolizines. Journal of the American Chemical Society, 133(42), 16941-16949. [Link]
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link][3][4]
-
O'Hara, F., & Blackmond, D. G. (2012). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications, 48(99), 12064-12073. [Link][5]
-
Pichette Drapeau, M., & Gooßen, L. J. (2016). Carboxylic Acids as Directing Groups for C−H Bond Functionalization. Chemistry–A European Journal, 22(52), 18654-18677. [Link][6]
-
Pichette Drapeau, M., & Gooßen, L. J. (2016). Carboxylic Acids as Directing Groups for C−H Bond Functionalization. Chemistry – A European Journal, 22(52), 18654-18677. [Link][7]
-
O'Hara, F., & Blackmond, D. G. (2012). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications, 48(99), 12064-12073. [Link][8]
-
O'Hara, F., & Blackmond, D. G. (2012). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications, 48(99), 12064-12073. [Link][20]
-
Patureau, F. W., & Glorius, F. (2011). A New Protecting-Group Strategy for Indoles. Angewandte Chemie International Edition, 50(44), 10244-10246. [Link][21]
-
Guillaumet, G., & Coudert, P. (2004). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Tetrahedron, 60(12), 2837-2847. [Link][22]
-
Andreu, R., & Gascón, S. (2018). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry–A European Journal, 24(50), 13183-13189. [Link][12]
-
Kumar, A., & Singh, A. (2022). KPF6-Mediated Esterification and Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 87(4), 2135-2143. [Link][17]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link][18]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research, 1(2), 174-183. [Link][23]
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Zhang, Y., & Klumpp, D. A. (2016). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 57(31), 3469-3472. [Link][9]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link][19]
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Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link][15]
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Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link][24]
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Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link][25]
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Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry, 40(10), 8565-8572. [Link][26]
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Organic Chemistry Portal. (n.d.). Decarboxylation. [Link][10]
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Myers, A. G. (2006, May 29). Preparation and Reactions of Carboxylic Acids, Esters and Amides. [Link][28]
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The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link][29]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][13]
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Sketchy MCAT. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT [Video]. YouTube. [Link][16]
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Chemistry Stack Exchange. (2020, August 1). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link][1]
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Ragsdale, S. W., & Yi, J. (2017). Structure-Based Mechanism for Oxidative Decarboxylation Reactions Mediated by Amino Acids and Heme Propionates in Coproheme Decarboxylase (HemQ). Journal of the American Chemical Society, 139(6), 2374-2384. [Link][30]
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Nguyen, T. B. (2018). A Novel Aromatic Carbocation-Based Coupling Reagent for Esterification and Amidation Reactions. The Journal of Organic Chemistry, 83(24), 15068-15077. [Link][31]
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Formaggio, F., & Crisma, M. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chemistry–A European Journal, 30(1), e202302832. [Link][14]
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Liu, S. Y., & Chen, Y. (2012). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 51(30), 7464-7467. [Link][2]
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Telvekar, V. N., & Sasane, K. A. (2010). Oxidative Decarboxylation of 2-Aryl Carboxylic Acids Using (Diacetoxyiodo)benzene for Preparation of Aryl Aldehydes, Ketones, and Nitriles. Synlett, 2010(18), 2778-2780. [Link][32]
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Validation & Comparative
A Comparative Guide to the Spectral Properties of 2-Methylindolizine-6-carboxylic Acid and Its Derivatives
This guide provides a comprehensive comparison of the spectral properties of 2-Methylindolizine-6-carboxylic acid and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, supported by experimental data and theoretical insights. Our objective is to furnish a detailed understanding of how structural modifications influence the spectral characteristics of these compounds, thereby aiding in their application and development.
Introduction: The Significance of Indolizine Scaffolds
Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal and materials chemistry.[1][2] Their unique electronic structure, characterized by a 10π-electron system, imparts them with interesting photophysical properties, making them valuable fluorophores and chromophores.[3] this compound, as a core structure, offers multiple sites for functionalization, allowing for the fine-tuning of its spectral and biological properties. Understanding the relationship between the structure of these derivatives and their spectral behavior is paramount for the rational design of novel compounds with tailored applications, from biological imaging to organic light-emitting diodes (OLEDs).[3]
Comparative Spectral Analysis
The spectral properties of this compound and its derivatives are intricately linked to their molecular structure. The introduction of different functional groups can significantly alter the electronic distribution within the indolizine core, leading to shifts in absorption and emission maxima, as well as changes in their NMR and IR spectra. This section provides a comparative overview of these properties.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectra of indolizine derivatives are governed by π-π* electronic transitions within the aromatic system. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the indolizine ring.
Generally, indolizine derivatives exhibit broad absorption in the UV region, with maxima often located between 300 and 500 nm. The parent this compound is expected to show a characteristic absorption profile in this range. Conversion of the carboxylic acid to an ester (e.g., methyl 2-methylindolizine-6-carboxylate) or an amide (e.g., 2-methylindolizine-6-carboxamide) can lead to subtle shifts in the absorption maxima. These shifts are influenced by the electronic effects of the ester and amide groups.
Electron-donating groups (EDGs) attached to the indolizine core tend to cause a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups (EWGs) typically induce a hypsochromic (blue) shift. For instance, a methoxy group on the phenyl ring of a 2-phenylindolizine derivative has been shown to increase the yield of certain reactions, suggesting a positive electronic effect.[4] Conversely, a nitro group, a strong EWG, can significantly influence the frontier orbital energies, leading to a notable blue shift in the absorption profile of an indolizine derivative.[5]
Table 1: Comparison of UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent | Reference |
| This compound | Data not available | - | - |
| Methyl 2-methylindolizine-6-carboxylate | Data not available | - | - |
| 2-Methylindolizine-6-carboxamide | Data not available | - | - |
| General Indolizine Derivatives | 300 - 500 | Various | [5] |
| Nitro-substituted Indolizine Derivative | Blue-shifted | THF | [5] |
Fluorescence Spectroscopy
Indolizine derivatives are known for their fluorescence properties, which are also highly dependent on their molecular structure and environment.[2] The emission spectra are typically found in the violet-to-blue region, often with a relatively large Stokes shift.
The quantum yield and emission wavelength can be tuned by introducing different substituents. For example, π-expanded indolizines can exhibit fluorescence from sky-blue to golden-orange with high quantum yields, even in polar solvents.[3] The conversion of the carboxylic acid group in this compound to an ester or an amide is expected to modulate its fluorescence properties. The ester, being less deactivating than the carboxylic acid, might lead to a slight enhancement in quantum yield.
The solvent environment also plays a crucial role in the fluorescence of indolizine derivatives, a phenomenon known as solvatochromism. The fluorescence intensities and lifetimes of some pyridylindolizine derivatives have been shown to be higher in protic polar solvents compared to aprotic apolar solvents.[6]
Table 2: Comparison of Fluorescence Emission Maxima (λem) and Quantum Yields (ΦF)
| Compound | λem (nm) | ΦF | Solvent | Reference |
| This compound | Data not available | Data not available | - | - |
| Methyl 2-methylindolizine-6-carboxylate | Data not available | Data not available | - | - |
| 2-Methylindolizine-6-carboxamide | Data not available | Data not available | - | - |
| General Indolizine Derivatives | Violet-Blue region | Variable | Various | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of this compound and its derivatives. The chemical shifts of the protons and carbons in the indolizine ring are characteristic and provide valuable information about the electronic environment.
For the parent acid, the carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[7][8] The protons on the indolizine ring will have distinct chemical shifts depending on their position. Upon conversion to an ester, the characteristic singlet for the methyl group (–OCH3) would appear around 3.5-4.0 ppm. For the amide, the NH2 protons would likely appear as a broad signal.
The 13C NMR spectrum of the carboxylic acid will show a characteristic signal for the carbonyl carbon in the range of 160-185 ppm.[9] This signal will be similarly observed for the ester and amide derivatives, with slight variations in the chemical shift.
Table 3: Expected 1H NMR Chemical Shifts (δ, ppm) in CDCl3
| Proton | This compound | Methyl 2-methylindolizine-6-carboxylate | 2-Methylindolizine-6-carboxamide |
| -CH3 (on ring) | ~2.5 | ~2.5 | ~2.5 |
| Indolizine Ring Protons | 6.5 - 8.5 | 6.5 - 8.5 | 6.5 - 8.5 |
| -COOH | 10 - 13 (broad) | - | - |
| -COOCH3 | - | ~3.8 | - |
| -CONH2 | - | - | 5.5 - 8.0 (broad) |
Note: These are estimated chemical shifts based on general principles and data for related structures.[10]
Table 4: Expected 13C NMR Chemical Shifts (δ, ppm) in CDCl3
| Carbon | This compound | Methyl 2-methylindolizine-6-carboxylate | 2-Methylindolizine-6-carboxamide |
| -CH3 (on ring) | ~15-25 | ~15-25 | ~15-25 |
| Indolizine Ring Carbons | 100 - 150 | 100 - 150 | 100 - 150 |
| C=O | 165 - 185 | 160 - 180 | 160 - 180 |
| -COOCH3 | - | ~52 | - |
Note: These are estimated chemical shifts based on general principles and data for related structures.[9][11]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound and its derivatives, the most informative region is the carbonyl stretching frequency.
The carboxylic acid will exhibit a broad O–H stretch from approximately 2500 to 3300 cm-1 and a strong C=O stretch around 1700-1725 cm-1.[8] For the methyl ester, the C=O stretch is typically observed at a higher frequency, around 1735-1750 cm-1. The amide will show a C=O stretch at a lower frequency, around 1650-1690 cm-1, and N–H stretching bands in the region of 3100-3500 cm-1.
Table 5: Characteristic IR Absorption Frequencies (cm-1)
| Functional Group | This compound | Methyl 2-methylindolizine-6-carboxylate | 2-Methylindolizine-6-carboxamide |
| O–H (stretch, acid) | 2500 - 3300 (broad) | - | - |
| C=O (stretch) | 1700 - 1725 | 1735 - 1750 | 1650 - 1690 |
| N–H (stretch, amide) | - | - | 3100 - 3500 |
| C–H (aromatic) | ~3000 - 3100 | ~3000 - 3100 | ~3000 - 3100 |
| C–H (aliphatic) | ~2850 - 3000 | ~2850 - 3000 | ~2850 - 3000 |
Note: These are typical frequency ranges for the respective functional groups.[8][12]
Experimental Protocols
To ensure the reproducibility and accuracy of spectral data, standardized experimental protocols are essential. The following are detailed methodologies for the key spectroscopic techniques discussed.
UV-Visible and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of the indolizine derivatives.
Materials:
-
Spectrophotometer (e.g., JASCO V-570)[13]
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, dichloromethane)
-
This compound and its derivatives
Procedure:
-
Sample Preparation: Prepare stock solutions of the compounds in a suitable spectroscopic grade solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to a final concentration in the range of 1-10 µM for fluorescence and 10-50 µM for UV-Vis measurements.
-
UV-Vis Measurement:
-
Record a baseline spectrum of the solvent using a quartz cuvette.
-
Measure the absorbance of the sample solutions from 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Measurement:
-
Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum over a suitable wavelength range, typically starting from 10 nm above the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Calculation (Relative Method):
-
Measure the absorbance and fluorescence spectra of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
-
Measure the absorbance and fluorescence spectra of the sample under the same conditions.
-
Calculate the quantum yield using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
NMR Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for structural characterization.
Materials:
-
NMR spectrometer (e.g., Varian INOVA operating at 600 MHz for 1H)[7]
-
NMR tubes
-
Deuterated solvents (e.g., CDCl3, DMSO-d6)
-
This compound and its derivatives
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
1H NMR Measurement:
-
Acquire the 1H NMR spectrum using standard parameters.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks and determine the coupling constants.
-
-
13C NMR Measurement:
-
Acquire the proton-decoupled 13C NMR spectrum.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
Objective: To identify the functional groups present in the molecules.
Materials:
-
FTIR spectrometer
-
Sample holder (e.g., KBr pellet press, ATR accessory)
-
This compound and its derivatives
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Measurement: Place a small amount of the solid sample onto the ATR crystal and apply pressure.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for synthesis and spectral characterization.
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A Senior Application Scientist's Guide to the Performance of 2-Methylindolizine-6-carboxylic Acid as a Fluorescent Probe
An Objective Comparison with Commercial Alternatives for Advanced Cell Imaging
Introduction: The Quest for the Ideal Fluorophore
In the landscape of modern biological research and drug development, fluorescent probes are indispensable tools. They are the reporters that illuminate the intricate and dynamic processes within living cells, from protein trafficking to nucleic acid dynamics.[1] The selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. An ideal probe for live-cell imaging must possess a suite of desirable characteristics: high brightness, robust photostability, minimal cytotoxicity, and often, cell permeability.[2]
While the market is populated with a vast array of commercial probes, the search for novel fluorophore scaffolds with tunable and superior properties is a continuous endeavor.[3] The indolizine core, a nitrogen-containing heterocyclic aromatic compound, has emerged as a particularly promising platform for developing new fluorescent materials.[4][5] Its derivatives have been investigated for applications in organic light-emitting devices (OLEDs) and as versatile fluorescent probes.[6][7]
This guide provides an in-depth, technical comparison of the potential performance of 2-Methylindolizine-6-carboxylic acid, a representative of the indolizine scaffold, against established commercial fluorescent probes. As a Senior Application Scientist, my goal is not merely to present data, but to explain the causality behind experimental choices and to provide the robust protocols necessary for you, the researcher, to validate these findings in your own laboratory.
The Indolizine Scaffold: A Platform for Tunable Fluorescence
The promise of the indolizine core lies in its inherent electronic structure and the ease with which its photophysical properties can be rationally engineered. The fluorescence of many indolizine derivatives is governed by an efficient Intramolecular Charge Transfer (ICT) mechanism.[8] In this "push-pull" system, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are strategically placed on the aromatic system. Upon photoexcitation, electron density shifts from the donor to the acceptor, creating a charge-separated excited state whose energy dictates the emission wavelength.[8]
This principle allows for systematic tuning of the emission color. For instance, the "Seoul-Fluor" platform, built on an indolizine core, demonstrates that modifying substituents can predictably shift emission across the visible spectrum.[5][9] The this compound structure features a methyl group (a weak EDG) at the C2 position and a carboxylic acid group (an EWG) at the C6 position. This substitution pattern is designed to create a robust ICT character, which is fundamental to its function as a fluorophore. The carboxylic acid also provides a convenient handle for bioconjugation, allowing the probe to be attached to proteins, antibodies, or other biomolecules.
While specific, published data for this compound is emerging, we can infer its potential by examining closely related, published indolizine derivatives.
| Compound | Substituents | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φf) | Solvent |
| Indolizine | Unsubstituted | 337 | 376 | 0.16 | Cyclohexane |
| 2-Phenylindolizine | Phenyl at C2 | 382 | 412 | 0.81 | Cyclohexane |
| Representative Seoul-Fluor | Tuned EDG/EWG | ~450-550 | ~462-613 | ~0.1-0.9 | Various |
Table 1: Photophysical Properties of Representative Indolizine Derivatives. Data compiled from multiple sources.[8][9][10] This table illustrates the tunability of the indolizine core. The specific properties of this compound would require direct experimental measurement.
The Commercial Benchmarks: A Performance Overview
To provide a meaningful comparison, we must evaluate our indolizine-based probe against established and widely used commercial fluorophores. These probes are typically based on robust scaffolds like xanthenes (e.g., fluorescein, rhodamine) and cyanines.
| Fluorescent Probe | Class | λ_ex (nm) | λ_em (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) | Relative Photostability |
| Fluorescein (FITC) | Xanthene | 494 | 518 | ~75,000 | ~0.92 | Low |
| Rhodamine B | Xanthene | 553 | 576 | ~110,000 | ~0.31 | Moderate |
| Alexa Fluor 488 | Sulfonated Xanthene | 495 | 519 | ~73,000 | ~0.92 | High |
| Cy5 | Cyanine | 649 | 670 | ~250,000 | ~0.27 | Low to Moderate |
| Silicon Rhodamine (SiR) | Silicon Xanthene | 652 | 674 | ~100,000 | ~0.40 | High |
Table 2: Performance Metrics of Common Commercial Fluorescent Probes. Data is approximated from publicly available datasheets and literature for comparative purposes.[2][11] Actual values can vary with environmental conditions.
Head-to-Head Comparison: Experimental Validation Protocols
An objective comparison requires standardized, rigorous experimental validation. The following protocols are designed to be self-validating systems for quantifying the key performance metrics of a novel probe like this compound against a commercial standard, such as Alexa Fluor 488.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the direct measure of a fluorophore's emission efficiency.[12] The relative method, comparing the probe to a well-characterized standard, is the most common and accessible approach.[13][14]
Causality Behind Experimental Choices:
-
Standard Selection: We choose Quinine Sulfate in 0.1 M H₂SO₄ as our standard. Its quantum yield (Φf ≈ 0.55) is well-documented and spectrally distinct from our target probe, minimizing potential spectral overlap errors.
-
Low Absorbance: We maintain sample absorbance below 0.1 at the excitation wavelength to prevent inner filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution.[15] This ensures a linear relationship between absorbance and fluorescence intensity.
-
Solvent Consistency: Using the same solvent for the sample and standard (where possible) eliminates the need for refractive index corrections, simplifying calculations and reducing a source of error.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions (e.g., 1 mM) of this compound ("Sample") and Quinine Sulfate ("Standard") in a suitable solvent (e.g., 0.1 M H₂SO₄ or PBS, pH 7.4).
-
Dilution Series: Create a series of five dilutions for both the Sample and the Standard, ensuring the maximum absorbance at the excitation wavelength remains below 0.1.
-
Absorbance Measurement: Using a spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate, and the absorption maximum for the Sample).
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Crucially, the excitation and emission slit widths and all other instrument parameters must be identical for all measurements.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Analysis: For both the Sample and the Standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin. Determine the gradient (slope) of this line.
-
Calculation: Calculate the quantum yield of the sample (Φ_sample) using the following equation[15][16]:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence vs. absorbance.
-
n is the refractive index of the solvent (if different solvents are used; if the same, this term is 1).
-
Protocol 2: Assessment of Photostability
Photostability is a measure of a fluorophore's resistance to irreversible photodegradation (photobleaching) upon exposure to light.[17] A higher photostability is essential for long-term imaging experiments.
Causality Behind Experimental Choices:
-
Constant Illumination: The sample is exposed to continuous, high-intensity light from a stable source (e.g., a xenon arc lamp in a fluorometer or a laser on a microscope). This accelerates the photobleaching process to an observable timescale.
-
Time-Course Measurement: Recording fluorescence intensity at regular intervals allows us to quantify the rate of decay.
-
Dark Control: A parallel sample kept in the dark is used to confirm that the loss of fluorescence is due to light exposure and not thermal degradation or other factors.[18]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound and a commercial standard (e.g., Alexa Fluor 488) at a concentration that gives a strong initial signal (e.g., 1 µM).
-
Initial Measurement: Place the sample in the light path of the instrument and record the initial fluorescence intensity (F₀).
-
Photobleaching: Expose the sample to continuous, high-intensity illumination. For a fluorometer, this can be done by keeping the excitation shutter open. For a microscope, this involves continuous laser exposure.
-
Time-Course Recording: Record the fluorescence intensity at fixed time intervals (e.g., every 10 seconds) for an extended period (e.g., 10-30 minutes) or until the fluorescence has decayed significantly.
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point (t) to the initial intensity: Normalized Intensity = F(t) / F₀.
-
Plot the Normalized Intensity versus time for both your probe and the standard.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value. A longer half-life indicates greater photostability.[19]
-
Conclusion and Future Outlook
This guide provides a framework for evaluating the performance of this compound as a novel fluorescent probe. Based on the analysis of the broader indolizine class, this scaffold holds significant promise.[9][20] Its key advantages lie in the potential for rational, tunable design of its photophysical properties through straightforward synthetic chemistry, offering an alternative to the often-proprietary structures of commercial dyes.[4][5] The inclusion of a carboxylic acid moiety provides a direct path for bioconjugation, making it a versatile tool for researchers.
The ultimate validation, however, lies in rigorous experimental testing. The protocols detailed herein for measuring quantum yield and photostability provide a clear and robust pathway for a direct, head-to-head comparison against gold-standard commercial probes. By executing these experiments, researchers can generate the quantitative data needed to determine if this compound and its derivatives can indeed offer a competitive or even superior alternative for demanding applications in live-cell imaging and beyond. The continued exploration of such novel fluorophore platforms is essential for pushing the boundaries of what we can visualize and understand within the complex world of the cell.
References
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Cho, I., et al. (2015). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Bio-medical materials and engineering, 26 Suppl 1, S1523–S1529. [Link]
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Specht, E. A., et al. (2017). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Annual review of physiology, 79, 61–87. [Link]
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Specht, E. A., et al. (2017). A Critical and Comparative Review of Fluorescent Tools for Live-Cell Imaging. Annual Review of Physiology, 79(1), 61-87. [Link]
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Semantic Scholar (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live-Cell Imaging. [Link]
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Chen, Y., et al. (2022). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au, 2(7), 1635-1644. [Link]
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Horiba Scientific (n.d.). A Guide to Recording Fluorescence Quantum Yields. Horiba Technical Documents. [Link]
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G. Lukinavičius, et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]
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Chernyak, D., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6649-6663. [Link]
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Kim, E., et al. (2016). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 49(8), 1549-1559. [Link]
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Le-Gloan, L., et al. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of nanoscience and nanotechnology, 12(9), 7084–7090. [Link]
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Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2957-2993. [Link]
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LubioScience (2022). Live cell imaging probes - more about fluorescent probes. LubioScience Blog. [Link]
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D'auria, M., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 27(1), 37. [Link]
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Alifu, N., et al. (2018). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules, 23(7), 1735. [Link]
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Hitachi High-Tech (2011). Absolute Quantum Yield Measurement of Powder Samples. Journal of Visualized Experiments, (48), e2647. [Link]
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Das, P., et al. (2022). A practical guide to measuring and reporting photophysical data. Inorganic Chemistry Frontiers, 9(24), 6396-6409. [Link]
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He, Y., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(4), 2110-2113. [Link]
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Li, C., et al. (2021). A turn-on fluorescent probe based on indolizine for the detection of sulfite. New Journal of Chemistry, 45(45), 21255-21259. [Link]
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Li, X., et al. (2022). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. Dyes and Pigments, 208, 110821. [Link]
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Wang, J., et al. (2021). A novel fluorescent probe with high photostability for imaging distribution of RNA in living cells and tissues. New Journal of Chemistry, 45(1), 115-120. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Methylindolizine-6-carboxylic Acid-Based Probes for Acidic Organelle Imaging
Foreword: Navigating the Intracellular Maze with Novel Fluorophores
In the dynamic landscape of cellular imaging, the quest for novel fluorescent probes that are both specific and robust is unending. The indolizine scaffold, a nitrogen-bridged bicyclic aromatic system, has emerged as a promising fluorophore backbone due to its inherent fluorescence and tunable photophysical properties.[1][2] A hypothetical probe, derived from 2-Methylindolizine-6-carboxylic acid, offers intriguing possibilities for imaging acidic organelles like lysosomes, where the carboxylic acid moiety could serve as a pH-sensitive element or a targeting group.
However, the journey from a promising molecular scaffold to a reliable biological tool is paved with rigorous validation. A critical, yet often overlooked, aspect of this validation is the comprehensive assessment of cross-reactivity. This guide provides a framework for evaluating the selectivity of novel this compound-based probes, comparing their potential performance with established alternatives, and offering detailed protocols for robust cross-reactivity testing. As Senior Application Scientists, our goal is not just to provide data, but to empower researchers with the knowledge to generate self-validating results.
Part 1: The Promise of Indolizine-Based Probes and the Imperative of Selectivity
The indolizine core offers a versatile platform for developing fluorescent probes for various bioimaging applications.[3] The intramolecular charge transfer (ICT) process within these molecules allows for the fine-tuning of their emission wavelengths.[1] For our hypothetical this compound probe, the electron-donating and withdrawing groups can be strategically placed to create a fluorophore that is sensitive to the acidic environment of lysosomes (pH 4.5-6.0).[4]
Part 2: Performance Benchmark: A Comparative Overview of Acidic Organelle Probes
To contextualize the potential performance of a this compound-based probe, it is essential to compare it against commercially available and well-characterized alternatives.
| Feature | Hypothetical this compound Probe | LysoTracker™ Red DND-99 | LysoSensor™ Green DND-189 | pHrodo™ Red AM |
| Sensing Mechanism | pH-dependent intramolecular charge transfer (ICT) | Acidotropic probe, accumulates in acidic compartments | pH-dependent fluorescence enhancement | pH-dependent fluorescence enhancement |
| Optimal pH Range | Hypothesized to be in the acidic range (e.g., 4.0-6.5) | Stains acidic organelles | pKa ~5.2 | pKa ~6.8 (useful range pH 4-8)[5] |
| Excitation/Emission (nm) | Tunable, e.g., ~488/~520 (hypothetical) | ~577/~590 | ~443/~529 | ~566/~590[5] |
| Cell Permeability | Expected to be good due to small size | Good | Good | Good (AM ester form)[5] |
| Known Cross-Reactivities | To be determined (focus of this guide) | Minimal, but photostability can be an issue | Minimal | Minimal |
| Key Advantage | Potentially novel photophysical properties and high photostability | High selectivity for acidic organelles | Ratiometric potential with some LysoSensor dyes | Signal increases with acidity (less background)[5] |
Part 3: Experimental Protocols for Rigorous Cross-Reactivity Assessment
The following protocols are designed to provide a comprehensive evaluation of the selectivity of a novel fluorescent probe. The causality behind each step is explained to ensure a deep understanding of the experimental design.
Workflow for Cross-Reactivity Screening
The overall workflow for assessing the cross-reactivity of a new probe is a systematic process of elimination and confirmation.
Caption: A three-phase workflow for comprehensive cross-reactivity testing of a novel fluorescent probe.
Protocol 1: Selectivity Against Common Biological Analytes
Rationale: This protocol aims to determine if the probe's fluorescence is affected by common cellular components that are not its intended target. This is crucial for ruling out non-specific interactions.
Materials:
-
This compound-based probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.0
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
A panel of potential interferents (see table below), prepared as concentrated stock solutions.
Procedure:
-
Prepare Working Solutions: In separate wells of the 96-well plate, add the probe to PBS (both pH 7.4 and 5.0) to a final concentration of 10 µM.
-
Add Analytes: To each well, add a potential interfering analyte to a final concentration that is physiologically relevant (typically 10-100 fold higher than the probe concentration). Include a control well with only the probe in buffer.
-
Incubate: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity using the predetermined excitation and emission wavelengths for the indolizine probe.
-
Analyze Data: Compare the fluorescence intensity of the probe in the presence of each analyte to the control. A significant change in fluorescence (e.g., >10%) indicates potential cross-reactivity.
Table of Potential Interfering Analytes:
| Category | Analytes | Final Concentration |
| Metal Cations | Na+, K+, Ca2+, Mg2+, Zn2+, Fe2+, Fe3+, Cu2+ | 1 mM |
| Amino Acids | Cysteine, Glutathione, Histidine, Arginine | 1 mM |
| Nucleotides | ATP, ADP, GTP | 1 mM |
| Other | Glucose, Ascorbic Acid, Uric Acid | 1 mM |
Protocol 2: Cross-Reactivity with Reactive Oxygen and Nitrogen Species (ROS/RNS)
Rationale: The intracellular environment is under constant oxidative stress, leading to the production of ROS and RNS. These highly reactive molecules can oxidize fluorophores, causing fluorescence artifacts. This protocol is essential for assessing the probe's stability and reliability in a biologically realistic context.[6]
Materials:
-
Probe stock solution (1 mM in DMSO)
-
PBS (pH 7.4 and 5.0)
-
ROS/RNS generating systems (see table below)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Probe Solution: In the 96-well plate, add the probe to PBS (pH 7.4 and 5.0) to a final concentration of 10 µM.
-
Add ROS/RNS: Add the respective ROS/RNS generating system to the wells.
-
Incubate: Incubate at 37°C for 30 minutes, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at the probe's excitation/emission wavelengths.
-
Analyze Data: Compare the fluorescence intensity in the presence of each ROS/RNS to the control.
Table of ROS/RNS Generating Systems:
| Species | Generating System | Final Concentration |
| Hydrogen Peroxide (H₂O₂) | H₂O₂ solution | 100 µM |
| Superoxide (O₂⁻) | KO₂ in DMSO | 100 µM |
| Hydroxyl Radical (•OH) | Fenton reaction (Fe²⁺ + H₂O₂) | 50 µM Fe²⁺, 100 µM H₂O₂ |
| Hypochlorite (OCl⁻) | NaOCl solution | 50 µM |
| Nitric Oxide (NO) | SNAP (S-nitroso-N-acetylpenicillamine) | 100 µM |
| Peroxynitrite (ONOO⁻) | SIN-1 (3-morpholinosydnonimine) | 100 µM |
Part 4: Data Interpretation and Visualization
Clear and objective data presentation is paramount. The results of the cross-reactivity studies should be summarized in tables and visualized using bar graphs for easy comparison.
Tabular Summary of Cross-Reactivity Data
| Analyte (100 µM) | Fluorescence Intensity Change (%) at pH 7.4 | Fluorescence Intensity Change (%) at pH 5.0 |
| Control | 0 | 0 |
| Zn²⁺ | +5% | +3% |
| Fe³⁺ | -8% | -10% |
| Glutathione | -2% | -1% |
| H₂O₂ | +15% | +12% |
| O₂⁻ | +8% | +6% |
| ONOO⁻ | -20% | -25% |
(Note: Data are hypothetical and for illustrative purposes only.)
Graphical Representation of Selectivity
Caption: Bar chart illustrating the fluorescence response of the probe to various analytes. Significant interference is highlighted in red.
Part 5: Conclusion and Future Perspectives
The development of novel fluorescent probes based on the this compound scaffold holds significant promise for advancing cellular imaging. However, this promise can only be realized through a commitment to rigorous and comprehensive validation. The cross-reactivity studies outlined in this guide provide a robust framework for assessing the selectivity of these new tools.
Future work should focus on structure-activity relationship studies to understand how modifications to the indolizine core can mitigate any identified cross-reactivity. For instance, if a probe shows sensitivity to ROS, the introduction of electron-withdrawing groups could enhance its oxidative stability. Ultimately, the goal is to develop next-generation indolizine-based probes that offer not only novel photophysical properties but also unparalleled specificity in the complex and dynamic environment of the living cell.
References
- BenchChem. (n.d.). Application of Indolizine-Based Probes in Cellular Imaging and Microscopy.
- Thermo Fisher Scientific. (n.d.). Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3.
-
Zhang, J., et al. (2023). Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. Molecules, 28(18), 6695. [Link]
- Thermo Fisher Scientific. (n.d.). pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH.
-
Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709-2728. [Link]
- AAT Bioquest. (n.d.). Intracellular pH Probes.
- AAT Bioquest. (n.d.). pH Probes.
- Thermo Fisher Scientific. (n.d.). pH Indicators.
-
Gogoi, A., et al. (2020). Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. ACS Omega, 5(42), 27245-27252. [Link]
-
Lim, C. S., et al. (2022). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 27(1), 123. [Link]
- ChemistryViews. (2024). An NIR Fluorescent Probe for Assessing Lysosomal Function. ChemistryViews.
- Tian, Y., et al. (2022). Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes. Frontiers in Pharmacology, 13, 915609.
- Kim, S., et al. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au.
- Peter, A., et al. (2024). A modified fluorescent probe-protocol for evaluating the reactive oxygen species generation by metal and metal oxide nanoparticles in Gram-positive and Gram-negative organisms. Results in Engineering, 22, 102029.
- Ning, Y., et al. (2017). A simple pH fluorescent probe based on new fluorophore indolizine for imaging of living cells.
- Li, C., et al. (2020). A turn-on fluorescent probe based on indolizine for the detection of sulfite. New Journal of Chemistry, 44(3), 856-860.
- Maciag, K., et al. (2019). Monitoring Cr Intermediates and Reactive Oxygen Species with Fluorescent Probes during Chromate Reduction. Chemical Research in Toxicology, 32(6), 1162-1172.
-
Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]
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A Researcher's Guide to Benchmarking the Photostability of 2-Methylindolizine-6-carboxylic Acid
In the dynamic landscape of fluorescence imaging and drug development, the selection of robust and reliable fluorescent probes is paramount. While novel fluorophores offer exciting possibilities, a rigorous evaluation of their fundamental properties is essential before their widespread adoption. This guide provides a comprehensive framework for benchmarking the photostability of 2-Methylindolizine-6-carboxylic acid, a promising heterocyclic fluorophore.
This document is not merely a collection of protocols; it is a strategic guide designed to empower researchers to conduct a self-validating comparison against established fluorescent dyes. By understanding the "why" behind the "how," you will be equipped to generate high-quality, reproducible data that will confidently position this compound within the existing fluorophore landscape.
The Critical Imperative of Photostability
In the realm of fluorescence microscopy, photobleaching—the irreversible photodegradation of a fluorophore—is an ever-present challenge that can significantly compromise experimental outcomes.[1] This phenomenon leads to a diminished signal-to-noise ratio, inaccurate quantification of molecular populations, and limitations in long-term imaging studies.[1] The photostability of a fluorophore is therefore a critical determinant of its utility in demanding applications such as single-molecule tracking, super-resolution microscopy, and high-content screening.
The chemical structure of a fluorophore and its interaction with the local environment are key factors governing its photostability.[1] Indolizine-based fluorophores have garnered attention for their unique photophysical properties, and a systematic evaluation of their photostability is crucial for their rational application in biological research.[2][3][4][5]
Understanding the Enemy: The Mechanism of Photobleaching
Photobleaching is a complex process initiated by the absorption of light by a fluorophore. To appreciate the nuances of photostability, a basic understanding of the underlying photophysical processes, often visualized using a Jablonski diagram, is essential.
Upon excitation, a fluorophore molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, it can return to the ground state via several pathways:
-
Fluorescence: The desired outcome, where a photon is emitted, resulting in the fluorescent signal.
-
Non-radiative decay: Energy is dissipated as heat.
-
Intersystem crossing: The molecule transitions to a long-lived, highly reactive triplet state (T₁).
It is primarily from this triplet state that photobleaching occurs.[6] In the triplet state, the fluorophore can react with molecular oxygen or other molecules in its immediate environment, leading to irreversible chemical modifications that render it non-fluorescent.
Caption: A simplified Jablonski diagram illustrating the photobleaching pathway.
The Benchmarking Arsenal: Selecting Your Reference Dyes
To meaningfully assess the photostability of this compound, a comparison against well-characterized, commercially available dyes is essential. The choice of reference dyes should span a range of photostabilities to provide a comprehensive performance context. We recommend the following:
-
Fluorescein: A classic and widely used fluorophore, notorious for its rapid photobleaching.[7][8] This serves as a baseline for "poor" photostability.
-
Rhodamine B: A brighter and significantly more photostable dye compared to fluorescein, representing a "good" to "excellent" level of photostability.[8][9][10]
-
A Cyanine Dye (e.g., Cy5): Known for their high photostability, particularly in the far-red region of the spectrum, cyanine dyes are often the gold standard for demanding imaging applications.
The Gauntlet: A Standardized Protocol for Photostability Assessment
The following protocol is designed to provide a robust and reproducible method for comparing the photostability of this compound with the selected reference dyes. The core principle is to measure the decay of fluorescence intensity over time under continuous illumination.
Experimental Workflow
Caption: Experimental workflow for comparative photostability analysis.
Step-by-Step Methodology
Materials:
-
This compound
-
Fluorescein, Rhodamine B, and a Cyanine dye (e.g., Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with a stable light source (e.g., LED or laser), appropriate filter sets for each dye, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of all dyes in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in PBS (pH 7.4) to a working concentration that yields a similar initial fluorescence intensity for all dyes under their respective imaging conditions. A typical starting concentration is 1 µM. Causality: Ensuring similar initial fluorescence intensities is crucial for a fair comparison, as it normalizes the starting signal from which decay is measured.
-
-
Sample Mounting:
-
Pipette a small volume (e.g., 10 µL) of each dye solution onto a clean microscope slide and cover with a coverslip.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation. Causality: Evaporation can concentrate the dye and alter the local environment, affecting photostability.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the first dye to be imaged.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These parameters must remain constant for all subsequent acquisitions of that particular dye.
-
Focus on the sample.
-
-
Image Acquisition:
-
Select a region of interest (ROI) for imaging.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). The total acquisition time will depend on the photostability of the dye; for fluorescein, a few minutes may be sufficient, while more stable dyes will require longer imaging periods.
-
It is critical to maintain continuous illumination of the sample throughout the acquisition period. Trustworthiness: Continuous illumination ensures that the observed fluorescence decay is due to photobleaching and not intermittent exposure.
-
-
Repeat for All Dyes:
-
Repeat steps 3 and 4 for each of the other dyes, ensuring that the imaging conditions (light source intensity, camera settings) are kept consistent for each respective dye. While the filter sets will differ, the power of the excitation light should be comparable if possible, or at least recorded.
-
Data Analysis
-
Quantify Fluorescence Intensity:
-
Open the time-lapse image series in ImageJ/Fiji.
-
Define an ROI within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse.
-
-
Normalize Data:
-
For each dye, normalize the fluorescence intensity at each time point to the initial intensity (at t=0). This is calculated as: Normalized Intensity (t) = Intensity (t) / Intensity (t=0). Causality: Normalization allows for direct comparison of the decay rates of different dyes, irrespective of their initial brightness.
-
-
Plot Photobleaching Curves:
-
Plot the normalized fluorescence intensity as a function of time for each dye. The resulting curves represent the photobleaching profiles.
-
-
Determine Photobleaching Half-Life (t₁/₂):
-
From the photobleaching curves, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This is the photobleaching half-life (t₁/₂), a key quantitative measure of photostability. A longer t₁/₂ indicates higher photostability.
-
Interpreting the Results: A Comparative Data Presentation
Summarize the quantitative data in a clear and concise table to facilitate easy comparison.
| Fluorophore | Excitation (nm) | Emission (nm) | Photobleaching Half-Life (t₁/₂) (seconds) | Relative Photostability |
| This compound | To be determined | To be determined | Experimental Result | To be determined |
| Fluorescein | ~495 | ~520 | Experimental Result | Low |
| Rhodamine B | ~555 | ~580 | Experimental Result | High |
| Cyanine 5 (Cy5) | ~649 | ~670 | Experimental Result | Very High |
The "Relative Photostability" is a qualitative assessment based on the comparison of the photobleaching half-lives.
Conclusion: Positioning this compound in the Fluorophore Toolkit
By following this comprehensive guide, researchers can generate robust and reliable data to benchmark the photostability of this compound. This empirical evidence is crucial for making informed decisions about the suitability of this novel fluorophore for specific research applications. A thorough understanding of a probe's limitations is just as important as appreciating its strengths. This rigorous approach to characterization will ultimately accelerate the adoption of new and powerful tools in the ever-evolving fields of biological imaging and drug discovery.
References
-
Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching Kinetics of Fluorescein in Quantitative Fluorescence Microscopy. Biophysical Journal, 68(6), 2588-2600. [Link]
-
ResearchGate. Jablonski diagram of the primary photophysical processes. The ordinate indicates increasing energies of the electronic states. [Link]
-
Edinburgh Instruments. (2021). Perrin-Jablonski Diagram. [Link]
-
Fiveable. Jablonski diagram and state transitions. [Link]
-
HORIBA. What is the Jablonski Diagram? [Link]
-
Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin J Anal Pharm Chem, 4(3), 1092. [Link]
-
Gabriele, B., et al. (2019). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Process. The Journal of Organic Chemistry, 84(15), 9456-9467. [Link]
-
MPG.PuRe. (2015). Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects. [Link]
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Wikipedia. Jablonski diagram. [Link]
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ResearchGate. Molecular Photobleaching Kinetics of Rhodamine 6G by One- and Two-Photon Induced Confocal Fluorescence Microscopy. [Link]
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TAY, L., WAGGONER, A. S., & Lanni, F. (1988). Analysis of rhodamine and fluorescein-labeled F-actin diffusion in vitro by fluorescence photobleaching recovery. Biophysical journal, 53(5), 845–855. [Link]
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Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. (1998). Photobleaching of fluorescent dyes under conditions used for single-molecule detection: evidence of two-step photolysis. Analytical chemistry, 70(13), 2651–2659. [Link]
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Gao, Z., Hao, Y., Zheng, M., & Chen, Y. (2017). A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. RSC advances, 7(10), 5949-5954. [Link]
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Heppert, J. K., et al. (2016). Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system. Molecular biology of the cell, 27(22), 3385–3394. [Link]
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Poree, D., et al. (2022). Trans-Endothelial Trafficking in Zebrafish: Nanobio Interactions of Polyethylene Glycol-Based Nanoparticles in Live Vasculature. ACS nano, 16(1), 1018–1032. [Link]
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Mlostoń, G., & Heimgartner, H. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & biomolecular chemistry, 14(28), 6514–6530. [Link]
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PubMed. (2012). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. [Link]
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The Chasm Between Benchtop and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Indolizine-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a clinical setting is long and fraught with challenges. The indolizine scaffold, a nitrogen-fused bicyclic heteroaromatic system, has garnered significant attention as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This guide provides a deep dive into the preclinical evaluation of indolizine derivatives, with a particular focus on understanding the critical gap between in vitro potency and in vivo efficacy. While direct comparative in vivo data for 2-Methylindolizine-6-carboxylic acid derivatives remains elusive in publicly accessible literature, this guide will synthesize findings from closely related indolizine analogues to provide a comprehensive framework for their evaluation.
The Promise in the Petri Dish: In Vitro Evaluation of Indolizine Derivatives
The initial litmus test for any potential anticancer agent lies in its ability to kill or inhibit the growth of cancer cells in a controlled laboratory environment. These in vitro assays are fundamental for initial screening, structure-activity relationship (SAR) studies, and elucidating mechanisms of action.
Gauging Cytotoxicity: The IC50 Benchmark
A primary metric for in vitro efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. Numerous studies have demonstrated the potent cytotoxic effects of various indolizine derivatives across a panel of human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Findings & Mechanism of Action | Reference |
| Indolizine Lactones | DU-145 (Prostate) | Varies | Modifications to the indolizine core led to analogues with potencies up to twenty times higher than the parent compound. | [1][3] |
| MDA-MB-231 (Breast) | Varies | The presence of an oxygen on the seven-membered lactone ring was found to be essential for biological activity. | [1] | |
| 1-Cyanoindolizine Derivatives | SNB-75 (CNS Cancer) | - | Exhibited selective and good antitumor growth inhibitory activity. | [4] |
| Farnesyltransferase Inhibitors | - | 1.07 ± 0.34 | Compound 9d showed significant farnesyltransferase inhibition, a key target in cancer therapy. | [4] |
| Indolizine-based Pentathiepines | Various | Varies | Investigated for their antineoplastic properties in both 2D and 3D cellular models. | [5] |
Expert Insight: The choice of cell lines for initial screening is a critical experimental design parameter. A diverse panel, such as the NCI-60 human tumor cell line panel, provides a broad spectrum of activity and can reveal potential tissue-specific sensitivities. Furthermore, including non-cancerous cell lines is crucial for assessing preliminary cytotoxic selectivity, a key indicator of potential therapeutic index.[1]
Unraveling the "How": Mechanistic Studies In Vitro
Beyond simple cytotoxicity, in vitro assays are instrumental in dissecting the molecular mechanisms by which a compound exerts its anticancer effects. For indolizine derivatives, several mechanisms have been proposed and investigated:
-
Aromatase Inhibition: Certain 2-methyl indole hydrazones, structurally related to the topic compounds, have shown potent aromatase inhibitory activity, which is a key therapeutic strategy in estrogen receptor-positive breast cancer.[6]
-
Apoptosis Induction: Cell cycle analysis has shown that some indolizine analogues can induce apoptosis, or programmed cell death, in cancer cells.[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Bridging the Gap: The Crucial Role of In Vivo Evaluation
While in vitro data is foundational, it often fails to predict the clinical success of a drug candidate. The complex biological environment of a living organism, including factors like absorption, distribution, metabolism, and excretion (ADME), can significantly impact a compound's efficacy. Therefore, in vivo studies in animal models are a critical step in the preclinical development pipeline.
From Cells to Systems: Animal Models in Oncology Research
The most common in vivo models for anticancer drug testing are xenograft models, where human cancer cells are implanted into immunocompromised mice.
Trustworthiness in Protocol: The choice of animal model, tumor implantation site (subcutaneous vs. orthotopic), and treatment regimen are all critical parameters that must be carefully considered to generate reliable and translatable data.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
Methodology:
-
Cell Culture and Implantation: Human cancer cells (e.g., A375 melanoma) are cultured in vitro, harvested, and suspended in a suitable medium (e.g., Matrigel). A specific number of cells (e.g., 5 x 10^6) is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to different treatment groups (vehicle control, test compound at various doses, and a positive control drug).
-
Treatment Administration: The test compound is administered to the mice according to a predetermined schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
The In Vitro-In Vivo Disconnect: A Persistent Challenge
A significant hurdle in cancer drug development is the frequent lack of correlation between in vitro potency and in vivo efficacy. A compound that demonstrates impressive nanomolar IC50 values in cell culture may show little to no activity in an animal model. Several factors contribute to this disconnect:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can prevent the compound from reaching therapeutic concentrations in vivo.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in a solid tumor can create a more challenging environment for drug penetration and activity compared to a 2D cell culture monolayer.
-
Metabolic Instability: The compound may be rapidly broken down into inactive metabolites by enzymes in the liver or other tissues.
Expert Insight: Early assessment of a compound's pharmacokinetic properties is crucial for predicting its in vivo behavior. In vitro assays using liver microsomes or hepatocytes can provide initial insights into metabolic stability.
Conclusion: Navigating the Path Forward for Indolizine Derivatives
The indolizine scaffold continues to be a promising starting point for the design of novel anticancer agents. The available in vitro data for a variety of indolizine derivatives demonstrates their potential to inhibit cancer cell growth through diverse mechanisms. However, the critical next step for advancing these compounds is to bridge the gap between in vitro and in vivo evaluation.
For the specific class of this compound derivatives, a concerted effort is needed to generate robust in vivo efficacy data for the most promising candidates identified from in vitro screening. This will require a multidisciplinary approach, integrating medicinal chemistry for lead optimization, robust in vitro characterization, and carefully designed in vivo studies that include pharmacokinetic and pharmacodynamic assessments. Only through such a rigorous and integrated preclinical development process can the true therapeutic potential of this intriguing class of compounds be realized.
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Coelho, F., et al. (n.d.). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances. Retrieved from [Link]
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Coelho, F., et al. (n.d.). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Publishing. Retrieved from [Link]
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Tallarita, R., et al. (n.d.). Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model. National Institutes of Health. Retrieved from [Link]
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Bentham Science Publishers. (n.d.). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Retrieved from [Link]
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Ciorteanu, R., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PubMed Central. Retrieved from [Link]
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DeGeorge, J. J., et al. (1997). Regulatory considerations for preclinical development of anticancer drugs. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
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Jadhav, M., et al. (n.d.). Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. ResearchGate. Retrieved from [Link]
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Gurer-Orhan, H., et al. (2018). Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. PubMed. Retrieved from [Link]
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Li, H., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PubMed. Retrieved from [Link]
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A Comparative Guide to the Structural-Activity Relationship of 2-Methylindolizine-6-carboxylic Acid Analogs
For researchers, medicinal chemists, and drug development professionals, the indolizine scaffold represents a privileged heterocyclic motif with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides a comprehensive analysis of the structural-activity relationship (SAR) of 2-Methylindolizine-6-carboxylic acid analogs, a promising but underexplored class of compounds. While direct experimental data for this specific scaffold is limited, this document synthesizes findings from closely related indolizine derivatives to forecast the therapeutic potential and guide future research. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data from analogous series and detailed protocols for in vitro evaluation.
The this compound Core: A Scaffold of Therapeutic Promise
The this compound core combines several key features that make it an attractive starting point for drug discovery. The indolizine nucleus, an isomer of indole, is found in numerous bioactive compounds.[2] The methyl group at the 2-position and the carboxylic acid at the 6-position provide handles for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Based on the biological activities of structurally similar indolizine derivatives, analogs of this compound are predicted to exhibit potent anti-inflammatory and anticancer effects.[1][4][5] Specifically, the structural resemblance to known cyclooxygenase-2 (COX-2) inhibitors and tubulin polymerization inhibitors suggests these as primary targets for this class of compounds.[6][7][8]
dot graph "Core_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label="N"; fontcolor="#FFFFFF"; fillcolor="#4285F4"; shape=circle; style=filled]; N [label="CH3"; fontcolor="#202124"; fillcolor="#F1F3F4"; shape=circle; style=filled]; O [label="COOH"; fontcolor="#202124"; fillcolor="#F1F3F4"; shape=circle; style=filled];
A -- B; B -- C; C -- D; D -- E; E -- M; M -- A; M -- F; F -- G; G -- H; H -- C; A -- I [label="1"]; B -- J [label="8"]; D -- K [label="7"]; E -- L [label="6"]; F -- N [label="2"]; G -- O [label="3"]; H -- P [label="5"];
I [pos="1,2!"]; J [pos="-1,2!"]; K [pos="-2,-1!"]; L [pos="0,-2!"]; N [pos="2.5,0!"]; O [pos="1.5,-2.5!"]; P [pos="-2.5,0!"]; }
Figure 1: Core structure of this compound with numbering.
Comparative Analysis of Structural Modifications and Biological Activity
This section explores the predicted impact of substitutions at various positions of the this compound scaffold on its anti-inflammatory and anticancer activities. The analysis is based on extrapolations from published SAR studies on related indolizine analogs.
Modifications on the Indolizine Ring
The indolizine ring offers several positions for substitution, each with the potential to modulate the compound's interaction with biological targets.
-
Position 3: Substitution at the 3-position with a substituted benzoyl group has been shown to be critical for COX-2 inhibitory activity in related indolizine series.[7][8] The presence of electron-withdrawing groups, such as a cyano or bromo group, on the benzoyl ring at the para-position generally enhances COX-2 inhibition.[7][8] It is hypothesized that these groups interact with the hydrophobic pocket of the COX-2 active site.[7]
-
Position 7: The introduction of a methoxy group at the 7-position has been associated with potent COX-2 inhibitory activity, mimicking the structure of indomethacin.[7][8] This suggests that small, electron-donating groups at this position may be beneficial for anti-inflammatory activity. In the context of anticancer activity, a pyridinium-4-yl substituent at the 7-position has demonstrated antiproliferative effects against various cancer cell lines.[5]
-
Position 8: Bromination at the 8-position has been explored in the context of anticancer activity.[1] While not consistently leading to a significant increase in potency, it highlights that halogenation of the pyridine ring of the indolizine core is a viable strategy for generating analogs with potential cytotoxic effects.[1]
dot graph "SAR_Diagram" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
"Core" [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
subgraph "cluster_Modifications" { label = "Structural Modifications"; style=filled; color="#F1F3F4"; "Pos3" [label="Position 3:\n- Substituted Benzoyl\n(e.g., p-CN, p-Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pos7" [label="Position 7:\n- Methoxy\n- Pyridinium-4-yl", fillcolor="#FBBC05", fontcolor="#202124"]; "Pos8" [label="Position 8:\n- Bromo", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Carboxyl" [label="Carboxylic Acid (Pos 6):\n- Esterification\n- Amidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Activities" { label = "Predicted Biological Activities"; style=filled; color="#F1F3F4"; "COX2" [label="COX-2 Inhibition", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Anticancer" [label="Anticancer Activity", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
"Core" -> "Pos3"; "Core" -> "Pos7"; "Core" -> "Pos8"; "Core" -> "Carboxyl";
"Pos3" -> "COX2"; "Pos7" -> "COX2"; "Pos7" -> "Anticancer"; "Pos8" -> "Anticancer"; "Carboxyl" -> "Anticancer"; }
Figure 2: Predicted structure-activity relationships for this compound analogs.
Modifications of the 6-Carboxylic Acid Group
The carboxylic acid moiety at the 6-position is a key feature for potential interactions with biological targets and for modulating the physicochemical properties of the molecule.
-
Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester has been shown to be advantageous for anticancer activity in some indolizine series.[1] This modification increases lipophilicity, which may enhance cell permeability.
-
Amidation: The synthesis of amide derivatives from the carboxylic acid could lead to new interactions with target proteins. While not extensively explored in the reviewed literature for this specific position, it remains a viable strategy for library development.
Comparative Performance Data of Related Indolizine Analogs
To provide a quantitative basis for the predicted activities, the following tables summarize the in vitro performance of structurally related indolizine derivatives from the literature.
Table 1: COX-2 Inhibitory Activity of Substituted Indolizine Analogs
| Compound | Substituents | IC50 (µM) for COX-2 | Reference |
| 5a | 3-(4-cyanobenzoyl), 7-methoxy, 1,2-di(carboxyethyl) | 5.84 | [7][8] |
| 5b | 3-(4-bromobenzoyl), 7-methoxy, 1,2-di(carboxyethyl) | 6.73 | [8] |
| 5c | 3-(4-chlorobenzoyl), 7-methoxy, 1,2-di(carboxyethyl) | 6.99 | [8] |
| Indomethacin | (Standard) | 6.84 | [7][8] |
| Celecoxib | (Standard) | 0.05 | [8] |
Table 2: Anticancer Activity of Functionalized Indolizine Analogs
| Compound | Substituents | Cell Line | % Growth Inhibition (at 10 µM) | Reference |
| 5c | 6-bromo, 3-(4-cyanobenzoyl), 1-carboxyethyl | HOP-62 (Lung) | 34 (cytotoxic) | [1][6] |
| 5c | 6-bromo, 3-(4-cyanobenzoyl), 1-carboxyethyl | SNB-75 (CNS) | 15 (cytotoxic) | [1][6] |
| 6c | 8-bromo, 3-(4-cyanobenzoyl), 1-carboxyethyl | Multiple | Promising inhibitory activity | [1][6] |
| 7g | 1,7-di(carboxyethyl), 3-benzoyl | HOP-62 (Lung) | 15 (cytotoxic) | [1][6] |
| 10b | 1-cyano derivative | SNB-75 (CNS) | Good antitumor activity | [9] |
Experimental Protocols for Biological Evaluation
To enable researchers to validate the predicted activities of novel this compound analogs, detailed protocols for key in vitro assays are provided below.
In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX-2 and is a reliable method for determining the inhibitory potential of test compounds.[10][11]
Principle: The peroxidase component of COX-2 reduces Prostaglandin G2 (PGG2) to Prostaglandin H2 (PGH2). This activity is measured using the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to a colored product. The absorbance of this product is measured at 590 nm. A reduction in the rate of TMPD oxidation indicates inhibition of COX-2.[10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Tris-HCl Buffer (100 mM, pH 8.0).
-
Hematin Stock Solution (10 mM in 0.1 M NaOH, diluted in Tris-HCl buffer).
-
Arachidonic Acid Stock Solution (10 mM in ethanol).
-
TMPD Stock Solution (10 mM in DMSO).
-
Prepare serial dilutions of test compounds and a positive control (e.g., Celecoxib) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of Tris-HCl buffer to each well.
-
Add 10 µL of Hematin (final concentration 1 µM).
-
Add 10 µL of COX-2 enzyme solution.
-
Add 10 µL of the test compound at various concentrations (use DMSO for the control wells).
-
Pre-incubate the plate at room temperature for 10 minutes to allow inhibitor binding.
-
Initiate the reaction by adding 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM).
-
-
Data Analysis:
-
Measure the increase in absorbance at 590 nm over time using a plate reader.
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
dot graph "COX2_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontsize=8];
"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reagents" [label="Prepare Reagents\n(Buffer, Enzyme, Substrates, Inhibitors)", fillcolor="#F1F3F4"]; "Plate" [label="Add Reagents to 96-well Plate", fillcolor="#F1F3F4"]; "Preincubation" [label="Pre-incubate (10 min, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Initiate Reaction\n(Add TMPD & Arachidonic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Measurement" [label="Measure Absorbance at 590 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analysis" [label="Calculate % Inhibition & IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reagents"; "Reagents" -> "Plate"; "Plate" -> "Preincubation"; "Preincubation" -> "Reaction"; "Reaction" -> "Measurement"; "Measurement" -> "Analysis"; "Analysis" -> "End"; }
Figure 3: Experimental workflow for the in vitro COX-2 inhibition assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[12][15] The amount of formazan produced is proportional to the number of viable cells.[12] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, typically at 540-570 nm.[12][15]
Step-by-Step Protocol:
-
Cell Seeding:
-
Prepare a cell suspension of the desired cancer cell line (e.g., HOP-62, SNB-75) in culture medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, remove the treatment media.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel anti-inflammatory and anticancer agents. This guide, by synthesizing and extrapolating from the existing literature on related indolizine derivatives, provides a foundational framework for the rational design and evaluation of new analogs. The proposed SAR hypotheses, supported by comparative data, suggest that strategic modifications at the 3-, 7-, and 8-positions of the indolizine ring, as well as functionalization of the 6-carboxylic acid group, are likely to yield compounds with enhanced biological activity.
Future research should focus on the synthesis and systematic in vitro evaluation of a library of this compound analogs to validate these predictions. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in advancing the most promising candidates toward clinical development. The detailed experimental protocols provided herein offer a clear path for researchers to embark on this exciting avenue of drug discovery.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Molecules. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]
-
Bentham Science. (n.d.). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. [Link]
-
ResearchGate. (n.d.). Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. [Link]
-
PubMed. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]
-
ResearchGate. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]
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PubMed. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. [Link]
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National Center for Biotechnology Information. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methylindolizine-6-carboxylic Acid
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methylindolizine-6-carboxylic acid, a heterocyclic compound often utilized in pharmaceutical research and development. While specific safety data for this exact molecule is not extensively published, this guide is built upon established principles of chemical safety and waste management for analogous indolizine derivatives and is in accordance with major regulatory guidelines.
The core principle of this guide is one of proactive caution. In the absence of comprehensive toxicological data, this compound should be treated as a hazardous substance. This ensures the highest level of safety and compliance.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough understanding of its potential hazards is essential. Based on data from structurally similar compounds, it is prudent to assume that this compound may cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes.[1][2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if the material is dusty and ventilation is inadequate. | To prevent inhalation of airborne particles. |
Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[3]
Part 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[4] this compound waste should be collected in a designated hazardous waste container.
Step-by-Step Containerization Protocol:
-
Select the Appropriate Container: Use a chemically resistant container with a secure, leak-proof lid. The container must be in good condition and compatible with the waste. For solid waste, a wide-mouth plastic or glass container is suitable. For solutions, use a bottle with a screw cap. Never use metal containers for acidic waste.[4]
-
Label the Container: Proper labeling is mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date the waste was first added to the container
-
An indication of the hazards (e.g., "Irritant," "Handle with Care")
-
-
Segregate the Waste: Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents, strong acids, and strong bases.[7][8]
Part 3: On-Site Accumulation and Storage
Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA).[4][5] This is a designated area at or near the point of waste generation and under the control of the laboratory personnel.
SAA Best Practices:
-
Location: The SAA must be within the laboratory and in a location that is visible to laboratory personnel.
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[9]
-
Time Limits: Once a container is full, it must be moved to the central hazardous waste storage area within three days.[4] Partially filled containers can remain in the SAA for up to one year.[4]
Part 4: Final Disposal Procedures
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound.
Do not, under any circumstances, dispose of this compound by pouring it down the drain or placing it in the regular trash. [4] This can lead to environmental contamination and is a violation of regulations.
Part 5: Spill Management
In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental impact.
Spill Response Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate the Area (if necessary): For large or airborne spills, evacuate the area and contact your institution's EHS office.
-
Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the required PPE.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Conclusion
The responsible management of chemical waste is a shared responsibility in the scientific community. By adhering to these procedures for the disposal of this compound, you are contributing to a safer laboratory environment and demonstrating a commitment to environmental stewardship. Always consult your institution's specific waste management plan and EHS office for guidance.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
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Expert Chemical & Compliance Services. How OSHA Workplace Rules Affect Hazardous Waste Management. [Link]
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Fisher Scientific. 1-Methylindole-2-carboxylic acid Safety Data Sheet (Canada). [Link]
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A Researcher's Guide to Handling 2-Methylindolizine-6-carboxylic Acid: A Framework for Safety and Operational Integrity
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the inherent responsibility to ensure the safety of all personnel. This guide provides essential safety and logistical information for handling 2-Methylindolizine-6-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. As a novel compound, specific safety data may be limited. Therefore, this document is built upon established principles of chemical safety, drawing parallels from structurally similar molecules to establish a robust framework for personal protection, operational planning, and waste disposal. Our objective is to empower researchers with the knowledge to manage this compound safely and effectively, fostering a culture of proactive safety and scientific excellence.
Hazard Assessment: An Evidence-Based Approach to an Unknown Profile
A thorough understanding of a chemical's potential hazards is the bedrock of any safety protocol. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from available data on analogous structures.
Structural Analogs and Potential Hazards:
-
Indole Derivatives: Compounds such as 2-Methylindole and 1-Methylindole-2-carboxylic acid are known to cause skin and eye irritation.[1][2] Some indole derivatives may also be harmful if swallowed or inhaled.[1][2]
-
Heterocyclic Carboxylic Acids: Similar compounds, like coumarin-3-carboxylic acid, are classified as toxic if swallowed. Pyridine-2-carboxylic acid is harmful if swallowed and can cause serious eye damage.
-
Solid Form: As a solid, this compound poses a risk of airborne dust generation, which could be inhaled.
Based on this analysis, it is prudent to handle this compound as a compound that is potentially toxic if swallowed, a skin and eye irritant, and hazardous if inhaled. This conservative assessment dictates the stringent personal protective equipment (PPE) requirements outlined below.
Personal Protective Equipment (PPE): Your Primary Barrier of Defense
The selection of PPE is not merely a checklist; it is a scientifically informed decision to mitigate specific risks. The following table summarizes the recommended PPE for handling this compound, with detailed explanations for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. These materials offer good resistance to a broad range of chemicals.[3] Gloves should be inspected before use and disposed of properly after handling the compound. |
| Eye Protection | Safety Goggles | Protects against splashes and airborne particles. Standard safety glasses do not provide a complete seal and are therefore insufficient.[2] |
| Body Protection | Laboratory Coat or Disposable Gown | Prevents contamination of personal clothing and skin. A disposable gown may be preferred for procedures with a higher risk of contamination. |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Essential for minimizing the inhalation of fine powders, especially when weighing or transferring the solid compound.[4][5] |
Causality in PPE Selection:
The choice of a NIOSH-approved N95 respirator is a direct consequence of the compound's solid form and the potential for dust generation. Inhalation is a primary route of exposure for powdered chemicals, and a standard surgical mask does not offer adequate protection against fine particulates.[5] Similarly, the recommendation for safety goggles over glasses is based on the potential for serious eye irritation, a known hazard for similar heterocyclic carboxylic acids.
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes. The following protocol outlines the key steps for handling this compound.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation:
-
Donning PPE:
-
Don a laboratory coat or gown.
-
Put on your N95 respirator, ensuring a proper fit.
-
Don safety goggles.
-
Finally, put on your chemical-resistant gloves.[6]
-
-
Handling the Compound:
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to a weigh boat on a tared analytical balance.
-
Minimize the creation of dust by handling the compound gently.
-
Once weighed, transfer the solid to a beaker for dissolution.
-
Slowly add the desired solvent to the beaker, stirring gently to dissolve the compound.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Clean any spills immediately with appropriate materials.
-
Decontaminate the work surface.
-
-
Doffing PPE:
-
Remove gloves first, using the proper technique to avoid touching the outer surface.
-
Remove your laboratory coat or gown.
-
Remove safety goggles.
-
Remove your respirator.
-
Wash hands thoroughly with soap and water.[1]
-
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of the safe handling workflow, emphasizing the critical control points for minimizing exposure.
Caption: Safe handling workflow for this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a properly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Container Disposal: The empty container of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Emergency Response Workflow
Caption: Emergency response workflow for exposure incidents.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. The principles outlined in this guide are designed to be a foundation upon which you can build your specific experimental procedures, ensuring both scientific integrity and personal well-being.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
- SAFETY DATA SHEET - Fisher Scientific. (2014, September 15).
- SAFETY DATA SHEET - Fisher Scientific.
- Personal Protective Equipment (PPE) - CHEMM.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- Personal protective equipment in your pharmacy. (2019, October 30).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
